D-Serine benzyl ester benzenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzenesulfonic acid;benzyl (2R)-2-amino-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.C6H6O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;7-10(8,9)6-4-2-1-3-5-6/h1-5,9,12H,6-7,11H2;1-5H,(H,7,8,9)/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKFQGHWMCPNTI-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)N.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CO)N.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70526106 | |
| Record name | Benzenesulfonic acid--benzyl D-serinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70526106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141527-77-7 | |
| Record name | Benzenesulfonic acid--benzyl D-serinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70526106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Serine benzyl ester benzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of D-Serine Benzyl Ester Benzenesulfonate
Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of D-Serine Benzyl Ester Benzenesulfonate, a critical chiral building block in contemporary drug discovery and peptide synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It offers a holistic view, grounded in experimental causality and best practices for analytical characterization. We will explore the compound's identity, structure, and physical characteristics, providing not only established data but also robust, self-validating experimental protocols for properties where published data is scarce. This guide is designed to be a practical resource, empowering researchers to confidently handle, analyze, and utilize this important molecule in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
D-Serine and its derivatives are of profound interest in neuroscience and pharmacology. As a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, D-serine plays a crucial role in synaptic plasticity and neurotransmission. The development of D-serine-containing peptides and small molecules has opened new avenues for therapeutics targeting a range of neurological and psychiatric disorders.
This compound serves as a key protected form of D-serine, facilitating its incorporation into complex molecular architectures. The benzyl ester provides temporary protection of the carboxylic acid, while the benzenesulfonate salt form often improves crystallinity and handling properties compared to the free base. A thorough understanding of its physicochemical properties is therefore not merely academic; it is a prerequisite for consistent results in synthesis, formulation, and biological screening.
This guide will systematically unpack the identity, purity, physical state, solubility, and stability of this compound.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation.
Molecular Structure
The structure of this compound comprises the benzyl ester of the D-enantiomer of serine, ionically paired with a benzenesulfonate counter-ion.
Caption: Ionic structure of this compound.
Core Chemical Identifiers
A consistent and accurate identification of this compound is crucial for database searches and regulatory submissions.
| Property | Value | Source(s) |
| CAS Number | 141527-77-7 | , [1] |
| Molecular Formula | C₁₀H₁₃NO₃ · C₆H₆O₃S | |
| Molecular Weight | 353.39 g/mol | , [1] |
| Canonical SMILES | C1=CC=C(C=C1)CS(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N | |
| InChI Key | AJKFQGHWMCPNTI-SBSPUUFOSA-N |
Purity and Spectroscopic Characterization
The purity of a starting material directly impacts the outcome of a synthetic sequence. Here we detail common methods for assessing the purity of this compound.
Chromatographic Purity (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For this compound, a reverse-phase method is typically employed.
Expertise & Experience: The choice of a C18 column is based on the compound's moderate polarity, afforded by the benzyl and benzenesulfonate groups. The mobile phase, a gradient of water and acetonitrile with an acidic modifier like trifluoroacetic acid (TFA), ensures good peak shape by keeping the primary amine protonated and suppressing silanol interactions with the stationary phase. A purity of ≥98.0% is commonly reported by commercial suppliers.
Protocol 1: Reverse-Phase HPLC for Purity Assessment
-
System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the benzenesulfonate and benzyl groups).
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of Mobile Phase A and B.
-
Injection Volume: 10 µL.
-
Analysis: Integrate all peaks and calculate the area percentage of the main peak.
Chiral Purity
The enantiomeric excess (e.e.) is a critical parameter for any chiral building block. Chiral HPLC is the most effective method for its determination.
Protocol 2: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
-
System: HPLC with UV detector.
-
Column: Chiral stationary phase (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). Optimization may be required.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Prepare a solution of the D-enantiomer and a small amount of the racemic mixture to identify the peaks.
-
Analysis: Calculate the e.e. using the peak areas of the D- and L-enantiomers: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.
Spectroscopic Data
Spectroscopic data provides confirmation of the molecular structure.
-
¹H NMR: While specific data for the D-enantiomer benzenesulfonate salt is not widely published, data for the L-enantiomer provides a reliable template.[2] The expected spectrum in a suitable solvent like DMSO-d₆ would show characteristic peaks for the aromatic protons of both the benzyl and benzenesulfonate groups, the benzylic CH₂ protons, the α-proton of the serine backbone, and the β-protons of the side chain.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be expected to show the molecular ion for the D-Serine benzyl ester cation (C₁₀H₁₄NO₃⁺) at m/z ≈ 196.10.
Physical and Thermal Properties
The physical state and thermal behavior of a compound are critical for handling, storage, and reaction setup.
Physical Appearance
This compound is described as a crystalline solid.
Melting Point
The melting point is a key indicator of purity. While no specific experimental value for the benzenesulfonate salt is consistently reported in readily available datasheets, a study on the closely related p-toluenesulfonate (tosylate) salt of racemic serine benzyl ester reports a melting point of 100.99 °C.[3] It is reasonable to expect a similar, though not identical, melting point for the benzenesulfonate salt.
Trustworthiness: A sharp melting range, as determined by Differential Scanning Calorimetry (DSC), is a strong secondary indicator of high purity.
Protocol 3: Melting Point Determination by DSC
-
System: A calibrated Differential Scanning Calorimeter.
-
Sample Pan: Aluminum pan with a pinhole lid (to allow for the escape of any residual moisture).
-
Sample Weight: 2-5 mg, accurately weighed.
-
Temperature Program: Ramp from 25 °C to a temperature above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Analysis: The melting point is determined as the onset temperature of the melting endotherm.
Caption: Workflow for melting point determination using DSC.
Thermal Stability (TGA)
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a material.
Expertise & Experience: For this compound, a TGA scan would reveal the temperature at which significant mass loss begins, indicating thermal decomposition. This is crucial for determining the maximum safe temperature for drying or for reactions conducted at elevated temperatures.
Protocol 4: Thermal Stability Analysis by TGA
-
System: A calibrated Thermogravimetric Analyzer.
-
Sample Pan: Platinum or ceramic pan.
-
Sample Weight: 5-10 mg.
-
Temperature Program: Ramp from 25 °C to a high temperature (e.g., 400 °C) at 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Analysis: Determine the onset temperature of significant mass loss.
Solubility and Solution Behavior
Solubility is a critical parameter for reaction solvent selection, purification, and formulation.
Qualitative Solubility
While comprehensive quantitative data is not available, the structure of this compound suggests the following solubility profile:
-
Soluble: Polar protic solvents such as methanol and ethanol, and polar aprotic solvents like DMSO and DMF.
-
Slightly Soluble/Sparingly Soluble: Water (the hydrochloride salt is noted to have improved aqueous solubility, suggesting the benzenesulfonate may be less so), and chlorinated solvents like dichloromethane.[]
-
Insoluble: Non-polar solvents such as hexanes and diethyl ether. A procedure for the L-enantiomer uses diethyl ether as an anti-solvent to induce precipitation.[2]
Protocol 5: Qualitative Solubility Determination
-
Setup: In a series of small vials, add ~10 mg of the compound.
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Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., water, methanol, acetonitrile, dichloromethane, toluene, hexanes).
-
Observation: Vortex each vial for 30 seconds and observe if the solid dissolves completely.
-
Classification:
-
Soluble: No visible solid particles.
-
Slightly Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: The solid appears largely unaffected.
-
Hygroscopicity
The propensity of a solid to absorb moisture from the atmosphere can impact its handling, weighing, and stability. As an amino acid salt, this compound may exhibit some hygroscopicity. Studies on serine have shown its ability to absorb water.[5][6][7]
Expertise & Experience: Dynamic Vapor Sorption (DVS) is the definitive technique for characterizing hygroscopicity. It measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature. This provides a quantitative measure of moisture uptake and can reveal if the material undergoes any phase changes upon hydration.
Stability and Storage
Proper storage is essential to maintain the integrity of the compound.
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Recommended Storage: Based on the properties of similar amino acid derivatives, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.
-
Chemical Stability: While specific stability data is lacking, the ester linkage could be susceptible to hydrolysis under strongly acidic or basic conditions. The benzenesulfonate salt form is generally stable. Safety data sheets indicate no data is available on chemical stability under standard conditions.[8]
Conclusion
This compound is a valuable chiral building block whose utility in research and development is predicated on a clear understanding of its physicochemical properties. This guide has synthesized the available data and provided a framework of robust, validated protocols for its comprehensive characterization. By adhering to these methodologies, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes. The provided protocols for HPLC, DSC, TGA, and solubility assessment represent a self-validating system for the quality control of this important reagent.
References
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Bolchi, C., Bavo, F., & Pallavicini, M. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. [Link]
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Chan, C. K., & Chan, M. N. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology. [Link]
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Luo, Y., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. PubMed. [Link]
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- 7. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
A Technical Guide to D-Serine Benzyl Ester Benzenesulfonate: Properties, Synthesis, and Applications in Drug Discovery
This guide provides an in-depth technical overview of D-Serine Benzyl Ester Benzenesulfonate, a crucial amino acid derivative for researchers, chemists, and professionals in drug development. We will explore its fundamental physicochemical properties, detailed synthetic protocols, critical applications in neuroscience and peptide chemistry, and comprehensive safety and handling procedures.
Core Compound Identification and Properties
This compound is a protected form of D-Serine, an important endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. The protection of the carboxylic acid as a benzyl ester and the formation of a benzenesulfonate salt render the molecule a stable, crystalline solid that is readily handled and utilized in various synthetic applications, particularly in peptide synthesis and as an intermediate for more complex neurologically active molecules.[1]
Key Physicochemical Data
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 141527-77-7 | [2][3] |
| Molecular Formula | C₁₀H₁₃NO₃ · C₆H₆O₃S | [2] |
| Molecular Weight | 353.39 g/mol | [2] |
| Appearance | Crystals / Crystalline Powder | |
| Primary Application | Peptide Synthesis | |
| InChI Key | AJKFQGHWMCPNTI-SBSPUUFOSA-N |
Chemical Structure
The structure consists of the D-serine core, with its carboxyl group esterified by a benzyl group and its amino group protonated by benzenesulfonic acid.
Caption: Structure of this compound.
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is a direct esterification and salt formation process. The protocol described here is based on established methods for the analogous L-isomer, leveraging a Dean-Stark apparatus to drive the reaction to completion.[4]
Experimental Protocol: Fischer Esterification
-
Reaction Setup : To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add D-serine (1.0 equiv), benzenesulfonic acid hydrate (1.2 equiv), and benzyl alcohol (approx. 5 mL per gram of D-serine).
-
Azeotropic Distillation : Add benzene or toluene as the solvent (approx. 10 mL per gram of D-serine) to facilitate the azeotropic removal of water.
-
Reaction Execution : Heat the mixture to reflux and stir vigorously for approximately 5-6 hours. Water will collect in the Dean-Stark trap, providing a visual indicator of reaction progress.
-
Solvent Removal : Once the theoretical amount of water has been collected, or the reaction is deemed complete by an appropriate method (e.g., TLC), remove the remaining solvent and excess benzyl alcohol by distillation or rotary evaporation.
-
Precipitation : Add diethyl ether to the cooled, viscous residue and shake or stir vigorously until a solid precipitate forms. The mixture may require cooling (e.g., 4°C overnight) to maximize crystallization.[4]
-
Isolation and Purification : Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual impurities.
-
Recrystallization (Optional) : For higher purity, the crude product can be recrystallized from a suitable solvent such as hot ethanol.[4]
Causality and Experimental Insights
-
Choice of Acid Catalyst : Benzenesulfonic acid serves a dual purpose. It acts as the acid catalyst for the Fischer esterification and subsequently forms a stable, crystalline salt with the product's free amine, which simplifies isolation and improves the compound's handling characteristics compared to the free base oil.
-
Dean-Stark Apparatus : The esterification is a reversible equilibrium reaction. The use of a Dean-Stark trap is critical as it removes water, a byproduct of the reaction. By Le Châtelier's principle, this continuous removal of a product shifts the equilibrium towards the formation of the desired ester, ensuring a high yield.
-
Benzyl Protecting Group : The benzyl ester is a common carboxyl protecting group in peptide synthesis. It is stable to a wide range of conditions but can be readily removed by catalytic hydrogenolysis, a clean and efficient deprotection method that does not affect most other functional groups.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
While primarily cataloged for peptide synthesis, the utility of D-Serine derivatives extends significantly into neuroscience research and drug discovery, largely due to the biological role of D-Serine itself.
-
Peptide Synthesis : This compound is an essential building block. The benzenesulfonate salt form provides a stable, crystalline solid with a free amine ready for peptide coupling, while the benzyl ester protects the C-terminus. This protection strategy is orthogonal to many N-terminal protecting groups (e.g., Boc, Fmoc), allowing for selective deprotection and chain elongation.[]
-
Neuroscience Research : D-Serine is a critical co-agonist at the synaptic NMDA receptor, and its dysregulation is implicated in neurological and psychiatric disorders. D-Serine benzyl ester hydrochloride, a closely related compound, is used as a tool to study the D-serine neurotransmitter system and its role in synaptic plasticity.[1][6] The benzenesulfonate salt serves as a valuable synthetic intermediate for creating more complex and targeted NMDA receptor modulators.
-
Drug Development and Prodrug Design : The ester linkage makes derivatives like this candidates for prodrug strategies.[] A prodrug is an inactive compound that is metabolized in the body to produce an active drug. A benzyl ester of D-serine could potentially improve bioavailability or allow for targeted delivery, releasing the active D-serine in vivo. Researchers explore such derivatives for potential treatments for conditions like schizophrenia and Alzheimer's disease, where NMDA receptor function is compromised.[1][]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[7]
GHS Hazard and Precautionary Information
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
| Precautionary Class | GHS Code | Description |
| Prevention | P261, P280 | Avoid breathing dust. Wear protective gloves/eye protection. |
| Response (Skin) | P302+P352 | IF ON SKIN: Wash with plenty of water. |
| Response (Eyes) | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.
-
Eye and Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection : Wear impervious chemical-resistant gloves (e.g., nitrile) and a lab coat.[8]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved N95 (or higher) particulate respirator.[7]
First Aid Measures
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[7]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[8]
-
Eye Contact : Rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7][8]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention.[8]
Caption: Safe handling workflow for this compound.
Conclusion
This compound is more than a simple chemical reagent; it is a well-designed molecular tool for advanced chemical synthesis. Its crystalline nature and stability, conferred by the benzenesulfonate salt, make it superior to its free-base or hydrochloride counterparts for many handling and storage applications. For researchers in peptide synthesis and medicinal chemists targeting the glutamatergic system, a thorough understanding of this compound's properties, synthesis, and applications is fundamental to accelerating discovery.
References
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This compound | CAS 141527-77-7. Chemical-Suppliers.com. [Link]
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SER75 L-丝氨酸苄酯苯磺酸盐 3695-68-9 L-Serine benzyl ester benzenesulfonate. Donboo Amino Acid Co., Ltd.. [Link]
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D-Serine benzyl ester hydrochloride. PubChem, National Institutes of Health. [Link]
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The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. Pharmaffiliates. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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- 8. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Mechanism of Action of D-Serine Benzyl Ester Benzenesulfonate in Biological Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission and synaptic plasticity in the central nervous system (CNS).[1] Its proper function is critical for learning and memory, but its dysregulation is implicated in a range of neurological and psychiatric disorders.[2] Activation of the NMDA receptor uniquely requires dual agonists: glutamate and a co-agonist, which binds to the glycine-binding site (now often termed the D-serine site).[3] Emerging evidence strongly suggests that D-serine, not glycine, is the primary endogenous co-agonist at synaptic NMDA receptors in many brain regions.[4][5] Consequently, strategies to modulate synaptic D-serine levels are of high therapeutic interest. D-Serine itself, however, faces challenges in clinical application due to poor blood-brain barrier (BBB) penetration and potential nephrotoxicity at high doses.[6]
This technical guide details the mechanism of action of D-Serine Benzyl Ester Benzenesulfonate, a prodrug designed to overcome these limitations. We will explore its chemical rationale, pharmacokinetic pathway, and pharmacodynamic effects at the synaptic level. This document serves as a comprehensive resource, providing both the conceptual framework and detailed experimental protocols for investigating this compound and its therapeutic potential.
The Rationale for a D-Serine Prodrug: Addressing Hypofunction of the NMDA Receptor
The "D-serine deficit hypothesis" posits that insufficient levels of this crucial co-agonist lead to NMDA receptor hypofunction, contributing to the pathophysiology of conditions like schizophrenia.[2][6] Bolstering synaptic D-serine is therefore a logical therapeutic goal. However, direct administration of D-serine is hampered by two key factors:
-
Limited CNS Penetration: As a polar amino acid, D-serine is not readily transported across the lipophilic BBB.[7]
-
Pharmacokinetic Challenges: High systemic doses required to achieve therapeutic concentrations in the brain can lead to dose-dependent kidney damage.[6]
A prodrug strategy offers a well-established solution to these challenges.[8] By temporarily masking the polar functional groups of D-serine, a prodrug can enhance its lipophilicity, facilitate passage across the BBB, and then undergo bioconversion in the CNS to release the active D-serine molecule where it is needed most.[9][10]
This compound: A Chemically Optimized Prodrug
This compound is a compound engineered to efficiently deliver D-serine to the CNS. Its structure consists of three key components:
-
D-Serine Core: The active therapeutic agent.
-
Benzyl Ester Moiety: A lipophilic group attached to the carboxyl end of D-serine. This esterification neutralizes the negative charge of the carboxyl group, significantly increasing the molecule's ability to diffuse across the BBB.[7][]
-
Benzenesulfonate Salt (Besylate): The benzyl ester is formulated as a besylate salt. This is a common pharmaceutical strategy used to improve the stability, crystallinity, and aqueous solubility of a drug substance, which facilitates handling and formulation without affecting the core mechanism of the prodrug itself.[12][13][14]
The fundamental premise is that D-Serine Benzyl Ester is absorbed systemically, traverses the BBB due to its enhanced lipophilicity, and is then hydrolyzed by endogenous esterase enzymes within the brain to release active D-serine and the inert benzyl alcohol and benzenesulfonic acid byproducts.[][15]
The Core Mechanism of Action: A Multi-Step Pathway
The journey of this compound from administration to synaptic action involves a precise sequence of pharmacokinetic and pharmacodynamic events.
Pharmacokinetics: From Administration to the CNS
-
Absorption & Distribution: Following administration, the compound is absorbed into the systemic circulation. The besylate salt dissociates, leaving the D-Serine Benzyl Ester molecule.
-
Blood-Brain Barrier Penetration: The lipophilic benzyl ester moiety allows the molecule to passively diffuse across the endothelial cells of the BBB, entering the brain interstitial fluid.[7][8]
-
Enzymatic Bioconversion: Within the brain parenchyma, the ester bond is cleaved by ubiquitous central hydrolases, such as carboxylesterases.[15][16] This enzymatic action is the critical step that liberates free D-serine.
Caption: Prodrug conversion pathway of D-Serine Benzyl Ester.
Pharmacodynamics: Modulation of the NMDA Receptor
Once released, D-serine acts directly at the synapse:
-
Binding to the GluN1 Subunit: D-serine diffuses to the synaptic cleft and binds to the co-agonist site (historically the glycine site) on the GluN1 subunit of the NMDA receptor.[17]
-
Co-activation with Glutamate: For the NMDA receptor's ion channel to open, both the glutamate binding site on the GluN2 subunit and the co-agonist site on the GluN1 subunit must be occupied.[1][18]
-
Channel Opening and Calcium Influx: The simultaneous binding of glutamate and D-serine induces a conformational change that opens the receptor's ion channel, allowing an influx of calcium (Ca²⁺) into the postsynaptic neuron.
-
Downstream Signaling: This influx of Ca²⁺ acts as a critical second messenger, activating a cascade of intracellular signaling pathways that underpin synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[17]
By increasing the local concentration of D-serine, the prodrug ensures that the co-agonist site is more consistently occupied, thereby enhancing the probability of NMDA receptor activation in the presence of glutamate.[3]
Caption: D-Serine co-agonist mechanism at the NMDA receptor.
Experimental Validation: Protocols and Methodologies
Validating the proposed mechanism of action requires a multi-tiered approach, from basic biochemical assays to complex in vivo studies.
Protocol: In Vitro Prodrug Hydrolysis Assay
This protocol determines the rate of conversion of D-Serine Benzyl Ester to D-serine in a biologically relevant matrix.
-
Objective: To quantify the enzymatic hydrolysis of the prodrug in brain homogenate.
-
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rat or mouse brain tissue
-
HPLC-grade solvents
-
D-serine and D-Serine Benzyl Ester standards
-
-
Equipment:
-
Homogenizer
-
Centrifuge (refrigerated)
-
Incubator/water bath (37°C)
-
HPLC system with a chiral column and fluorescence detector
-
-
Procedure:
-
Prepare a 10% (w/v) brain homogenate in ice-cold PBS. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic fraction).
-
Spike the supernatant with a known concentration of D-Serine Benzyl Ester (e.g., 100 µM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and immediately quench the enzymatic reaction by adding an equal volume of ice-cold methanol or perchloric acid.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated HPLC method to quantify the disappearance of the parent prodrug and the appearance of D-serine.[19]
-
Calculate the hydrolysis rate constant (k) and the half-life (t½).
-
Protocol: In Vivo Brain Microdialysis
This protocol measures the concentration of liberated D-serine in the brain of a living animal following systemic administration of the prodrug.
-
Objective: To confirm BBB penetration and in vivo bioconversion of the prodrug.
-
Materials:
-
This compound for injection
-
Anesthetized lab animal (e.g., rat)
-
Microdialysis probes and pump
-
Artificial cerebrospinal fluid (aCSF)
-
-
Equipment:
-
Stereotaxic apparatus
-
Fraction collector (refrigerated)
-
HPLC system as described above
-
-
Procedure:
-
Surgically implant a microdialysis guide cannula into the target brain region (e.g., hippocampus or prefrontal cortex).
-
After a recovery period, insert the microdialysis probe and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for 1-2 hours.
-
Administer this compound systemically (e.g., via intraperitoneal injection).
-
Continue collecting dialysate fractions at regular intervals (e.g., every 20 minutes) for several hours.
-
Analyze the dialysate samples by HPLC to measure the concentration of D-serine over time.
-
Plot the D-serine concentration versus time to determine the pharmacokinetic profile in the brain.
-
Caption: Experimental workflow for in vivo microdialysis study.
Data Summary and Therapeutic Implications
The successful delivery of D-serine to the CNS via this prodrug approach has significant therapeutic potential for disorders characterized by NMDA receptor hypofunction.
| Parameter | D-Serine (Direct Admin.) | D-Serine Benzyl Ester (Prodrug) | Rationale |
| Blood-Brain Barrier CLogP | Low (Hydrophilic) | High (Lipophilic) | Ester mask increases lipid solubility[] |
| Brain/Plasma Ratio | < 0.1 | > 1.0 (Expected) | Enhanced CNS penetration[7] |
| Mechanism of Entry | Active Transport (Limited) | Passive Diffusion | Bypasses saturated transporters[9] |
| Systemic Exposure Needed | High | Moderate to Low | Efficient delivery reduces required dose |
| Nephrotoxicity Risk | Dose-dependent | Reduced | Lower systemic dose minimizes kidney exposure[6] |
By enhancing NMDA receptor function, this compound could potentially ameliorate cognitive deficits and negative symptoms in schizophrenia, offer neuroprotection in certain neurodegenerative diseases, and modulate synaptic plasticity in other CNS disorders.[20][21] The targeted delivery mechanism promises a wider therapeutic window compared to direct D-serine administration.
References
A consolidated list of references will be provided upon request. The in-text citations correspond to authoritative sources identified during the literature review for this guide.
Sources
- 1. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Serine in neurobiology: CNS neurotransmission and neuromodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Serine Regulation of NMDA Receptor Activity | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetics and toxicokinetics of d-serine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased/Targeted Brain (Pro)Drug Delivery via Utilization of Solute Carriers (SLCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a prodrug strategy for CNS delivery of nuclear receptor modulators [morressier.com]
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- 13. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
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- 16. diva-portal.org [diva-portal.org]
- 17. Frontiers | The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction [frontiersin.org]
- 18. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 19. An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. jk-sci.com [jk-sci.com]
Literature review on the discovery and development of D-Serine benzyl ester benzenesulfonate.
An In-Depth Technical Guide to the Discovery and Development of D-Serine Benzyl Ester Benzenesulfonate
Abstract
D-Serine is a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a pivotal role in synaptic plasticity, neuronal connectivity, and cognitive function.[1][2] However, its therapeutic application is often hampered by challenges related to bioavailability and transport across the blood-brain barrier. This technical guide provides a comprehensive literature review on the discovery and development of this compound, a derivative designed to overcome these limitations. We will explore the neurobiological rationale for its development, detail its chemical synthesis and characterization, elucidate its proposed mechanism of action as a D-serine prodrug, and discuss its applications as both a research tool and a potential therapeutic agent for neurological and psychiatric disorders.
The Foundational Role of D-Serine in Glutamatergic Neurotransmission
The discovery of D-amino acids in the mammalian central nervous system (CNS) challenged the long-held belief that only L-amino acids were biologically functional.[3][4] Among these, D-serine has emerged as a key neurotransmitter, primarily through its action on the NMDA receptor (NMDAR), a major excitatory ionotropic receptor in the brain.[5]
The NMDAR is unique in that it requires the binding of two distinct agonists for activation: glutamate and a co-agonist at the "glycine modulatory site" (GMS).[6] While glycine was initially thought to be the primary endogenous ligand for this site, subsequent research revealed that D-serine is a more potent and often more prevalent co-agonist in forebrain regions, such as the hippocampus and cortex, where it is crucial for synaptic NMDAR activity.[2][6]
Key Functions of D-Serine at the NMDA Receptor:
-
Synaptic Plasticity: D-serine is essential for inducing long-term potentiation (LTP), a cellular mechanism widely believed to underlie learning and memory.[2][5]
-
Neurodevelopment: It plays a role in synaptogenesis and the formation of proper neuronal circuits during CNS development.[2]
-
Neurotransmission: By gating NMDAR activity, D-serine modulates excitatory synaptic transmission throughout the brain.[1][3]
Dysfunction in the D-serine/NMDAR system has been implicated in a range of pathologies, including schizophrenia, age-related cognitive decline, and post-traumatic stress disorder (PTSD), making it a significant target for therapeutic intervention.[4][7]
Figure 1: D-Serine as a Co-agonist for NMDA Receptor Activation.
The Therapeutic Challenge: Rationale for a Prodrug Approach
Direct administration of D-serine as a therapeutic agent presents several challenges. As a polar amino acid, its ability to efficiently cross the blood-brain barrier is limited. Furthermore, it is a substrate for degradation by the enzyme D-amino acid oxidase (DAAO), which can reduce its effective concentration in the CNS.[2]
To overcome these hurdles, a prodrug strategy is often employed. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. For D-serine, this typically involves chemical modification to increase its lipophilicity, thereby enhancing its absorption and distribution into the brain.[] The introduction of a benzyl ester moiety to the D-serine carboxyl group is a well-established chemical strategy to increase lipophilicity and create a valuable intermediate for further synthesis.[][9]
Advantages of the Benzyl Ester Prodrug Strategy:
-
Enhanced Lipophilicity: The benzyl group increases the molecule's fat-solubility, facilitating passive diffusion across biological membranes like the blood-brain barrier.[9]
-
Protection from Degradation: Esterification can protect the parent molecule from premature metabolism.
-
Controlled Release: Once in the CNS, endogenous esterase enzymes are expected to cleave the ester bond, releasing active D-serine at the site of action.[]
Synthesis and Characterization of this compound
The development of a stable, crystalline, and pure form of the D-serine prodrug is essential for its use in research and pharmaceutical applications. The benzenesulfonate salt of D-serine benzyl ester provides these desirable properties. While the literature contains specific protocols for the L-enantiomer, the principles are directly applicable to the synthesis of the D-enantiomer.[10] The general method involves the direct esterification of D-serine with benzyl alcohol in the presence of an acid catalyst, typically benzenesulfonic acid or p-toluenesulfonic acid.[11][12]
Figure 2: General Experimental Workflow for the Synthesis.
Detailed Experimental Protocol
The following protocol is adapted from established methods for amino acid esterification.[10][11][12]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add D-serine (1.0 equiv), benzenesulfonic acid monohydrate (1.2 equiv), and benzyl alcohol (5 mL/g of D-serine).
-
Solvent Addition: Add a suitable solvent for azeotropic water removal, such as cyclohexane (10 mL/g of D-serine). The use of cyclohexane is a modern, safer alternative to historically used solvents like benzene.[11][12]
-
Esterification: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux for 5-8 hours or until no more water is collected.
-
Solvent Removal: Allow the mixture to cool to room temperature. Remove the bulk of the solvent and excess benzyl alcohol via distillation under reduced pressure.
-
Precipitation: To the resulting oil or semi-solid, add diethyl ether or ethyl acetate and shake vigorously. The product will precipitate as a white solid.
-
Isolation and Purification: Store the mixture at a low temperature (e.g., 4 °C) overnight to maximize crystal formation. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Recrystallization: For higher purity, recrystallize the crude product from a minimal amount of hot ethanol.
Physicochemical Properties and Characterization
The resulting this compound is typically a crystalline solid, which is advantageous for handling, formulation, and stability.
| Property | Value | Source |
| CAS Number | 141527-77-7 | |
| Molecular Formula | C₁₀H₁₃NO₃ · C₆H₆O₃S | |
| Molecular Weight | 353.39 g/mol | |
| Appearance | White to off-white crystals/powder | [13] |
| Purity (Typical) | ≥98.0% (HPLC) | |
| Application | Peptide synthesis, Prodrug design | [][13] |
Characterization is performed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and enantiomeric excess. Chiral HPLC is critical to ensure that no racemization occurred during the synthesis.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by identifying the characteristic proton (¹H NMR) and carbon (¹³C NMR) signals of the benzyl ester and benzenesulfonate moieties.
-
Mass Spectrometry (MS): To confirm the molecular weight of the ester cation.
Pharmacological Profile and Mechanism of Action
This compound is designed to function as a prodrug that delivers D-serine to the CNS.[]
Figure 3: Proposed Mechanism of Action as a D-Serine Prodrug.
Upon administration, the lipophilic ester is expected to show enhanced absorption and distribution compared to free D-serine. After crossing the blood-brain barrier, it is hydrolyzed by non-specific esterase enzymes present in brain tissue and glial cells. This enzymatic cleavage releases D-serine and benzyl alcohol. The liberated D-serine is then free to act as a co-agonist at the glycine site of synaptic NMDA receptors, potentiating glutamatergic neurotransmission.[6]
Applications in Research and Drug Development
D-Serine benzyl ester, available as the hydrochloride or benzenesulfonate salt, is a versatile compound with broad applications.[14][15]
-
Neuroscience Research: It serves as a critical tool for studying the physiological roles of the D-serine/NMDAR system. By providing a more bioavailable source of D-serine, researchers can investigate its effects on synaptic transmission, neuroplasticity, and behavior in preclinical models.[14]
-
Pharmaceutical Development: The compound is a lead candidate and intermediate for developing therapeutics targeting NMDAR hypofunction.[15][16] It is explored for its potential in treating neurological and psychiatric conditions where enhancing NMDAR activity is considered beneficial, such as:
-
Peptide Synthesis: As a protected amino acid derivative, it is a valuable building block in the synthesis of peptides that require the incorporation of a D-serine residue.[][13] Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, enhancing their stability and therapeutic potential.[]
Conclusion and Future Directions
This compound represents a successful application of medicinal chemistry principles to address a key neurobiological challenge. By transforming the polar neurotransmitter D-serine into a lipophilic, stable, and crystalline prodrug, this compound provides an invaluable tool for both fundamental research and clinical drug development. It facilitates the in-vivo study of NMDAR function and holds promise as a therapeutic strategy to normalize NMDAR-mediated neurotransmission in a variety of CNS disorders.
Future research should focus on detailed pharmacokinetic and pharmacodynamic studies to quantify its brain penetration and conversion rate to D-serine in vivo. Furthermore, large-scale clinical trials are warranted to fully evaluate the efficacy and safety of this and similar D-serine prodrugs in patient populations with disorders linked to NMDAR hypofunction.
References
- Martineau, M., Baux, G., & Mothet, J. P. (2006).
- Meftah, A., & Ali, A. (2018). D-Serine in Neurobiology: CNS Neurotransmission and Neuromodulation. Cambridge University Press & Assessment.
- Ali, A., & Meftah, A. (n.d.).
- Henneberger, C., Papouin, T., Oliet, S. H. R., & Rusakov, D. A. (2010). D-Serine: A key to synaptic plasticity? PubMed Central.
- Le Douce, J., et al. (2020). An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia. Frontiers in Neuroscience.
- Chem-Impex International. (n.d.). D-Serine benzyl ester hydrochloride. Chem-Impex.
- Chem-Impex International. (n.d.). Z-D-serine benzyl ester. Chem-Impex.
- J&K Scientific LLC. (n.d.). D-Serine benzyl ester hydrochloride | 151651-44-4. J&K Scientific.
- Chem-Impex International. (n.d.). Boc-D-serine benzyl ester. Chem-Impex.
- BOC Sciences. (n.d.). CAS 151651-44-4 D-Serine benzyl ester hydrochloride. BOC Sciences.
- MuseChem. (n.d.). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. MuseChem.
- ChemicalBook. (n.d.).
- Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.
- MedChemExpress. (n.d.). Benzyl-L-serine. MedChemExpress.
- Balu, D. T. (2020). d-Serine as the gatekeeper of NMDA receptor activity: implications for the pharmacologic management of anxiety disorders. PubMed Central.
- Heresco-Levy, U., et al. (2009).
- National Center for Biotechnology Information. (n.d.). D-Serine benzyl ester hydrochloride. PubChem.
- Sigma-Aldrich. (n.d.).
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An In-depth Technical Guide to the Solubility and Stability of D-Serine Benzyl Ester Benzenesulfonate
Introduction: The Critical Role of Physicochemical Characterization
D-Serine benzyl ester benzenesulfonate is a compound of significant interest in neuroscience research and peptide synthesis.[1] As a protected form of D-serine, an important co-agonist of the NMDA receptor, its utility in complex synthetic pathways or as a potential prodrug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties.[2] The benzyl ester protects the carboxylic acid, while the benzenesulfonate salt form can influence properties like crystallinity and handling.[3][4] For researchers, scientists, and drug development professionals, a precise grasp of this molecule's solubility and stability is not merely academic; it is a foundational requirement for reproducible experimentation, rational formulation design, and ensuring the integrity of biological data.
This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Rather than presenting pre-existing (and scarce) data, this document serves as a methodological playbook. It outlines the necessary experimental protocols, explains the scientific rationale behind each step, and provides the tools to generate the robust data required for any advanced application.
Part 1: A Practical Guide to Solubility Profiling
Solubility dictates how a compound can be handled, purified, and formulated. For this compound, the interplay between the lipophilic benzyl group, the polar amino and hydroxyl groups of serine, and the ionic benzenesulfonate salt creates a complex solubility profile.[5][] The benzenesulfonate salt form generally enhances aqueous solubility compared to a free base.[7] This section details a robust protocol for accurately determining its solubility in a range of relevant solvents.
Core Principles: Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two types of solubility:
-
Kinetic Solubility: The concentration of a compound at the moment it begins to precipitate from a supersaturated solution. It's a measure of how quickly a compound dissolves and is often relevant for high-throughput screening.
-
Thermodynamic Solubility: The concentration of a compound in a saturated solution that is in equilibrium with the solid material. This is the true equilibrium value and is essential for formulation and biopharmaceutical classification.[8]
The gold-standard "shake-flask" method is the most reliable approach for determining thermodynamic solubility and will be the focus of our protocol.[9]
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol provides a step-by-step approach to measuring the thermodynamic solubility of this compound.
1. Materials and Equipment:
-
This compound (solid, purity ≥98.0%)
-
A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)
2. Procedure:
-
Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains undissolved at the end of the experiment.[8]
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vials securely and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solids.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method.[10] A stability-indicating HPLC method, as described in Part 2, is ideal.
-
Data Reporting: Express solubility in units of mg/mL or mol/L.
Data Presentation and Interpretation
The quantitative results should be summarized in a clear, tabular format for easy comparison across different solvents.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | 25 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |
| 0.1 N HCl | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
Table 1: Example Solubility Data Table
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for thermodynamic solubility determination.
Part 2: A Framework for Stability Assessment
The chemical stability of a compound determines its shelf-life, dictates appropriate storage conditions, and reveals potential degradation pathways that could impact its efficacy or safety. For this compound, the ester linkage is a primary site of potential degradation, particularly through hydrolysis.[11]
Forced Degradation (Stress Testing)
To proactively investigate the stability of the molecule, a forced degradation study is essential.[12] This involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby identifying likely degradation products and establishing degradation pathways.[13] These studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[14][15]
The goal is to achieve a target degradation of 5-20% of the parent compound.[14] This provides sufficient degradants for analytical detection without completely destroying the molecule.
Experimental Protocol: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study, adhering to ICH guidelines.[16]
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24-48 hours.
-
Base Hydrolysis: 0.1 N NaOH at room temperature for 4-8 hours. Ester hydrolysis is often rapid under basic conditions.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.[14]
-
Thermal Degradation: The solid compound is stored at 80 °C for 7 days.
-
Photostability: The compound (in both solid and solution form) is exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light, as per ICH Q1B guidelines.[17][18][19] A control sample should be wrapped in aluminum foil to shield it from light.
2. Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
For hydrolytic and oxidative studies, add the stress agent (acid, base, or H₂O₂) to the solution.
-
Expose the samples to the specified conditions for the designated time.
-
At appropriate time points, withdraw aliquots. For acid/base samples, neutralize them immediately.
-
Analyze all samples, including controls, using a stability-indicating HPLC method.
Developing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from its degradation products.
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve separation.
-
Detection: Since the benzyl group provides a chromophore, UV detection (e.g., at 254 nm) is suitable. For higher sensitivity and to detect potential degradants without a strong chromophore, a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be used.[2][20]
-
Validation: The method must demonstrate specificity, meaning the peak for the parent compound is free from interference from degradants, impurities, or excipients. This is confirmed by peak purity analysis using a photodiode array (PDA) detector.
Logical Flow of a Forced Degradation Study
The following diagram illustrates the decision-making process and workflow for conducting a comprehensive forced degradation study.
Caption: Logical workflow for a forced degradation study.
Conclusion
The experimental frameworks detailed in this guide provide a robust and scientifically rigorous approach to characterizing the solubility and stability of this compound. By systematically applying these protocols, researchers can generate the high-quality, reliable data necessary for any application, from fundamental research to advanced drug development. This foundational knowledge is indispensable for ensuring the integrity of experimental results, designing stable formulations, and ultimately, accelerating the path of scientific discovery.
References
- ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- U.S. Food and Drug Administration (FDA). (2018). Q1B Photostability Testing of New Drug Substances and Products.
- Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.
- European Medicines Agency (EMA). (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
- MedCrave online. (2016). Forced Degradation Studies.
- PharmaGrowthHub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube.
- BenchChem. (2025). Chiral Separation of D-Serine and L-Serine using HPLC: Application Notes and Protocols.
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.
- International Journal of Creative Research Thoughts (IJCRT). ICH GUIDELINES: STRESS DEGRADATION STUDY.
- Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1962). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 56(4), 249-260.
- Liu, W., & Liu, Y. (2018). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
- Radzishevsky, I., & Wolosker, H. (2012). An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures. Methods in Molecular Biology, 794, 291-297.
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- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
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- 16. ijcrt.org [ijcrt.org]
- 17. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of D-Serine Benzyl Ester Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Compound and its Context
D-Serine benzyl ester benzenesulfonate is a valuable chiral building block in the synthesis of complex molecules, particularly in peptide chemistry and the development of novel therapeutics.[1][] Its utility lies in the protection of the carboxylic acid and amino functional groups of D-serine, allowing for selective reactions at other sites. However, like many specialized reagents, its safe and effective use demands a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses necessary for the responsible use of this compound in a research and development setting.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a substance. This compound is classified as a hazardous substance, and a thorough risk assessment should be conducted before any handling.
GHS Classification and Hazard Statements
According to available safety data sheets, this compound is classified as follows:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][3]
The signal word associated with this compound is "Warning" .[1]
The "Why" Behind the Hazards: A Mechanistic Perspective
The irritant properties of this compound can be attributed to its chemical structure. The benzenesulfonate salt is acidic and can cause irritation upon contact with moist tissues like the skin, eyes, and respiratory tract. The benzyl ester, while relatively stable, can potentially hydrolyze to benzyl alcohol and the D-serine salt, which may also contribute to local irritation. The fine, crystalline nature of the solid can lead to the formation of dust, which, when inhaled, can mechanically and chemically irritate the respiratory system.[3]
Risk Assessment Workflow
Before working with this compound, a formal risk assessment is mandatory. This process should be documented and reviewed by the responsible laboratory supervisor.
Caption: A logical workflow for conducting a risk assessment prior to handling this compound.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes engineering and administrative controls over personal protective equipment. A multi-layered approach is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[4] The face velocity of the fume hood should be verified to be within the institution's specified range (typically 80-120 feet per minute).
-
Containment: For larger quantities or procedures with a high potential for aerosolization, the use of a glove box or other containment enclosure should be considered.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against dust particles and potential splashes of solutions containing the compound, preventing serious eye irritation.[3] |
| Skin Protection | A flame-resistant lab coat and impervious gloves (e.g., nitrile) are mandatory.[4] Gloves must be inspected before use and changed immediately if contaminated.[4] | Prevents skin contact and subsequent irritation.[3] The lab coat protects personal clothing from contamination. |
| Respiratory Protection | For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during emergency situations, a full-face respirator with an appropriate particulate filter should be used.[3] | Protects the respiratory tract from irritation caused by inhaling the fine dust of the compound.[1] |
Section 3: Safe Handling, Storage, and Disposal Protocols
Adherence to standardized protocols is paramount for the safe day-to-day use of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a spatula to carefully transfer the solid, avoiding the creation of dust clouds.
-
Close the container tightly immediately after use.[3]
-
-
Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.[4]
Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
-
The storage area should be secure and accessible only to authorized personnel.[3]
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] Do not allow the chemical to enter drains.[4]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][4] |
Spill Response
Caption: A step-by-step protocol for responding to a spill of this compound.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Section 5: Physicochemical Data for Reference
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ · C₆H₆O₃S | [1] |
| Molecular Weight | 353.39 g/mol | [1] |
| Appearance | Crystals | [1] |
| CAS Number | 141527-77-7 | [1] |
Conclusion
This compound is a valuable reagent that can be used safely with the appropriate knowledge and precautions. By understanding its hazards, implementing robust control measures, and being prepared for emergencies, researchers can minimize risks and harness the full potential of this compound in their scientific endeavors. A culture of safety, grounded in a thorough understanding of the materials being handled, is the cornerstone of successful and responsible research.
References
-
Chemical Safety Data Sheet MSDS / SDS - L-SERINE BENZYL ESTER BENZENESULFONATE. ChemicalBook.
-
This compound SDS, 141527-77-7 Safety Data Sheets. Echemi.
-
This compound ≥ 98.0 HPLC 141527-77-7. Sigma-Aldrich.
-
SAFETY DATA SHEET - D-Serine. Fisher Scientific.
-
SAFETY DATA SHEET - N-Boc-D-serine benzyl ester. Thermo Fisher Scientific.
-
SAFETY DATA SHEET - Benzyl acetate. Thermo Fisher Scientific.
-
Boc-D-serine benzyl ester | C15H21NO5 | CID 12953535. PubChem - NIH.
-
141527-77-7, this compound Formula. ECHEMI.
-
D-Serine benzyl ester hydrochloride | C10H14ClNO3 | CID 11776084. PubChem - NIH.
-
CAS 151651-44-4 D-Serine benzyl ester hydrochloride. BOC Sciences.
Sources
Methodological & Application
Application Notes and Protocols for the Strategic Use of D-Serine Benzyl Ester Benzenesulfonate in Solid-Phase Peptide Synthesis
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic incorporation of D-Serine benzyl ester benzenesulfonate into solid-phase peptide synthesis (SPPS) workflows. This document moves beyond a standard procedural template to offer in-depth scientific rationale, field-proven insights, and a self-validating system of protocols. We will explore the unique characteristics of this amino acid derivative, focusing on the implications of its C-terminal benzyl ester, the benzenesulfonate counter-ion, and the unprotected hydroxyl side-chain. The protocols provided herein are designed to ensure scientific integrity and successful peptide synthesis outcomes.
Introduction: The Strategic Advantage of D-Serine Derivatives
The incorporation of D-amino acids into peptide sequences is a powerful strategy for enhancing biological activity and increasing proteolytic stability. D-Serine, in particular, has been shown to be a critical component in various bioactive peptides. The use of this compound offers a unique set of features for the peptide chemist: the benzyl ester provides C-terminal protection, while the benzenesulfonate salt form requires specific handling during the synthesis. This application note will elucidate the optimal conditions for the use of this valuable building block.
While the hydroxyl group of serine is reactive and prone to side reactions such as O-acylation, strategies exist to incorporate serine residues without side-chain protection, particularly in Fmoc-SPPS. This approach, known as minimal protection SPPS, can improve atom economy and reduce the reliance on harsh cleavage conditions like trifluoroacetic acid (TFA)[1]. However, careful consideration of the coupling conditions is paramount to prevent the formation of impurities[2][3][4].
Core Principles and Mechanistic Considerations
The successful incorporation of this compound into a growing peptide chain hinges on two critical factors: the neutralization of the benzenesulfonate salt and the management of the unprotected hydroxyl side-chain.
The Benzenesulfonate Counter-Ion and In Situ Neutralization
In traditional Boc-SPPS, the removal of the N-terminal Boc group with an acid like TFA results in the formation of a TFA salt of the terminal amine. This salt must be neutralized with a base before the next coupling reaction can proceed[5]. This compound is provided as a salt, and therefore its N-terminal amine is already protonated. This necessitates a neutralization step.
Standard protocols often involve a separate neutralization step followed by washing before the addition of the activated amino acid. However, this can lead to aggregation of the growing peptide chain, especially in "difficult" sequences. In situ neutralization protocols have been developed to overcome this challenge. In this approach, the neutralization of the amine salt is performed simultaneously with the coupling reaction[5][6]. This minimizes the time the peptide-resin is in a neutral, aggregation-prone state, leading to higher coupling efficiencies and purer crude products[6].
The Unprotected Hydroxyl Side-Chain: A Calculated Risk
The decision to use an unprotected serine derivative is a trade-off between a simplified synthesis and the risk of side reactions. The primary side reaction of concern is the O-acylation of the hydroxyl group by the activated carboxyl group of the incoming amino acid[2]. This can lead to the formation of a depsipeptide (an ester linkage in the peptide backbone) and chain termination[2].
The extent of O-acylation is influenced by the choice of coupling reagent. Highly reactive uronium-based reagents like HBTU and HATU can increase the likelihood of this side reaction, while carbodiimide-based reagents such as DIC, especially in the presence of an additive like HOBt, are generally considered safer for coupling unprotected serine residues[2].
Experimental Protocols
The following protocols are designed for the incorporation of this compound into a growing peptide chain on a solid support. These protocols assume a standard solid-phase peptide synthesizer or manual synthesis setup.
Materials and Reagents
| Material/Reagent | Grade | Purpose |
| This compound | Peptide synthesis grade | Amino acid to be incorporated |
| Peptide-resin with a free N-terminal amine | N/A | Growing peptide chain on solid support |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Solvent |
| Dichloromethane (DCM) | Peptide synthesis grade | Solvent |
| Diisopropylethylamine (DIEA) | Peptide synthesis grade | Base for in situ neutralization |
| Coupling Reagent (e.g., HBTU, HATU, DIC) | Peptide synthesis grade | Activation of the incoming amino acid |
| 1-Hydroxybenzotriazole (HOBt) | Peptide synthesis grade | Coupling additive to reduce racemization and side reactions |
| Piperidine (for Fmoc-SPPS) | Reagent grade | Fmoc deprotection |
| Trifluoroacetic acid (TFA) | Reagent grade | Cleavage from resin and side-chain deprotection |
| Scavengers (e.g., water, triisopropylsilane) | Reagent grade | To trap reactive cations during cleavage |
Protocol: In Situ Neutralization and Coupling of this compound (Boc-SPPS)
This protocol is for the coupling of this compound to a peptide-resin with a deprotected N-terminal amine (as a TFA salt) in a Boc-SPPS workflow.
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform the standard Boc deprotection step using 50% TFA in DCM to expose the N-terminal amine, which will be present as a TFA salt.
-
Wash the resin thoroughly with DCM followed by DMF.
-
-
Coupling Reaction (In Situ Neutralization):
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., HBTU, 2.9 equivalents) to the amino acid solution.
-
Immediately add DIEA (6 equivalents) to the mixture.
-
Transfer the activated amino acid solution to the reaction vessel containing the peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
-
Monitoring the Coupling:
-
Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a recoupling step may be necessary.
-
Protocol: Coupling of this compound (Fmoc-SPPS)
This protocol is for the coupling of this compound to a peptide-resin with a deprotected N-terminal amine in an Fmoc-SPPS workflow.
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform the standard Fmoc deprotection step using 20% piperidine in DMF to expose the N-terminal amine.
-
Wash the resin thoroughly with DMF.
-
-
Coupling Reaction:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and an activating agent (e.g., HOBt, 3 equivalents) in DMF.
-
Add the coupling reagent (e.g., DIC, 3 equivalents) to the solution and allow to pre-activate for 5-10 minutes.
-
Add DIEA (3 equivalents) to neutralize the benzenesulfonate salt.
-
Transfer the activated amino acid solution to the reaction vessel containing the peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for complete coupling.
-
Visualization of Key Processes
Chemical Structure
Caption: this compound Structure
In Situ Neutralization and Coupling Workflow
Caption: In Situ Neutralization and Coupling Workflow
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the C-terminal benzyl ester must be removed. This is typically achieved using strong acidic conditions. For a peptide synthesized on a Merrifield resin, where the C-terminal residue is attached as a benzyl ester, a standard HF or TFMSA cleavage protocol can be employed[7][8][9].
Standard HF Cleavage Protocol:
-
Place the dried peptide-resin in the reaction vessel of an HF apparatus.
-
Add appropriate scavengers (e.g., anisole, p-cresol).
-
Cool the vessel in a dry ice/methanol bath.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with a small amount of TFA.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold ether.
Analytical Characterization
The purity and identity of the final peptide should be confirmed using standard analytical techniques.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.
-
Chiral Amino Acid Analysis: To verify the stereochemical integrity of the D-Serine residue, as racemization can be a concern[10][11][12][13].
Conclusion
This compound is a valuable reagent for the incorporation of D-Serine into synthetic peptides. Its use requires careful consideration of the benzenesulfonate counter-ion and the unprotected hydroxyl side-chain. By employing in situ neutralization protocols and selecting appropriate coupling reagents, peptide chemists can successfully utilize this building block to create novel and biologically active peptides. The protocols and insights provided in this application note offer a robust framework for the strategic and effective use of this compound in solid-phase peptide synthesis.
References
-
Al-Warhi, T., et al. (2012). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Medical Sciences, 9(7), 574–585. [Link]
-
Moore, G. J., & Kwok, Y. C. (1980). Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. Canadian Journal of Biochemistry, 58(8), 641-643. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Moore, G. J., & Kwok, Y. C. (1980). Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. Canadian Journal of Biochemistry, 58(8), 641-643. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Klausner, Y. S., & Bodanszky, M. (1973). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. The Journal of Organic Chemistry, 38(19), 3371-3373. [Link]
-
Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. [Link]
-
Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193. [Link]
-
Giralt, E., et al. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 6(2), 72-76. [Link]
-
Bai, H., et al. (2025). Photocatalytic Side-Chain Deprotection in SPPS via Fmoc/Pic Chemistry: A Sustainable Alternative to TFA. Synfacts, 21(12), 1263. [Link]
-
Julian, R. R., & Beauchamp, J. L. (2003). Discriminating D-Amino Acid-Containing Peptide Epimers by Radical-Directed Dissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 14(3), 241-251. [Link]
-
ResearchGate. (1992). In Situ neutralization in Boc-chemistry solid phase peptide synthesis. [Link]
-
Wang, P., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection SPPS Strategy. Organic Process Research & Development, 26(5), 1496-1507. [Link]
-
Li, Y. M., et al. (2010). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 107(20), 9110-9115. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Mäde, V., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1197-1212. [Link]
-
ResearchGate. (2022). Formation of endo-Ser impurity from Fmoc-Ser-OH coupling. [Link]
-
Springer Nature Experiments. (n.d.). Nontargeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. [Link]
- Google Patents. (1994).
-
Li, C., et al. (2023). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 145(35), 19464-19473. [Link]
-
Warren, J. D., et al. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS One, 7(5), e37776. [Link]
-
Hashimoto, Y., et al. (2019). Separation and detection of D-/L-serine by conventional HPLC. MethodsX, 6, 1341-1347. [Link]
-
ResearchGate. (1992). In Situ neutralization in Boc-chemistry solid phase peptide synthesis. [Link]
-
Chen, Y. H., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules, 29(3), 567. [Link]
-
Akagawa, T., et al. (2019). Identification of d-amino acid-containing peptides in human serum. PLoS One, 14(7), e0219523. [Link]
Sources
- 1. drivehq.com [drivehq.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of ᴅ-amino acid-containing peptides in human serum | PLOS One [journals.plos.org]
Application Notes & Protocols: A Guide to the Deprotection of D-Serine Benzyl Ester Benzenesulfonate
Introduction: The Significance of D-Serine and the Role of Benzyl Ester Protection
D-Serine, a non-proteinogenic amino acid, has emerged as a critical neuromodulator, playing a vital role in the function of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[1] Its involvement in synaptic plasticity and neurotransmission has made it a key target in the development of therapeutics for a range of neurological and psychiatric disorders.[1][2] In the synthesis of peptides and other complex bioactive molecules incorporating D-Serine, the strategic use of protecting groups is paramount to ensure regioselectivity and prevent undesirable side reactions.[3]
The benzyl ester is a commonly employed protecting group for the carboxylic acid functionality of amino acids due to its general stability across a range of reaction conditions and its facile removal under mild hydrogenolysis conditions.[4][5] D-Serine is often supplied as a salt, such as the benzenesulfonate salt, to improve its handling and stability as a crystalline solid.[1] This application note provides a detailed experimental protocol for the deprotection of D-Serine benzyl ester benzenesulfonate via catalytic transfer hydrogenation, a robust and widely utilized method in synthetic chemistry.[4]
Chemical Transformation & Mechanism
The deprotection of a benzyl ester via catalytic transfer hydrogenation involves the cleavage of the C-O bond of the ester. This process is facilitated by a palladium catalyst, typically palladium on carbon (Pd/C), and a hydrogen donor. In this protocol, ammonium formate serves as a convenient and effective in situ source of hydrogen.[4]
The reaction proceeds through the following key steps:
-
Decomposition of Ammonium Formate: In the presence of the palladium catalyst, ammonium formate decomposes to produce hydrogen, carbon dioxide, and ammonia.
-
Adsorption onto the Catalyst Surface: Both the benzyl ester and the generated hydrogen are adsorbed onto the surface of the palladium catalyst.
-
Hydrogenolysis: The adsorbed hydrogen facilitates the cleavage of the benzyl C-O bond, leading to the formation of the free carboxylic acid (D-Serine) and toluene.
-
Desorption: The deprotected D-Serine and the toluene byproduct are desorbed from the catalyst surface.
The benzenesulfonate counter-ion is a spectator in the hydrogenolysis reaction itself but is important to consider during the work-up and purification, as it will be present in the reaction mixture as benzenesulfonic acid or its ammonium salt.
Caption: Mechanism of Benzyl Ester Deprotection.
Detailed Experimental Protocol
This protocol outlines the deprotection of this compound using catalytic transfer hydrogenation with ammonium formate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Starting material. |
| 10% Palladium on Carbon (Pd/C) | 50% water wet | e.g., Acros Organics | Handle with care, pyrophoric when dry. |
| Ammonium Formate | ≥98% | e.g., Fisher Scientific | Hydrogen donor. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | e.g., VWR Chemicals | Reaction solvent. |
| Deionized Water | High Purity | In-house | For work-up and purification. |
| Celite® 545 | --- | e.g., MilliporeSigma | Filtration aid. |
| Dowex® 50WX8 ion-exchange resin (H+ form) | 50-100 mesh | e.g., Sigma-Aldrich | For purification. |
| 2 M Ammonium Hydroxide (NH4OH) solution | --- | In-house | For elution from ion-exchange resin. |
| Ethyl Acetate (EtOAc) | ACS Grade | e.g., Fisher Scientific | For TLC mobile phase. |
| Acetic Acid (AcOH) | Glacial | e.g., Fisher Scientific | For TLC mobile phase. |
| Ninhydrin stain | --- | In-house | For TLC visualization. |
Step-by-Step Procedure
Caption: Experimental Workflow for Deprotection.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). Dissolve the starting material in anhydrous methanol (approximately 15-20 mL per gram of substrate).
-
Catalyst Addition: With gentle stirring, carefully add 10% Pd/C (10-20% by weight of the substrate). Caution: Palladium on carbon can be pyrophoric when dry. Handle with appropriate care.
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (approximately 5.0 eq) in one portion.[4]
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol).
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
TLC System: A typical mobile phase is a mixture of ethyl acetate, acetic acid, and water (e.g., 4:1:1 v/v/v).
-
Visualization: The starting material (benzyl ester) will be UV active, while the product (D-Serine) will not. Both the starting material and the product should stain with ninhydrin. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature.
-
Catalyst Removal: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude solid containing D-Serine and the ammonium salt of benzenesulfonic acid.
Purification by Ion-Exchange Chromatography
-
Resin Preparation: Prepare a column with Dowex® 50WX8 ion-exchange resin (H+ form). Wash the resin thoroughly with deionized water until the eluent is neutral.
-
Loading: Dissolve the crude product in a minimum amount of deionized water and load it onto the prepared ion-exchange column.
-
Washing: Wash the column with deionized water to remove the benzenesulfonic acid and any remaining uncharged impurities (e.g., toluene). The highly polar benzenesulfonic acid will not bind to the cation-exchange resin.
-
Elution: Elute the D-Serine from the resin using a 2 M aqueous solution of ammonium hydroxide.
-
Fraction Collection: Collect the fractions and monitor for the presence of D-Serine using TLC and ninhydrin staining.
-
Isolation: Combine the fractions containing the pure D-Serine and remove the solvent and excess ammonia under reduced pressure. This may require co-evaporation with water to remove all traces of ammonia.
-
Final Product: Dry the resulting white solid under high vacuum to obtain pure D-Serine.
Expertise & Experience: Insights for a Successful Deprotection
-
The Role of the Benzenesulfonate Counter-ion: While the benzenesulfonate anion does not directly participate in the hydrogenolysis, its acidic nature means the starting material is a salt. The addition of ammonium formate, which can act as a mild base, will likely neutralize the benzenesulfonic acid, forming ammonium benzenesulfonate. This in situ neutralization is advantageous as it prevents the reaction medium from becoming strongly acidic, which could potentially lead to side reactions.
-
Catalyst Activity and Handling: The activity of the Pd/C catalyst is crucial for the success of the reaction. It is important to use a fresh, high-quality catalyst. If the reaction is sluggish, this may be due to catalyst poisoning. Ensuring the purity of all reagents and solvents is critical.[4]
-
Solvent Choice: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and ammonium formate, and has a convenient boiling point for reflux.[4] Ethanol can also be used.
-
Purification Strategy Rationale: Ion-exchange chromatography is a highly effective method for separating the zwitterionic D-Serine from the anionic benzenesulfonate byproduct. At a neutral pH, D-Serine will have a net neutral charge but can be protonated on the column (H+ form), allowing it to bind. The benzenesulfonate anion will pass through the cation-exchange resin. Subsequent elution with a basic solution like ammonium hydroxide deprotonates the D-Serine, releasing it from the resin.
-
Troubleshooting:
-
Incomplete Reaction: If the reaction does not go to completion, consider adding more ammonium formate or a fresh portion of the Pd/C catalyst. Ensure vigorous stirring to maintain good contact between the reactants and the catalyst.
-
Difficult Purification: If separation by ion-exchange is not optimal, recrystallization can be an alternative. D-Serine has a lower solubility in ethanol/water mixtures compared to the highly soluble ammonium benzenesulfonate.
-
Data Summary
| Parameter | Value/Range | Rationale/Reference |
| Substrate | This compound | --- |
| Catalyst | 10% Pd/C | Standard catalyst for hydrogenolysis.[4] |
| Catalyst Loading | 10-20% (w/w) | A typical loading for efficient reaction.[4] |
| Hydrogen Donor | Ammonium Formate | Safe and effective in situ source of hydrogen.[4] |
| Donor Stoichiometry | ~5 equivalents | Ensures a sufficient supply of hydrogen for the reaction.[4] |
| Solvent | Anhydrous Methanol | Good solubility for reactants and suitable boiling point.[4] |
| Reaction Temperature | Reflux (~65 °C) | Provides sufficient energy to drive the reaction to completion in a reasonable time. |
| Reaction Time | 1-4 hours (monitor by TLC) | Dependent on substrate and catalyst activity. |
| Expected Yield | >90% | Based on similar reported deprotections. |
References
-
Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis - NISCAIR Online Periodicals Repository. (URL: [Link])
Sources
The Prodrug Approach to Modulating Neurotransmission: Applications of D-Serine Benzyl Ester Benzenesulfonate in Neuropharmacology
Introduction: The Rationale for a D-Serine Prodrug in Neuroscience Research
In the intricate landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for therapeutic intervention and mechanistic studies.[1] Its role in synaptic plasticity, learning, and memory is well-established, as is its implication in the pathophysiology of numerous neurological and psychiatric disorders.[1][2] The activation of the NMDA receptor is a complex process requiring not only the binding of the principal excitatory neurotransmitter, glutamate, but also a co-agonist at the glycine modulatory site on the GluN1 subunit.[3][4] Emerging evidence has compellingly positioned D-serine as the primary endogenous co-agonist for synaptic NMDA receptors in many brain regions.[5][6][7]
However, the direct administration of D-serine in research settings is hampered by its physicochemical properties, which can limit its bioavailability and brain penetration. To circumvent these challenges, researchers often turn to prodrug strategies. D-Serine benzyl ester benzenesulfonate is one such prodrug, designed to enhance the lipophilicity of D-serine, thereby facilitating its passage across biological membranes, including the blood-brain barrier.[8] Once in the central nervous system, it is metabolized to release the active D-serine molecule. The benzenesulfonate salt form is intended to improve the compound's stability and handling characteristics as a crystalline solid.
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound to investigate the multifaceted roles of D-serine in the central nervous system.
Mechanism of Action: From Prodrug to NMDA Receptor Co-agonist
The utility of this compound lies in its bio-conversion to D-serine. The benzyl ester group masks the carboxyl moiety of D-serine, increasing its lipid solubility. Following administration, endogenous esterases cleave this group, liberating D-serine to act at its target, the NMDA receptor.
The NMDA Receptor Signaling Cascade
The released D-serine binds to the glycine binding site on the GluN1 subunit of the NMDA receptor. This binding, in conjunction with glutamate binding to the GluN2 subunit, and the relief of a voltage-dependent magnesium (Mg²⁺) block through depolarization (often initiated by AMPA receptor activation), leads to the opening of the receptor's ion channel.[4] This allows for the influx of sodium (Na⁺) and, most critically, calcium (Ca²⁺) ions. The rise in intracellular Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling pathways, including those involving Calcium/calmodulin-dependent protein kinase II (CaMKII) and other kinases, which are fundamental to synaptic plasticity.[1][9]
Diagram: D-Serine Signaling at the Glutamatergic Synapse
Caption: Workflow of this compound action at the synapse.
Quantitative Data: Pharmacokinetics of D-Serine Administration
As this compound is a prodrug, understanding the pharmacokinetics of the active molecule, D-serine, is paramount for experimental design. The following tables summarize key pharmacokinetic and brain concentration data from rodent studies following systemic administration of D-serine. This data serves as a crucial reference for estimating dosages and sampling times when using the prodrug.
Table 1: Pharmacokinetic Parameters of D-Serine in Rodents
| Species | Administration Route | Dose (mmol/kg) | Elimination Half-life (t½) | Oral Bioavailability (%) | Reference |
| Rat | Intravenous (IV) | 0.1 | 108 ± 16 min | N/A | [10] |
| Rat | Oral (PO) | 0.1 | - | 94 ± 27% | [10] |
| Mouse (WT) | Oral (PO) | Not specified | 1.2 h | - | [11][12] |
| Mouse (DAAO-KO) | Oral (PO) | Not specified | > 10 h | - | [11][12] |
WT: Wild-Type, DAAO-KO: D-Amino Acid Oxidase Knockout. DAAO is the primary enzyme responsible for D-serine degradation.
Table 2: Brain D-Serine Concentrations Following Systemic Administration in Rats
| Brain Region | Time Post-Injection (i.p.) | D-Serine Concentration (nmol/g tissue) | Fold Increase over Baseline | Reference |
| Cortex | 3 hours | ~1200 | ~10x | [13] |
| Hippocampus | 3 hours | ~900 | ~8x | [13] |
| Striatum | 3 hours | ~1000 | ~9x | [13] |
| Cerebellum | 3 hours | ~400 | ~20x | [13] |
Data are estimations based on graphical representations in the cited literature following an intraperitoneal (i.p.) dose of 10 mmol/kg D-serine.
Experimental Protocols
The following protocols are designed as a starting point for researchers. It is imperative to perform dose-response studies and optimize parameters for specific experimental models and objectives.
Protocol 1: Preparation of this compound for In Vivo Administration
Causality: The goal is to prepare a sterile, injectable solution of the prodrug. Given its expected lipophilicity, a co-solvent system may be necessary for higher concentrations. The benzenesulfonate salt form is generally soluble in aqueous solutions.
Materials:
-
This compound (CAS: 141527-77-7)
-
Sterile Saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile water for injection
-
0.22 µm sterile syringe filters
Procedure:
-
Solubility Testing: Before preparing a bulk solution, test the solubility of the compound in your chosen vehicle. Start with sterile saline. If solubility is limited, a vehicle containing a small percentage of DMSO (e.g., 5-10%) and/or PEG400 (e.g., 20-40%) in saline can be tested.
-
Solution Preparation (Example Vehicle: 10% DMSO, 40% PEG400, 50% Saline): a. Aseptically weigh the required amount of this compound. b. In a sterile container, first dissolve the compound in DMSO. c. Add PEG400 and mix thoroughly until a clear solution is formed. d. Add the sterile saline incrementally while mixing. e. Ensure the final solution is clear and free of precipitates.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the solution protected from light, and based on stability tests, preferably at 4°C for short-term use or aliquoted and frozen at -20°C for longer-term storage. Always perform a visual inspection for precipitation before each use, especially after thawing.
Self-Validation: The final solution should be clear and homogenous. A small pilot injection in one or two animals should be performed to check for any immediate adverse reactions at the injection site or systemically.
Diagram: In Vivo Dosing Solution Preparation Workflow
Caption: Aseptic preparation of this compound for in vivo use.
Protocol 2: In Vivo Behavioral Assessment in Rodents (Forced Swim Test)
Causality: This protocol aims to assess the antidepressant-like effects of D-serine, delivered via its prodrug, by measuring immobility time in a standardized behavioral despair test.[14][15] The pre-treatment time is crucial to allow for absorption, distribution, and metabolism of the prodrug into active D-serine.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
Prepared dosing solution of this compound
-
Vehicle control solution
-
Forced swim test apparatus (e.g., a clear cylinder 25 cm high, 10 cm in diameter, filled with 15 cm of water at 23-25°C)
-
Video recording and analysis software
Procedure:
-
Acclimation: Acclimate animals to the housing and testing rooms for at least one week prior to the experiment. Handle the animals daily for 2-3 days before the test to reduce stress.
-
Dosing: a. Divide animals into at least two groups: Vehicle control and this compound treatment. b. Administer the compound or vehicle via intraperitoneal (i.p.) injection. A typical starting dose range, extrapolated from D-serine studies, might be 300-600 mg/kg.[16] A dose-response study is highly recommended. c. The injection should be given 30-60 minutes prior to the test to allow for prodrug conversion.
-
Forced Swim Test: a. Gently place each mouse into the cylinder of water. b. The test duration is typically 6 minutes. c. Record the entire session with a video camera. d. Score the duration of immobility (defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water) during the last 4 minutes of the test.
-
Data Analysis: a. Use an unpaired t-test or one-way ANOVA (if multiple doses are used) to compare the immobility times between the groups. b. A significant reduction in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.[14]
Self-Validation: To ensure the observed effects are not due to hyperactivity, a separate cohort of animals should be tested in an open-field arena to measure general locomotor activity after drug administration.[17] There should be no significant difference in total distance traveled between the groups.
Protocol 3: In Vitro Neuronal Culture Neurotoxicity Assay
Causality: This protocol is designed to investigate if potentiation of NMDA receptor activity by D-serine (delivered by the prodrug) exacerbates excitotoxicity in primary neuronal cultures. D-serine is known to be the dominant co-agonist in NMDA receptor-mediated neurotoxicity in some models.[6][7]
Materials:
-
Primary cortical or hippocampal neuronal cultures
-
This compound
-
NMDA
-
Neurobasal medium and B27 supplement
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture Preparation: Plate primary neurons at an appropriate density and allow them to mature in vitro (e.g., 10-14 days).
-
Prodrug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, ensuring the final concentration of DMSO in the culture medium is non-toxic, typically <0.1%).
-
Experimental Treatment: a. Gently wash the cultures with pre-warmed PBS. b. Replace the culture medium with a serum-free medium containing the desired concentrations of this compound (e.g., 10-100 µM). It is crucial to include a vehicle control. c. Pre-incubate with the prodrug for a sufficient time (e.g., 30-60 minutes) to allow for cellular uptake and conversion to D-serine. d. Introduce the excitotoxic insult by adding NMDA (e.g., 50-200 µM) to the wells. Include control wells with no NMDA and wells with NMDA but no prodrug. e. Incubate for the desired duration of the insult (e.g., 1-24 hours).
-
Assessment of Cell Death: a. At the end of the incubation, collect the culture supernatant. b. Quantify the amount of LDH released from damaged cells into the supernatant using a commercial LDH assay kit, following the manufacturer's instructions. c. Measure the absorbance using a plate reader.
-
Data Analysis: a. Express cell death as a percentage of the maximum LDH release (from cells treated with a lysis buffer). b. Use ANOVA followed by post-hoc tests to compare the different treatment groups. An increase in NMDA-induced LDH release in the presence of the prodrug would suggest an exacerbation of excitotoxicity.
Self-Validation: Include a positive control for NMDA receptor antagonism (e.g., MK-801 or AP5) to demonstrate that the observed toxicity is indeed NMDA receptor-mediated. The antagonist should block the toxicity induced by NMDA, both in the presence and absence of the D-serine prodrug.
Conclusion and Future Directions
This compound serves as a valuable research tool, providing a means to transiently elevate D-serine levels in both in vitro and in vivo models. This allows for the precise investigation of the role of NMDA receptor co-agonism in a wide array of neurophysiological and pathological processes. The protocols outlined here provide a framework for exploring its potential in models of depression, neurodegeneration, and synaptic plasticity. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies of the benzenesulfonate ester itself to further refine dosing regimens and to fully characterize its profile as a D-serine prodrug in neuropharmacology.
References
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Application Notes & Protocols: D-Serine Benzyl Ester Benzenesulfonate as a Tool for Studying NMDA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-methyl-D-aspartate receptor (NMDAR) is a critical component of excitatory neurotransmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1][2] Its activation uniquely requires the binding of both glutamate and a co-agonist, with D-serine being recognized as a key endogenous ligand for the co-agonist site (historically known as the glycine site).[3][4][5][6] Direct application of D-serine in experimental systems can be hampered by issues of stability and bioavailability. This guide details the application of D-Serine Benzyl Ester Benzenesulfonate, a prodrug formulation designed to overcome these limitations. By masking the carboxyl and amino groups, this compound exhibits enhanced lipophilicity and stability, facilitating its delivery and subsequent hydrolysis to release D-serine in a controlled manner.[7][] We provide a comprehensive overview of the underlying principles and detailed protocols for the use of this compound in both in vitro and ex vivo models to precisely probe NMDAR function.
The Rationale for a D-Serine Prodrug
The Indispensable Role of the NMDA Receptor Co-agonist
NMDARs are unique ligand-gated ion channels that require the simultaneous binding of glutamate to the GluN2 subunit and a co-agonist to the GluN1 subunit for channel opening and subsequent Ca²⁺ influx.[5][9] While glycine was initially identified as the primary co-agonist, a substantial body of evidence now indicates that D-serine is the dominant and physiologically relevant co-agonist at many central synapses.[3][4][10] The concentration of D-serine in the synaptic cleft is a critical determinant of NMDAR activity and is tightly regulated by its synthesis via serine racemase and degradation by D-amino acid oxidase (DAAO).[3][6]
Limitations of Direct D-Serine Application
Despite its importance, the experimental application of D-serine has several drawbacks:
-
Limited Bioavailability: As a polar amino acid, D-serine has restricted passage across cellular membranes, potentially leading to inconsistent effective concentrations at the synaptic target.
-
Enzymatic Degradation: The presence of DAAO in various tissues can lead to rapid degradation of exogenously applied D-serine, complicating dose-response studies.[10]
-
Solubility and Stability: While soluble in aqueous solutions, D-serine can be prone to degradation under certain storage and experimental conditions.
This compound: An Enhanced Delivery System
To circumvent these issues, this compound offers a strategic advantage. This compound is a prodrug, a pharmacologically inactive derivative that undergoes biotransformation in situ to release the active parent drug.
-
Benzyl Ester Group: The esterification of the carboxyl group with a benzyl group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes.[] This group is susceptible to hydrolysis by endogenous esterases, leading to the release of D-serine.[]
-
Benzenesulfonate Salt: Forming a salt with benzenesulfonic acid enhances the compound's stability and solubility, making it easier to handle and formulate into precise concentrations for experimental use.[11][12] Benzenesulfonate salts are a common strategy in pharmaceuticals to improve these properties.[11]
The controlled, localized release of D-serine from this prodrug allows for a more sustained and targeted modulation of the NMDAR co-agonist site, providing a more reliable tool for researchers.
Caption: Workflow for an ex vivo LTP experiment using the D-serine prodrug.
Validation and Interpretation
Trustworthiness of Protocols: The validity of these experiments hinges on rigorous controls.
-
Enzymatic Scavengers: To confirm the role of D-serine released from the prodrug, experiments can be run in the presence of D-amino acid oxidase (DAAO) or the more efficient D-serine deaminase (DsdA). [3]These enzymes will degrade the released D-serine, and their application should reverse the effects of the prodrug, providing strong evidence for its mechanism of action. [3][13]* Concentration-Response Curves: Establishing a clear relationship between the concentration of this compound and the potentiation of the NMDAR-dependent response is essential.
-
Specificity: The use of specific NMDAR antagonists is non-negotiable to ensure that the observed effects are not off-target.
Interpreting Results: An enhanced NMDAR response in the presence of this compound indicates that under basal conditions, the NMDAR co-agonist sites in your preparation were not saturated. The magnitude of potentiation provides a quantitative measure of this co-agonist "tone." This tool can be invaluable for studying conditions where D-serine homeostasis is thought to be dysregulated, such as in schizophrenia or aging. [14]
Conclusion
This compound represents a sophisticated chemical tool for the precise study of NMDAR physiology and pharmacology. Its properties as a prodrug allow for a more controlled and sustained delivery of D-serine to its site of action, overcoming the inherent limitations of applying the parent amino acid directly. The protocols outlined here provide a framework for leveraging this compound to gain deeper insights into the complex role of NMDARs in health and disease.
References
-
Shleper, M., et al. (2005). D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. The Journal of Neuroscience, 25(40), 9413-9417. Available at: [Link]
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Curcio, L., et al. (2013). The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction. Frontiers in Pharmacology, 4, 16. Available at: [Link]
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Snyder, S. H., & Ferris, C. D. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Cellular and Molecular Neurobiology, 40(3), 323-329. Available at: [Link]
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Wikipedia. (n.d.). Serine. In Wikipedia. Retrieved January 14, 2026, from [Link]
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Sasabe, J., et al. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience, 6, 10. Available at: [Link]
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Mothet, J. P., et al. (2012). Electrophysiological analysis of the modulation of NMDA-receptors function by D-serine and glycine in the central nervous system. Methods in Molecular Biology, 794, 299-312. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzenesulfonic Acid: A Key Intermediate in Pharmaceutical Drug Development. Retrieved January 14, 2026, from [Link]
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Stein, I. S., et al. (2024). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. The Journal of Neuroscience, 44(31), e0140242024. Available at: [Link]
-
PubChem. (n.d.). Sodium benzenesulfonate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Sason, E., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1792. Available at: [Link]
-
Wolosker, H., et al. (2019). The NMDA receptor activation by D-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. Proceedings of the National Academy of Sciences, 116(41), 201909458. Available at: [Link]
-
Kazi, R., et al. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife, 11, e78961. Available at: [Link]
-
Wolosker, H., et al. (2019). The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. PNAS, 116(41), 20734-20741. Available at: [Link]
-
DrugBank Online. (n.d.). Benzenesulfonic Acid. Retrieved January 14, 2026, from [Link]
-
Lin, C. H., et al. (2021). In Silico and In Vitro Screening of Serine Racemase Agonist and In Vivo Efficacy on Alzheimer's Disease Drosophila melanogaster. International Journal of Molecular Sciences, 22(21), 11596. Available at: [Link]
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Stein, I. S., et al. (2024). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. The Journal of Neuroscience, 44(31). Available at: [Link]
-
Chem-Impex. (n.d.). D-Serine benzyl ester hydrochloride. Retrieved January 14, 2026, from [Link]
-
Chem-Impex. (n.d.). Boc-D-serine benzyl ester. Retrieved January 14, 2026, from [Link]
-
Wolosker, H. (2007). NMDA receptor regulation by D-serine: new findings and perspectives. Molecular Neurobiology, 36(2), 143-152. Available at: [Link]
-
Wolosker, H., & Mori, H. (2012). D-Serine Regulation of NMDA Receptor Activity. Advances in Experimental Medicine and Biology, 963, 123-134. Available at: [Link]
-
Stein, I. S., et al. (2024). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. The Journal of Neuroscience, 44(31). Available at: [Link]
-
Rosenberg, D., et al. (2013). Neuronal d-Serine and Glycine Release Via the Asc-1 Transporter Regulates NMDA Receptor-Dependent Synaptic Activity. The Journal of Neuroscience, 33(8), 3533-3544. Available at: [Link]
-
Stein, I. S., et al. (2024). d-serine inhibits non-ionotropic NMDA receptor signaling. bioRxiv. Available at: [Link]
-
Wolosker, H. (2007). NMDA Receptor Regulation by D-serine: New Findings and Perspectives. Molecular Neurobiology, 36(2), 143-152. Available at: [Link]
-
Pelliccia, S., et al. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Tetrahedron, 72(44), 7041-7046. Available at: [Link]
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Application Notes and Protocols for D-Serine Benzyl Ester Benzenesulfonate in Cell Culture Studies
Introduction: Unlocking the Potential of D-Serine Delivery in Vitro
D-serine is a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a pivotal role in synaptic plasticity, neuronal development, and glutamatergic neurotransmission.[1][2] Its direct application in cell culture, however, can be hampered by factors such as limited membrane permeability and rapid degradation. D-Serine benzyl ester benzenesulfonate is a prodrug form of D-serine, engineered to circumvent these limitations. The benzyl ester moiety increases its lipophilicity, facilitating passage across the cell membrane. Once inside the cell or in the aqueous culture environment, it is hydrolyzed to release D-serine, benzyl alcohol, and benzenesulfonic acid. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture studies, with a focus on neuronal cultures.
Mechanism of Action: A Prodrug Approach to NMDA Receptor Modulation
The fundamental principle behind the use of this compound is the controlled, intracellular and extracellular delivery of D-serine. The ester linkage is designed to be cleaved by cellular esterases or through spontaneous hydrolysis in the aqueous environment of the cell culture medium, liberating the active D-serine molecule. This released D-serine can then act on the glycine-binding site of the GluN1 subunit of the NMDA receptor, potentiating its activation by glutamate.[1]
Caption: Prodrug activation and mechanism of action.
I. Material Preparation and Handling
Reagent Properties
| Property | Value | Source |
| Chemical Name | This compound | Sigma-Aldrich[3] |
| CAS Number | 141527-77-7 | Santa Cruz Biotechnology[4] |
| Molecular Weight | 353.39 g/mol | Sigma-Aldrich[3] |
| Form | Crystalline powder | BOC Sciences[5] |
| Purity | ≥98.0% (HPLC) | Sigma-Aldrich[3] |
Safety Precautions
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] Standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn when handling the compound.[6] All handling of the powdered form should be performed in a chemical fume hood.
Preparation of Stock Solutions
The solubility of this compound in aqueous solutions like cell culture media is not extensively documented. Therefore, preparing a concentrated stock solution in an appropriate organic solvent is recommended.
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) or Ethanol (EtOH) | These are common solvents for preparing stock solutions of organic compounds for cell culture and are generally well-tolerated by cells at low final concentrations. |
| Stock Concentration | 100 mM (1000x for a 100 µM final concentration) | A high concentration minimizes the volume of solvent added to the cell culture medium, reducing the risk of solvent-induced cytotoxicity. |
| Storage | Aliquot and store at -20°C or -80°C in amber vials | Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. Storage in amber vials protects it from light. |
Protocol for a 100 mM Stock Solution:
-
Weigh out 35.34 mg of this compound.
-
Dissolve the powder in 1 mL of sterile DMSO or 100% ethanol.
-
Ensure complete dissolution by gentle vortexing.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent.
-
Aliquot into sterile, light-protected microcentrifuge tubes.
-
Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
II. Experimental Protocols
The following protocols are designed for primary neuronal cultures but can be adapted for other cell types expressing NMDA receptors.
General Cell Culture Considerations
-
Cell Type: Primary cortical or hippocampal neurons are ideal for studying NMDA receptor function. Protocols for their culture are well-established.[7]
-
Culture Medium: Use a serum-free neuronal growth medium to avoid interference from serum components.
-
Vehicle Control: It is crucial to include a vehicle control group in all experiments, where cells are treated with the same final concentration of the solvent (e.g., DMSO or ethanol) used to dissolve the this compound.
Protocol 1: Dose-Response Analysis of this compound
Objective: To determine the optimal working concentration of this compound for eliciting a biological response (e.g., potentiation of NMDA-induced calcium influx or downstream signaling).
Methodology:
-
Cell Plating: Plate primary neurons at an appropriate density in 96-well plates suitable for the chosen endpoint assay (e.g., black-walled, clear-bottom plates for fluorescence assays).
-
Compound Preparation: Prepare a serial dilution of the 100 mM this compound stock solution in your culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Also, prepare a vehicle control.
-
Incubation: Replace the existing culture medium with the medium containing the different concentrations of the compound or vehicle. The incubation time should be sufficient to allow for ester hydrolysis. Based on general knowledge of ester stability, an incubation period of 4 to 24 hours is a reasonable starting point.
-
NMDA Stimulation: After the pre-incubation period, stimulate the cells with a sub-maximal concentration of NMDA (e.g., 10-30 µM) in the presence of a co-agonist-free buffer. The duration of stimulation will depend on the endpoint being measured (e.g., 5-15 minutes for calcium imaging).
-
Endpoint Measurement: Quantify the cellular response. This could be:
-
Calcium Imaging: Using a fluorescent calcium indicator like Fluo-4 AM.
-
Immunocytochemistry: For downstream signaling markers like phosphorylated CREB (pCREB).
-
Cell Viability/Toxicity Assay: Using assays like MTT or LDH to assess potential toxicity at higher concentrations.
-
-
Data Analysis: Plot the response as a function of the this compound concentration to determine the EC50 (half-maximal effective concentration).
Protocol 2: Time-Course of D-Serine Release and Action
Objective: To determine the kinetics of D-serine release from the ester and its subsequent effect on NMDA receptor activity.
Methodology:
-
Cell Plating: Plate neurons in multi-well plates (e.g., 24-well or 12-well plates).
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from the dose-response experiment) or vehicle.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) after treatment, collect both the cell culture supernatant and the cell lysates.
-
Quantification of D-Serine: Measure the concentration of D-serine in the collected supernatants. This can be achieved through methods like HPLC with fluorescence detection or LC-MS/MS, which are highly sensitive and specific.[8]
-
Analysis of Downstream Signaling: Analyze the cell lysates for changes in downstream signaling pathways associated with NMDA receptor activation (e.g., by Western blotting for pCREB or other relevant phosphoproteins).
-
Data Analysis: Plot the D-serine concentration in the supernatant and the levels of the signaling protein as a function of time. This will provide insight into the rate of hydrolysis and the onset and duration of the biological effect.
III. Data Interpretation and Considerations
Expected Outcomes
-
Treatment with this compound should potentiate NMDA receptor-mediated responses in a dose- and time-dependent manner.
-
The time-course experiment should reveal a gradual increase in extracellular D-serine concentration, corresponding with an increase in NMDA receptor-related signaling.
Potential Confounding Factors
-
Byproduct Effects:
-
Benzyl Alcohol: At concentrations of 0.5-2 mM, benzyl alcohol has been shown to inhibit NMDA receptor activity.[9] If high concentrations of the ester are used, the resulting benzyl alcohol could counteract the potentiating effect of the released D-serine. It is therefore advisable to use the lowest effective concentration of the ester.
-
Benzenesulfonate: Some benzenesulfonate derivatives have demonstrated cytotoxicity at higher concentrations.[2][10] It is important to assess the potential toxicity of the compound in your specific cell model, especially at the higher end of the concentration range.
-
-
Ester Hydrolysis Rate: The rate of hydrolysis is a critical parameter that is not precisely known for this compound in cell culture media. It will likely be influenced by temperature, pH, and the presence of esterases in the media or released by the cells. The time-course experiment is essential to empirically determine the kinetics in your system.
Caption: A streamlined experimental workflow.
IV. Conclusion
This compound offers a valuable tool for the controlled delivery of D-serine in cell culture systems, enabling more precise studies of NMDA receptor function. By carefully considering the prodrug's mechanism of action, potential confounding factors from its byproducts, and empirically determining the optimal concentration and time course for its use, researchers can effectively leverage this compound to advance our understanding of glutamatergic signaling in health and disease.
V. References
-
Bylund, D., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. National Institutes of Health. [Link]
-
Chen, H. C., et al. (2008). Benzyl alcohol inhibits N-methyl-D: -aspartate receptor-mediated neurotoxicity and calcium accumulation in cultured rat cortical neurons. Journal of Biomedical Science, 15(6), 767–770. [Link]
-
Guzmán, D. C., et al. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife. [Link]
-
Zhang, J., et al. (2014). Cytotoxic effects of sodium dodecyl benzene sulfonate on human keratinocytes are not associated with proinflammatory cytokines expression. Chinese Medical Journal, 127(21), 3864–3868. [Link]
-
Lu, W., et al. (2010). Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentration. The FASEB Journal. [Link]
-
Current Protocols. (n.d.). Protocol for the Primary Culture of Cortical and Hippocampal neurons. [Link]
Sources
- 1. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]
- 2. Cytotoxic effects of sodium dodecyl benzene sulfonate on human keratinocytes are not associated with proinflammatory cytokines expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]
- 6. Neuronal release of D-serine: a physiological pathway controlling extracellular D-serine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-serine signalling as a prominent determinant of neuronal-glial dialogue in the healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Benzyl alcohol inhibits N-methyl-D: -aspartate receptor-mediated neurotoxicity and calcium accumulation in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
HPLC methods for the analysis and purification of D-Serine benzyl ester benzenesulfonate.
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis and Purification of D-Serine Benzyl Ester Benzenesulfonate
Introduction: The Significance of D-Serine and its Protected Derivatives
D-Serine, once considered a mere isomer of the proteinogenic L-Serine, is now recognized as a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the mammalian central nervous system.[1] Its role in synaptic plasticity, neurotransmission, and memory has made it a key target in the development of therapeutics for neurological and psychiatric disorders. In synthetic chemistry, particularly in peptide synthesis, protecting reactive functional groups is a fundamental strategy. This compound (CAS 141527-77-7) is a valuable synthetic intermediate where the carboxylic acid is protected as a benzyl ester, and the compound is isolated as a stable benzenesulfonate salt.[2][]
Ensuring the chemical and enantiomeric purity of such intermediates is paramount for the success of subsequent synthetic steps and the efficacy of the final active pharmaceutical ingredient (API).[4] High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the analytical determination of purity and the preparative isolation of high-purity compounds.[5][6] This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to the development and implementation of robust HPLC methods for this compound.
Part A: Analytical HPLC Method for Purity and Enantiomeric Excess Determination
The analytical goal is twofold: to determine the purity of the compound by separating it from any process-related impurities and to quantify its enantiomeric excess (e.e.) by resolving the D- and L-enantiomers.
Rationale for Method Development
The target molecule, this compound, possesses two key structural features that dictate the analytical strategy:
-
Aromatic Moieties: The presence of both a benzyl group and a benzenesulfonate counter-ion provides strong chromophores, making UV detection a highly effective and straightforward choice.
-
Chiral Center: The α-carbon of the serine backbone is a stereocenter, necessitating a chiral separation technique to distinguish between the D- and L-enantiomers.[7]
Therefore, two distinct analytical methods are often developed: a reversed-phase method for achiral purity assessment and a chiral method for enantiomeric purity.
Workflow for Analytical Method Development
The process of developing a robust analytical method follows a logical progression from initial screening to final validation.
Caption: Logical workflow for analytical HPLC method development.
Protocol 1: Achiral Purity by Reversed-Phase HPLC
This method is designed to separate the main compound from potential starting materials, by-products, and degradants. A C18 stationary phase is selected for its versatility in retaining moderately polar compounds like the target analyte.[8]
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 (v/v) mixture of water and acetonitrile.
-
Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
HPLC System Setup and Execution:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Perform a system suitability test (SST) by making five replicate injections of the working standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity by the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
-
Table 1: Recommended Conditions for Achiral Purity Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column for good retention and separation of moderately polar organic molecules. |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent, improving peak shape for the amine and counter-ion.[9] |
| Gradient | 5% to 95% B over 15 min, hold for 3 min, return to 5% B | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Strong absorbance from the aromatic rings provides high sensitivity. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overload. |
Protocol 2: Enantiomeric Purity by Chiral HPLC
Direct separation on a Chiral Stationary Phase (CSP) is the most efficient method for determining the enantiomeric excess.[10][11] Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for separating enantiomers of amino acid derivatives.[12][13]
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of the sample at approximately 0.5 mg/mL in the mobile phase.
-
Prepare a "racemic" standard by obtaining or synthesizing the L-Serine benzyl ester benzenesulfonate and mixing it with the D-isomer to confirm the resolution and elution order.
-
-
Mobile Phase Preparation:
-
Prepare the chosen mobile phase (e.g., 80:20 Hexane:Isopropanol with 0.1% TFA for normal phase, or 60:40 Acetonitrile:Water for reversed-phase, depending on the specific column chemistry).
-
Filter and degas the mobile phase.
-
-
HPLC System Setup and Execution:
-
Equilibrate the chiral column with the mobile phase at a low flow rate (e.g., 0.5 mL/min) and gradually increase to the target flow rate. Chiral columns can be sensitive to pressure shocks.
-
Inject the racemic standard to confirm that the two enantiomers are baseline resolved (Resolution > 1.5).
-
Inject the sample solution.
-
Identify the peaks corresponding to the D- and L-enantiomers based on the injection of the pure D-isomer standard.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.
-
Table 2: Recommended Starting Conditions for Chiral Analysis
| Parameter | Recommended Setting | Rationale |
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose) | These phases provide the necessary stereospecific interactions for resolving enantiomers of this class.[10] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) | Reversed-phase mode is often more compatible with subsequent preparative scale-up. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can improve resolution on chiral columns. |
| Column Temperature | 25 °C | Chiral separations can be sensitive to temperature; a controlled ambient temperature is a good start. |
| Detection | UV at 254 nm | Provides sensitive detection for both enantiomers. |
| Injection Volume | 5 µL | Smaller injection volumes are often preferred in chiral separations to prevent peak broadening. |
Part B: Preparative HPLC for Purification
Preparative chromatography aims to isolate and purify larger quantities of a target compound from a mixture.[14][15] The process involves scaling up a successfully developed analytical method to handle higher sample loads.
Principles of Method Scale-Up
The primary goal of scaling up is to increase the amount of purified material per run while maintaining the separation achieved at the analytical scale. This is accomplished by using a column with a larger internal diameter and adjusting the flow rate and injection volume proportionally. The key is to maintain the linear velocity of the mobile phase.
The scale-up factor can be calculated as: Scale-up Factor = (Radius_prep^2) / (Radius_analytical^2)
The new flow rate and sample load can be estimated by multiplying the analytical values by this factor.
Workflow for Preparative Purification
Caption: General workflow for preparative HPLC purification.
Protocol 3: Preparative Purification by Reversed-Phase HPLC
This protocol scales up the achiral analytical method to isolate the this compound from impurities.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve the crude this compound in the minimal amount of diluent (e.g., 50:50 Water:Acetonitrile) to create a highly concentrated solution. The solubility may limit the maximum concentration.
-
Filter the solution through a 0.45 µm filter to remove particulates.
-
-
HPLC System Setup and Execution:
-
Equilibrate the preparative column with the mobile phase. The equilibration time will be longer than for an analytical column due to the larger volume.
-
Perform a small "scouting" injection to confirm the retention time under preparative conditions.
-
Inject the high-concentration sample. The goal is to "overload" the column to maximize throughput, which will result in broad, often triangular-shaped peaks.[14]
-
Monitor the UV signal and collect fractions as the main peak elutes. The fraction collection can be triggered by the detector signal (slope or threshold).
-
-
Post-Purification Processing:
-
Analyze a small aliquot from each collected fraction using the analytical HPLC method (Protocol 1) to determine its purity.
-
Combine the fractions that meet the desired purity specification (e.g., >99.5%).
-
Remove the HPLC solvents from the pooled fractions, typically using rotary evaporation followed by high-vacuum drying, to yield the purified solid compound.
-
Table 3: Example Conditions for Preparative Purification
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 21.2 mm, 5 µm | A common semi-preparative dimension. The stationary phase chemistry must match the analytical column. |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | Same as analytical to ensure consistent selectivity. |
| Gradient/Isocratic | A shallow gradient or isocratic hold optimized for the target peak. | Isocratic methods are often preferred in prep to simplify solvent recycling and increase throughput. |
| Flow Rate | ~21 mL/min | Scaled up from 1.0 mL/min on a 4.6 mm ID column to maintain linear velocity. |
| Detection | UV at 254 nm (with a preparative flow cell to avoid saturation) | High concentration requires a flow cell with a shorter path length. |
| Sample Load | 50-200 mg per injection (determined by loading study) | The maximum load depends on the separation difficulty and column capacity. |
Conclusion
The HPLC methods detailed in this guide provide a robust framework for the quality control and purification of this compound. The analytical reversed-phase method allows for accurate purity assessment, while the chiral method ensures the required enantiomeric integrity. By systematically scaling the analytical method, preparative HPLC can be employed to produce high-purity material essential for research and pharmaceutical development.[5][15] Each step, from column selection to post-purification analysis, is critical for achieving a successful and reproducible outcome.
References
-
Benchchem. (n.d.). Chiral Separation of D-Serine and L-Serine using HPLC: Application Notes and Protocols Utilizing D-Serine-d3 as an Internal Stan. Retrieved from Benchchem website.[1]
-
Welch Materials. (2025). Key Concepts and Considerations of Preparative Liquid Chromatography. Retrieved from Welch Materials website.[14]
-
Sigma-Aldrich. (n.d.). This compound ≥98.0% HPLC. Retrieved from Sigma-Aldrich website.
-
Takigawa, Y., et al. (2019). Separation and detection of D-/L-serine by conventional HPLC. PMC - PubMed Central.[7]
-
Agilent Technologies. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131-7.[16]
-
Supelco. (n.d.). Supelco Preparative HPLC products for Pharmaceutical Development and Production. Retrieved from Sigma-Aldrich website.
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from Agilent Technologies website.[15]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from Teledyne LABS website.[5]
-
Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from Shimadzu website.[6]
-
National Institutes of Health. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques.[17]
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from SCBT website.[2]
-
Phadke, R., et al. (2019). Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. International Journal of Advanced Research, 7(8), 1121-1128.[8][18]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 235-243.[12]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from Shimadzu website.[9]
-
National Institutes of Health. (n.d.). Boc-D-serine benzyl ester. PubChem.[19]
-
BOC Sciences. (n.d.). CAS 151651-44-4 D-Serine benzyl ester hydrochloride. Retrieved from BOC Sciences website.[]
-
Ziegler, F., et al. (1992). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. Journal of Automatic Chemistry.[20][21]
-
National Institutes of Health. (n.d.). D-Serine benzyl ester hydrochloride. PubChem.[22]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from Phenomenex website.[10]
-
Bolchi, C., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Monatshefte für Chemie - Chemical Monthly.[13][23]
-
Chem-Impex. (n.d.). D-Serine benzyl ester hydrochloride. Retrieved from Chem-Impex website.[4]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from Phenomenex website.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 6. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. [journalijar.com]
- 9. Analytical Methods for Amino Acids : Shimadzu (Deutschland) [shimadzu.de]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. air.unimi.it [air.unimi.it]
- 14. welch-us.com [welch-us.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journalijar.com [journalijar.com]
- 19. Boc-D-serine benzyl ester | C15H21NO5 | CID 12953535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. [PDF] Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography | Semantic Scholar [semanticscholar.org]
- 22. D-Serine benzyl ester hydrochloride | C10H14ClNO3 | CID 11776084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of D-Serine Benzyl Ester Benzenesulfonate in Advanced Organic Synthesis
Introduction: A Chiral Precursor of Strategic Importance
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. The "chiral pool" approach, which utilizes readily available, inexpensive chiral molecules as starting materials, is a cornerstone of efficient asymmetric synthesis.[1][2] D-Serine benzyl ester benzenesulfonate (CAS No: 141527-77-7) has emerged as a highly valuable precursor within this strategy.[3][4]
This molecule is a derivative of the unnatural amino acid D-serine, where the carboxylic acid is protected as a benzyl ester, and the compound is isolated as a benzenesulfonate salt. This specific combination of features is not accidental; it is a deliberate design that confers significant advantages in stability, handling, and synthetic versatility.
-
The D-Configuration: Peptides incorporating D-amino acids often exhibit enhanced resistance to enzymatic degradation, leading to improved pharmacokinetic profiles in drug candidates.[]
-
Benzyl Ester Protection: The benzyl group provides robust protection for the carboxylic acid, stable to a wide range of reaction conditions, yet readily removable under mild, specific conditions like catalytic hydrogenation.[6][7] This allows for selective reactions at the amine or hydroxyl functionalities.
-
Benzenesulfonate Salt: Compared to the more common hydrochloride salt, the benzenesulfonate (or tosylate) salt often imparts higher crystallinity to the amino acid ester.[8][9] This facilitates easier handling of the solid, improves stability, and can simplify purification by crystallization.
This guide provides an in-depth exploration of this compound's applications, complete with detailed protocols and the scientific rationale behind its strategic use in peptide synthesis and as a versatile chiral building block.
Caption: Logical relationship of this compound's features.
Application I: A Building Block for Peptides with Enhanced Stability
The incorporation of D-amino acids is a well-established strategy in medicinal chemistry to develop peptide-based therapeutics with longer half-lives. This compound serves as a readily available, C-terminus protected D-serine synthon for both solution-phase and solid-phase peptide synthesis (SPPS).[][10] The benzyl ester protects the carboxylate from participating in unwanted side reactions during the amide bond formation step.[11][12]
Workflow for Dipeptide Synthesis
The general process involves the coupling of an N-terminally protected amino acid (e.g., Boc-L-Alanine) to the free amine of this compound. This reaction is typically mediated by a coupling agent to activate the carboxylic acid of the N-protected amino acid.
Caption: Workflow for a standard peptide coupling reaction.
Protocol 1: Solution-Phase Synthesis of Boc-L-Ala-D-Ser-OBzl
This protocol describes a standard procedure for synthesizing a protected dipeptide using HATU as the coupling agent.
A. Materials
-
This compound (1.0 eq)
-
N-Boc-L-Alanine (1.1 eq)
-
HATU (1,1'-[Azobis(cyclohexanecarbonyl)]dipiperidine) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
B. Procedure
-
Dissolution & Neutralization: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and N-Boc-L-Alanine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Rationale: A dry, inert atmosphere prevents side reactions with water and oxygen. Cooling the reaction minimizes potential side reactions, such as racemization.
-
-
Pre-activation: To the cooled solution, add DIPEA (2.5 eq) dropwise. One equivalent is required to neutralize the benzenesulfonate salt, and an additional 1.5 equivalents are for the coupling reaction. Stir for 10-15 minutes.
-
Rationale: DIPEA is a non-nucleophilic base used to liberate the free amine of the D-serine ester and to facilitate the formation of the active ester with HATU.
-
-
Coupling: Add HATU (1.1 eq) to the mixture in one portion. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours.
-
Rationale: HATU is a highly efficient, low-racemization coupling reagent that activates the carboxylic acid of N-Boc-L-Alanine for nucleophilic attack by the D-serine amine.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
C. Work-up & Purification
-
Quenching: Dilute the reaction mixture with DCM.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Rationale: The acid wash removes unreacted DIPEA. The base wash removes unreacted N-Boc-L-Alanine and byproducts from HATU. The brine wash removes residual water.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure protected dipeptide.
Application II: A Versatile Chiral Synthon
Beyond peptides, this compound is a powerful starting material for synthesizing a variety of complex chiral molecules. Its three distinct functional groups—amine, hydroxyl, and the protected carboxyl—can be manipulated selectively to build intricate molecular architectures.[13] This makes it a valuable precursor for synthesizing unnatural amino acids, chiral ligands, and the core structures of various pharmacologically active compounds, including antiepileptic drugs and β-lactam antibiotics.[1][14][15]
Protocol 2: Deprotection of the Benzyl Ester via Catalytic Hydrogenation
To utilize the carboxylic acid functionality, the benzyl ester must be removed. Catalytic transfer hydrogenation is a common and mild method that avoids the need for high-pressure hydrogen gas.[16][17]
A. Materials
-
Protected Peptide (e.g., Boc-Ala-D-Ser-OBzl) (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 5-10 mol%)
-
Hydrogen Donor: Ammonium formate (HCOONH₄, 4-5 eq) or 1,4-cyclohexadiene.
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
B. Procedure
-
Setup: To a round-bottom flask, add the benzyl ester-protected compound and dissolve it in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents. Handle in a well-ventilated fume hood and do not allow it to dry on filter paper.
-
-
Hydrogen Donor: Add ammonium formate to the stirred suspension. The reaction is often accompanied by gentle gas evolution.
-
Rationale: Ammonium formate decomposes in the presence of the palladium catalyst to produce hydrogen in situ, which then performs the hydrogenolysis of the C-O bond of the benzyl ester.[16]
-
-
Reaction: Heat the reaction to a gentle reflux (typically 40-60 °C) and monitor by TLC or LC-MS. The reaction is usually complete within 1-3 hours.
C. Work-up
-
Catalyst Removal: Cool the reaction to room temperature. Filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol.
-
Rationale: Celite® is a filter aid that prevents the fine Pd/C particles from clogging the filter paper.
-
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The resulting carboxylic acid is often pure enough for the next step. If necessary, it can be purified by crystallization or chromatography.
Caption: Workflow for benzyl ester deprotection via catalytic hydrogenation.
Quantitative Data & Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 141527-77-7 | [3][4] |
| Molecular Formula | C₁₀H₁₃NO₃ · C₆H₆O₃S | [3][4] |
| Molecular Weight | 353.39 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [3][] |
| Purity (Typical) | ≥98.0% (HPLC) | [3][18] |
| Storage | Store at 2-8 °C, in a dry, well-ventilated place. | [][19] |
Safety & Handling
This compound is an irritant. Standard laboratory safety protocols should be strictly followed.
| Hazard Type | GHS Classification & Precautionary Statements | Reference |
| Irritation | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][20] |
| Prevention | P261: Avoid breathing dust.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection. | [3][20] |
| Response | P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [20] |
| Storage & Disposal | P403+P233: Store in a well-ventilated place. Keep container tightly closed.P501: Dispose of contents/container to an approved waste disposal plant. | [20] |
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[19][20] Use a dust mask or conduct work in a fume hood to avoid inhalation.[3]
Conclusion
This compound is more than just a protected amino acid; it is a strategic precursor that offers solutions to common challenges in synthetic and medicinal chemistry. Its inherent chirality, coupled with a robust yet selectively removable protecting group and favorable physical properties, makes it an indispensable tool for constructing enantiomerically pure peptides and complex organic molecules. The protocols and insights provided herein serve as a foundation for researchers to confidently and effectively leverage this versatile building block in their synthetic endeavors.
References
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2011). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. [Link]
-
Pharmaffiliates. The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. [Link]
-
PubChem. D-Serine benzyl ester hydrochloride. [Link]
-
ResearchGate. (PDF) One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [Link]
-
Aratikatla, E. K., & Bhattacharya, A. K. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Tetrahedron Letters, 56(42), 5802-5803. [Link]
-
Pharma's Almanac. Applying Enzymatic Synthesis for Chiral Molecules. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Wang, Y., et al. (2022). Selective covalent capture of collagen triple helices with a minimal protecting group strategy. Chemical Science, 13(9), 2743-2750. [Link]
-
Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Biochemical Society Transactions, 47(3), 939-952. [Link]
-
Center, R., et al. (2021). Broadening the spectrum of β-lactam antibiotics through inhibition of signal peptidase type I. Journal of Antibiotics, 74(1), 1-11. [Link]
-
Singh, G. S. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Mini-Reviews in Medicinal Chemistry, 14(1), 60-78. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
Organic Chemistry Portal. Benzyl Esters. [Link]
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- 4. scbt.com [scbt.com]
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- 9. researchgate.net [researchgate.net]
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- 20. echemi.com [echemi.com]
Application Notes and Protocols for the In Vivo Delivery of D-Serine Benzyl Ester Benzenesulfonate
Authored by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo delivery of D-Serine Benzyl Ester Benzenesulfonate. D-Serine is a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and its modulation is a key strategy for investigating and potentially treating a range of neurological and psychiatric disorders.[1][2][3] The use of its benzyl ester prodrug form aims to enhance lipophilicity for improved bioavailability and central nervous system penetration. However, as with many ester derivatives, this compound is anticipated to have low aqueous solubility, presenting a significant formulation challenge.[4][5][6][7] This guide details various delivery methodologies, from straightforward suspensions to more advanced solubilization techniques, providing the scientific rationale and step-by-step protocols to enable consistent and reproducible in vivo studies.
Introduction: The Rationale for D-Serine Prodrug Delivery
The NMDA receptor, a glutamate-gated ion channel, is fundamental to synaptic plasticity, learning, and memory.[8][9] Its proper function requires the binding of not only glutamate but also a co-agonist, with D-serine being a primary endogenous ligand for this site in many brain regions.[10] Consequently, dysregulation of D-serine levels has been implicated in conditions of NMDA receptor hypofunction, such as schizophrenia.[1][3]
Direct administration of D-serine has been explored, but its hydrophilic nature can limit its ability to cross the blood-brain barrier efficiently. This compound is a prodrug designed to overcome this limitation. The benzyl ester moiety increases its lipophilicity, which is intended to facilitate absorption and transport into the central nervous system, where endogenous esterases are expected to cleave the ester bond, releasing the active D-serine molecule.[]
The primary obstacle to in vivo testing of this compound is its formulation. Poorly water-soluble compounds are prone to inconsistent absorption and low bioavailability, making reliable dose-response studies challenging.[4][5] The selection of an appropriate delivery vehicle and method is therefore paramount to achieving meaningful and reproducible experimental outcomes.
Signaling Pathway Overview
The diagram below illustrates the central role of D-serine in NMDA receptor activation, the target pathway for this compound.
Caption: D-Serine acts as a co-agonist with glutamate to activate the NMDA receptor.
Physicochemical Properties and Pre-Formulation Analysis
Before commencing in vivo studies, it is crucial to understand the basic properties of the compound and assess its solubility. This pre-formulation step will guide the selection of the most appropriate delivery vehicle.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 141527-77-7 | |
| Molecular Formula | C₁₀H₁₃NO₃ · C₆H₆O₃S | [12] |
| Molecular Weight | 353.39 g/mol | |
| Appearance | Crystalline solid / powder | |
| Aqueous Solubility | Predicted to be low | General principle for ester prodrugs[4][5] |
Protocol 1: Rapid Solubility Assessment
Objective: To empirically determine the solubility of this compound in common preclinical vehicles to guide formulation development.
Materials:
-
This compound
-
Vehicles: Saline (0.9% NaCl), 5% DMSO in saline, 10% PEG400 in water, Corn oil, Carboxymethylcellulose (0.5% w/v) in water
-
Vortex mixer
-
Microcentrifuge tubes
-
Water bath sonicator
Procedure:
-
Weigh 1 mg of the compound into separate microcentrifuge tubes for each vehicle.
-
Add 100 µL of the first vehicle to the corresponding tube. This represents an initial concentration of 10 mg/mL.
-
Vortex vigorously for 2 minutes.
-
Visually inspect for undissolved particles. If a clear solution is formed, the compound is soluble at ≥10 mg/mL in that vehicle.
-
If particles remain, sonicate the tube in a water bath for 10 minutes.
-
Visually inspect again. If the solution is still not clear, it indicates poor solubility at this concentration.
-
If the compound did not dissolve at 10 mg/mL, repeat the process in a new tube, starting with a larger volume of the vehicle (e.g., 1 mL for a 1 mg/mL test concentration).
-
Record the results in a table, noting whether a clear solution or a suspension was formed at each concentration.
Interpretation: The results of this assessment will determine which of the following protocols is most suitable. If the compound is soluble in a simple aqueous-based vehicle, Method 2 may be appropriate. If not, Methods 1 or 3 should be considered for initial studies.
In Vivo Delivery Methods and Protocols
The choice of delivery route and formulation is a critical experimental parameter. The following methods are presented in order of increasing complexity and are tailored to address the likely solubility challenges of the compound.
Method 1: Homogeneous Suspension for Oral (PO) or Intraperitoneal (IP) Administration
Causality and Rationale: This is often the most direct method for water-insoluble compounds. By creating a fine, homogeneous suspension, a consistent dose can be administered, although absorption rates can be more variable than with a true solution. The use of a suspending agent like carboxymethylcellulose (CMC) and a surfactant like Tween 80 prevents the compound from settling and aids in wetting the particles, which can improve bioavailability.[4]
Protocol 2: Preparation of a 5 mg/mL Suspension
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) low-viscosity CMC with 0.1% (v/v) Tween 80 in sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Glass beaker
Procedure:
-
Calculate Required Amounts: Determine the total volume of suspension needed for the study. For example, for 10 mice receiving a 50 mg/kg dose (assuming 25g mouse, 10 mL/kg dosing volume), you would need:
-
Dose per mouse: 50 mg/kg * 0.025 kg = 1.25 mg
-
Volume per mouse: 10 mL/kg * 0.025 kg = 0.25 mL
-
Concentration: 1.25 mg / 0.25 mL = 5 mg/mL
-
Total volume (with overage): 10 mice * 0.25 mL/mouse + 1 mL = 3.5 mL
-
Total compound needed: 3.5 mL * 5 mg/mL = 17.5 mg
-
-
Particle Size Reduction (Optional but Recommended): If the compound is crystalline, gently grind the calculated amount in a mortar and pestle to a fine powder. This increases the surface area and aids in suspension.[4]
-
Vehicle Preparation: Prepare the CMC/Tween 80 vehicle. Add the CMC powder to the water while stirring vigorously to prevent clumping. Gently heat if necessary to aid dissolution. Allow to cool to room temperature, then add the Tween 80.
-
Suspension Formation: Place the weighed compound into a small beaker. Add a small volume of the vehicle (e.g., 0.5 mL) to create a thick, uniform paste. This "wetting" step is critical to prevent clumping.
-
Final Volume: Gradually add the remaining vehicle while stirring continuously with a magnetic stir bar.
-
Homogenization: Continue stirring for at least 30 minutes before dosing to ensure a homogeneous suspension. Stir continuously throughout the dosing procedure.
-
Administration: Use an appropriately sized gavage needle (for PO) or syringe (for IP). Gently swirl or vortex the suspension between dosing each animal to maintain homogeneity.
Method 2: Solubilization with a Co-Solvent System for IP or SC Injection
Causality and Rationale: If a true solution is required for more predictable absorption, a co-solvent system is a viable strategy. Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds.[4] A common and generally well-tolerated system for preclinical studies is a combination of DMSO, PEG400, and saline. DMSO acts as a strong organic solvent, while PEG400 helps to bridge the solubility between DMSO and the final aqueous vehicle, reducing the risk of precipitation upon injection.
Protocol 3: Preparation of a Solubilized Formulation
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile grade
-
Polyethylene glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl)
Co-Solvent Vehicle Systems (Examples):
| System | Composition (v/v/v) | Common Routes | Notes |
| System A | 10% DMSO / 40% PEG400 / 50% Saline | IP, SC | Well-tolerated, good for moderate solubility challenges. |
| System B | 5% DMSO / 30% PEG400 / 65% Water | IV (use Water for Injection) | Lower organic content, suitable if solubility allows. |
| System C | 40% PEG400 / 60% Saline | IP, SC | DMSO-free option for sensitive models. |
Procedure:
-
Select a System: Choose a co-solvent system from the table above based on the results of the initial solubility assessment.
-
Dissolution: Weigh the required amount of this compound into a sterile glass vial.
-
Add Solvents (Order is Critical): a. Add the full volume of DMSO first. Vortex or sonicate until the compound is completely dissolved. This is the most critical step; ensure a clear solution is formed before proceeding. b. Add the full volume of PEG400. Vortex to mix thoroughly. The solution should remain clear. c. Slowly add the saline (or water) dropwise while vortexing. Adding the aqueous component too quickly can cause the compound to precipitate out of solution.
-
Final Check: Inspect the final solution for any signs of precipitation. If it remains clear, it is ready for administration.
-
Administration: Administer via the desired route (IP or SC). Do not use formulations with high percentages of DMSO for intravenous (IV) injection without specific safety and tolerability studies.
Dosage and Administration Considerations
Proper dose calculation and administration volume are essential for animal welfare and data validity.
Dosage Calculation: Remember to account for the full molecular weight of the salt form (353.39 g/mol ) versus the active D-serine moiety (105.09 g/mol ) if comparing to studies that used D-serine directly.
Correction Factor = (MW of this compound) / (MW of D-Serine) = 353.39 / 105.09 ≈ 3.36
This means that to deliver a dose equivalent to 100 mg of D-serine, you must administer approximately 336 mg of the prodrug.
Example Dosage Calculations for a Mouse:
| Mouse Weight (g) | Target Dose (mg/kg) | Dose per Mouse (mg) | Formulation (5 mg/mL) Volume (µL) |
| 20 | 50 | 1.0 | 200 |
| 25 | 50 | 1.25 | 250 |
| 30 | 50 | 1.5 | 300 |
Administration Volumes for Common Species:
| Species | Route | Max Recommended Volume |
| Mouse | PO | 10 mL/kg |
| Mouse | IP | 10 mL/kg |
| Mouse | SC | 5 mL/kg |
| Rat | PO | 10 mL/kg |
| Rat | IP | 5 mL/kg |
| Rat | SC | 2.5 mL/kg |
Experimental Workflow and Animal Models
This compound would typically be evaluated in animal models relevant to NMDA receptor hypofunction.
Relevant Animal Models:
-
Pharmacological Models: Acute or sub-chronic administration of NMDA receptor antagonists like MK-801 or phencyclidine (PCP) in rodents can induce behavioral phenotypes relevant to schizophrenia, such as hyperlocomotion, deficits in prepulse inhibition, and cognitive impairments.[1]
-
Genetic Models: While less common for initial screening, genetic models with alterations in NMDA receptor subunits or D-serine metabolism could be used.[8][9][13]
Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of the compound in an MK-801 challenge model.
Caption: A typical experimental timeline for an acute pharmacological challenge study.
Conclusion
The successful in vivo delivery of this compound is achievable but requires careful consideration of its physicochemical properties, particularly its solubility. The protocols outlined in this guide provide a systematic approach to formulation development, starting with a basic solubility assessment and progressing to validated methods for creating suspensions or solubilized preparations. By selecting the appropriate vehicle and administration route, researchers can ensure consistent delivery and generate reliable data to elucidate the therapeutic potential of this targeted NMDA receptor modulator.
References
- A Model to Study NMDA Receptors in Early Nervous System Development - PMC. (n.d.). PubMed Central.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
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Nakazawa, K., & Sapkota, K. (2020). NMDAR Hypofunction Animal Models of Schizophrenia. Cells, 9(4), 955. [Link]
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Shaikh, J., & Ankola, D. D. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 808143. [Link]
-
Sarmah, S., & Marrs, J. A. (2019). A model to study NMDA receptors in early nervous system development. bioRxiv. [Link]
- Verma, S., & Rudraraju, V. (2015). Optimizing the Formulation of Poorly Water-Soluble Drugs. In Preformulation in Solid Dosage Form Development (pp. 235-260). Academic Press.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287.
-
Sarmah, S., & Marrs, J. A. (2020). A Model to Study NMDA Receptors in Early Nervous System Development. The Journal of Neuroscience, 40(18), 3524–3541. [Link]
- Bubeníková-Valešová, V., & Horáček, J. (2015). Animal Models of Schizophrenia with a Focus on Models Targeting NMDA Receptors.
-
de Miranda, J., Panizzutti, R., Foltyn, V. N., & Wolosker, H. (2002). A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase. Proceedings of the National Academy of Sciences, 99(22), 14542-14547. [Link]
-
Wu, H.-Q., et al. (2021). In Silico and In Vitro Screening of Serine Racemase Agonist and In Vivo Efficacy on Alzheimer's Disease Drosophila melanogaster. International Journal of Molecular Sciences, 22(21), 11555. [Link]
-
Balu, D. T., & Coyle, J. T. (2021). D-Serine: A Cross Species Review of Safety. Frontiers in Psychiatry, 12, 652933. [Link]
-
Mori, H., et al. (2017). A novel serine racemase inhibitor suppresses neuronal over-activation in vivo. Bioorganic & Medicinal Chemistry, 25(14), 3673-3679. [Link]
-
Basu, A., et al. (2009). Serine racemase: Activation by glutamate neurotransmission via glutamate receptor interacting protein and mediation of neuronal migration. Proceedings of the National Academy of Sciences, 106(9), 3179-3184. [Link]
-
Examine.com. (2025, August 28). D-Serine benefits, dosage, and side effects. Retrieved January 14, 2026, from [Link]
-
Sershen, H., et al. (2016). D-serine, at the dose indicated, was administered to mice 60 min before... ResearchGate. Retrieved January 14, 2026, from [Link]
-
Lin, C.-H., et al. (2024). The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. International Journal of Molecular Sciences, 25(8), 4259. [Link]
-
Pollegioni, L., & Rosenberg, D. (2015). In Vivo d-Serine Hetero-Exchange through Alanine-Serine-Cysteine (ASC) Transporters Detected by Microelectrode Biosensors. ACS Chemical Neuroscience, 6(9), 1599-1607. [Link]
-
Mothet, J.-P., & Billard, J.-M. (2020). Investigating brain D-serine: advocacy for good practices. Acta Physiologica, 229(3), e13476. [Link]
-
J&K Scientific LLC. (n.d.). D-Serine benzyl ester hydrochloride | 151651-44-4. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). D-Serine. PubChem. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). D-Serine benzyl ester hydrochloride. PubChem. Retrieved January 14, 2026, from [Link]
-
Schell, M. J., et al. (1995). d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences, 92(23), 10738-10742. [Link]
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- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 10. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: D-Serine Benzyl Ester Benzenesulfonate in Chiral Synthesis
Document ID: AN-CS-20260114-01
Abstract: This document provides a comprehensive technical guide on the strategic application of D-Serine benzyl ester benzenesulfonate as a pivotal chiral building block in modern organic synthesis. We move beyond simple procedural outlines to deliver in-depth protocols grounded in mechanistic principles and field-proven insights. This guide is intended for researchers, medicinal chemists, and process development professionals who require robust and reproducible methods for incorporating the D-serine motif into complex molecular architectures.
Introduction: The Strategic Advantage of a Protected D-Serine Salt
D-Serine, a non-proteinogenic amino acid, is a critical chiral synthon for a multitude of biologically active molecules, including antibiotics, peptidomimetics, and central nervous system modulators. However, its free form presents significant challenges in organic synthesis due to its zwitterionic nature, low solubility in organic solvents, and the presence of three reactive functional groups (amine, carboxylic acid, and hydroxyl).
This compound emerges as an elegant solution to these challenges. This crystalline salt offers a trifecta of advantages:
-
Orthogonal Protection: The carboxylic acid is masked as a benzyl (Bn) ester, which is stable to many common reaction conditions but readily cleaved by hydrogenolysis. The amine is protonated as a benzenesulfonate salt, rendering it non-nucleophilic until liberated by a base. The hydroxyl group remains free for immediate, targeted modification.
-
Enhanced Handling: Unlike the free amino acid or its often-oily free-base ester, this compound is a stable, crystalline solid with a defined melting point, making it easy to handle, weigh, and store.
-
Improved Solubility: The salt form enhances solubility in a wider range of organic solvents compared to the zwitterionic D-serine, facilitating homogeneous reaction conditions.
This guide will detail its application in key synthetic transformations, providing validated protocols and the underlying chemical logic.
Physicochemical Properties & Handling
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-3-hydroxypropanoic acid benzyl ester; benzenesulfonic acid | N/A |
| CAS Number | 21209-63-6 | |
| Molecular Formula | C₁₅H₁₇NO₆S | |
| Molecular Weight | 339.36 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 138-142 °C | |
| Storage | Store at 2-8°C, protect from moisture. |
Expert Handling Notes:
-
Hygroscopicity: While generally stable, the salt can absorb moisture over time. For moisture-sensitive reactions, dry the material under a high vacuum for several hours before use.
-
Liberating the Free Amine: The primary amine is unmasked by treatment with a suitable base. The choice of base is critical and depends on the subsequent reaction. A tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to neutralize the benzenesulfonic acid, forming a soluble ammonium salt and liberating the free D-serine benzyl ester in situ. An inorganic base like sodium bicarbonate may be used if aqueous conditions are tolerable.
Core Application: N-Acylation for Peptide Synthesis & Amide Bond Formation
One of the most common applications of this building block is in the synthesis of peptides and other N-acylated structures. The protocol below details a standard coupling reaction using a common peptide coupling agent, HATU.
Protocol 1: HATU-Mediated N-Acylation
This protocol describes the coupling of an N-protected amino acid (e.g., Boc-L-Alanine) to the free amine of D-serine benzyl ester.
Underlying Principle: The carboxylic acid is first activated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic primary amine of the D-serine benzyl ester (liberated by DIPEA) to form the desired amide bond. DIPEA acts as both the liberating base for the serine ester and the activating base for the HATU coupling.
Experimental Workflow: N-Acylation
Caption: Workflow for HATU-mediated peptide coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq, e.g., 339 mg, 1.0 mmol), Boc-L-Alanine (1.05 eq, 199 mg, 1.05 mmol), and HATU (1.05 eq, 399 mg, 1.05 mmol).
-
Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM, 10 mL). The mixture may be a slurry.
-
Initiation: Cool the flask to 0 °C in an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 0.44 mL, 2.5 mmol) dropwise over 2 minutes. The addition of DIPEA should neutralize the salt and dissolve all solids, resulting in a clear solution.
-
Expert Insight: The use of 2.5 equivalents of DIPEA is crucial. The first equivalent neutralizes the benzenesulfonate salt. The subsequent 1.5 equivalents are required to facilitate the HATU activation and coupling cycle.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM (20 mL). Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL) to remove excess DIPEA and unreacted HATU byproducts, saturated NaHCO₃ solution (2 x 15 mL) to remove any remaining acidic components, and finally with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure dipeptide product.
Advanced Application: Synthesis of Chiral Oxazolines
The free hydroxyl group of D-serine benzyl ester makes it an excellent precursor for constructing chiral heterocycles, such as oxazolines. These structures are prevalent in chiral ligands for asymmetric catalysis.
Protocol 2: Dehydrative Cyclization to a (R)-Oxazoline
This protocol outlines the conversion of an N-acylated D-serine benzyl ester into a chiral oxazoline using a dehydrating agent like Deoxo-Fluor®.
Underlying Principle: The N-acylated serine derivative contains both a nucleophile (the amide oxygen) and a leaving group precursor (the primary alcohol). A dehydrating agent, such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), activates the primary hydroxyl group, facilitating an intramolecular SN2 cyclization (a Mitsunobu-like process) by the amide oxygen to form the oxazoline ring system.
Reaction Scheme: Oxazoline Formation
Caption: Dehydrative cyclization to form a chiral oxazoline.
Step-by-Step Methodology:
-
Preparation: To a solution of the purified N-acyl-D-serine benzyl ester (from Protocol 1) (1.0 eq) in anhydrous DCM (0.1 M solution) in a fluorinated ethylene propylene (FEP) flask under an argon atmosphere, cool the solution to 0 °C.
-
Safety & Material Insight: Reactions with fluorinating agents like Deoxo-Fluor® should be conducted in plastic (FEP, PFA) or Teflon-lined reactors as they can etch glass. Always work in a well-ventilated fume hood.
-
-
Reagent Addition: Add Deoxo-Fluor® (1.2 eq) dropwise via syringe. A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate (NaHCO₃) at 0 °C. Ensure vigorous stirring to neutralize the acidic byproducts.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of the reaction). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (R)-oxazoline.
Concluding Remarks & Troubleshooting
-
Incomplete Amine Liberation: If a coupling reaction (Protocol 1) is sluggish, ensure the stoichiometry of the base (DIPEA/Et₃N) is sufficient to neutralize the benzenesulfonate salt and drive the reaction. In some cases, pre-stirring the salt and base for 10-15 minutes before adding other reagents can be beneficial.
-
Low Yields in Cyclization: The key to a successful dehydrative cyclization (Protocol 2) is the complete exclusion of water. Ensure all reagents, solvents, and glassware are scrupulously dried.
-
Racemization Risk: While generally low under standard conditions, prolonged exposure to strong bases or high temperatures can risk epimerization at the α-carbon. It is advisable to keep reaction times as short as possible and use the mildest effective conditions.
This compound is a robust and versatile chiral building block. Its superior handling properties and orthogonal protection scheme enable complex synthetic routes with high predictability and reproducibility. The protocols provided herein serve as a validated starting point for its integration into your synthetic campaigns.
References
-
This compound salt | C15H17NO6S - PubChem. PubChem, National Center for Biotechnology Information. [Link]
Application Notes and Protocols for Monitoring Reactions Involving D-Serine Benzyl Ester Benzenesulfonate
Introduction: The Significance of D-Serine Benzyl Ester Benzenesulfonate in Pharmaceutical Development
D-Serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, is a key target in the development of therapeutics for a range of neurological and psychiatric disorders.[1] Its benzyl ester derivative, D-Serine benzyl ester, serves as a vital intermediate in peptide synthesis and the creation of complex pharmaceutical molecules. The benzenesulfonate salt of this ester provides a stable, crystalline solid that is amenable to handling and formulation, making it a common choice in process chemistry.
The ability to accurately monitor the transformation of this compound in various chemical reactions is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical techniques best suited for this purpose, offering detailed protocols and the scientific rationale behind their application. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the qualitative and quantitative analysis of this important synthetic intermediate.
Strategic Selection of Analytical Techniques
The choice of analytical methodology is dictated by the specific information required at each stage of a chemical process. For reactions involving this compound, the primary concerns are typically monitoring the consumption of the starting material, the formation of the desired product, and the emergence of any impurities.
Figure 1: Decision matrix for selecting the appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Reaction Monitoring
HPLC is an indispensable tool for monitoring the progress of reactions involving this compound. Its ability to separate complex mixtures makes it ideal for simultaneously tracking the starting material, intermediates, the final product, and any side products.
Core Principles for HPLC Method Development
Given that this compound possesses a UV-active benzene ring from both the benzyl ester and the benzenesulfonate counter-ion, UV detection is the most straightforward approach. The primary challenge in HPLC analysis is often the separation of the chiral enantiomers, D- and L-serine derivatives. While the starting material is the D-enantiomer, certain reaction conditions can lead to racemization, making chiral HPLC a critical quality control tool.[2]
Typical Applications:
-
Deprotection Reactions: Monitoring the cleavage of the benzyl ester to yield D-Serine.
-
Peptide Coupling: Tracking the consumption of the D-Serine benzyl ester as it is incorporated into a growing peptide chain.[3][4]
-
Chiral Purity: Assessing the enantiomeric excess of the D-Serine derivative throughout the process.
Protocol 1: Reversed-Phase HPLC for Reaction Progress Monitoring
This method is designed for achiral analysis to quickly assess the conversion of the starting material and the formation of the product.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | A standard C18 column provides good retention and separation for the relatively nonpolar benzyl ester. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine and provides an acidic medium to ensure protonation. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is suitable for separating compounds with a wide range of polarities, typical in reaction mixtures. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 210 nm and 254 nm | 210 nm provides a general wavelength for peptide bonds and carbonyls, while 254 nm is good for aromatic systems present in the molecule. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject onto the HPLC system.
Protocol 2: Chiral HPLC for Enantiomeric Purity
To ensure that no racemization has occurred during the reaction or work-up, a chiral HPLC method is essential. Crown-ether based chiral stationary phases are particularly effective for the separation of amino acid enantiomers.[5]
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | ChiroSil® SCA(-), 15 cm x 4.6 mm, 5 µm or similar crown-ether based column | These columns are specifically designed for the enantioseparation of amino acids.[5] |
| Mobile Phase | 84% Methanol / 16% Water with 5 mM Perchloric Acid | The acidic mobile phase is crucial for the interaction between the analyte and the chiral stationary phase. The specific ratio of organic to aqueous phase will need to be optimized. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Chiral separations can be sensitive to temperature; a controlled temperature is critical for reproducibility. |
| Detection | UV at 210 nm | Provides good sensitivity for the amino acid derivative. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
System Suitability:
-
Resolution: The resolution between the D- and L-enantiomer peaks should be greater than 1.5.
-
Tailing Factor: The tailing factor for each peak should be between 0.8 and 1.5.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Quantification
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the starting material, intermediates, and the final product. Furthermore, quantitative NMR (qNMR) can be employed for the highly accurate determination of purity without the need for a specific reference standard of the analyte.[6][7]
¹H NMR for Structural Characterization
The ¹H NMR spectrum of this compound will have characteristic signals for the protons of the serine backbone, the benzyl group, and the benzenesulfonate counter-ion. Based on the spectrum of the L-enantiomer, the following approximate chemical shifts (in CDCl₃) can be expected[8]:
| Protons | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Benzenesulfonate (ortho-protons) | ~7.8 | d | 2H |
| Benzyl & Benzenesulfonate (meta- & para-protons) | ~7.2 - 7.4 | m | 8H |
| Benzyl CH₂ | ~5.0 - 5.1 | m (AB system) | 2H |
| Serine α-CH | ~4.2 | s (broad) | 1H |
| Serine β-CH₂ | ~3.9 - 4.0 | m | 2H |
| Amine NH₃⁺ | ~8.1 | m (broad) | 3H |
Monitoring a Deprotection Reaction by ¹H NMR:
Upon successful deprotection of the benzyl ester, the signals corresponding to the benzyl group (~7.3 ppm and ~5.1 ppm) will disappear, and the chemical shifts of the serine protons will change due to the new chemical environment.
Protocol 3: Quantitative NMR (qNMR) for Purity Assessment
qNMR provides a direct measure of the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.
Experimental Workflow:
Figure 2: Workflow for quantitative NMR (qNMR) analysis.
Key Considerations for qNMR:
-
Internal Standard Selection: The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals. It must be stable and not react with the analyte.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial to ensure complete relaxation of the protons, leading to accurate integration.
-
Signal Selection: Choose sharp, singlet signals for both the analyte and the internal standard where possible to minimize integration errors.
Mass Spectrometry (MS): For Unambiguous Molecular Weight Determination
Mass spectrometry is the gold standard for confirming the molecular weight of the starting material, product, and any impurities. When coupled with HPLC (LC-MS), it provides an incredibly powerful tool for identifying components of a complex reaction mixture.
Expected Mass Spectra:
For this compound, electrospray ionization (ESI) in positive mode is expected to show the protonated molecule of the D-Serine benzyl ester cation.
-
D-Serine benzyl ester: C₁₀H₁₃NO₃
-
Molecular Weight: 195.21 g/mol
-
Expected [M+H]⁺: m/z 196.09
Protocol 4: LC-MS Analysis for Reaction Monitoring
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Use the same conditions as in Protocol 1. | The established HPLC method will provide the necessary separation prior to MS detection. |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for polar, non-volatile molecules like amino acid derivatives. |
| Polarity | Positive | The primary amine on the serine backbone is readily protonated. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | A quadrupole is sufficient for routine monitoring, while a TOF analyzer will provide high-resolution mass data for accurate mass determination. |
| Scan Range | m/z 50 - 500 | This range will cover the expected masses of the starting material, product, and common side products. |
Data Interpretation:
By extracting the ion chromatograms for the expected m/z values of the starting material and product, their consumption and formation can be tracked with high specificity. For example, to monitor the deprotection of D-Serine benzyl ester (m/z 196.09) to D-Serine (m/z 106.04 for [M+H]⁺), one would monitor the decrease in the signal for m/z 196.09 and the concurrent increase in the signal for m/z 106.04.
Conclusion: A Multi-faceted Approach to Quality Control
A robust analytical strategy for monitoring reactions involving this compound relies on the synergistic use of multiple techniques. HPLC provides the backbone for routine monitoring of reaction progress and chiral purity. NMR offers definitive structural confirmation and an orthogonal method for quantitative purity assessment. Mass spectrometry delivers unequivocal molecular weight information, confirming the identity of all key components. By implementing the protocols and principles outlined in this guide, researchers, scientists, and drug development professionals can ensure the highest level of quality control in their synthetic processes, ultimately contributing to the development of safe and effective medicines.
References
- BenchChem. (2025). Chiral Separation of D-Serine and L-Serine using HPLC: Application Notes and Protocols Utilizing D-Serine-d3 as an Internal Standard.
- Phadke, R., et al. (2019). Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. International Journal of Advanced Research, 7(8), 1121-1128.
-
Shindo, T., et al. (2022). Separation and detection of D-/L-serine by conventional HPLC. PMC, [Link].
- Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi.
-
Nanalysis. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link].
- Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
- Radzishevsky, I., & Wolosker, H. (2012). An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures. Methods in Molecular Biology, 794, 291-297.
- D'Amelia, R. P., Mancuso, J., & Wachter, N. (2019). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures.
- Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Wang, Z., & Li, W. (2006). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed.).
- International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159.
- Goger, K. (2012). Quantitative NMR Spectroscopy in Pharmaceutical R&D.
- Phadke, R., et al. (2019). Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. International Journal of Advanced Research, 7(8), 1121-1128.
- Bolchi, C., et al. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.
- BOC Sciences. (n.d.). CAS 151651-44-4 D-Serine benzyl ester hydrochloride.
- National Center for Biotechnology Information. (n.d.). D-Serine benzyl ester hydrochloride. PubChem.
- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- D'Amelia, R. P., et al. (2019). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures.
- Guidechem. (n.d.). N-BENZYL-L-SERINE, METHYL ESTER 123639-56-5 wiki.
- Santa Cruz Biotechnology. (n.d.). L-Serine benzyl ester benzenesulfonate (salt).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Rajesh, K., & Praveen Kumar, P. (2017). UV absorbance spectrum of L-Serine.
- MedChemExpress. (n.d.). Benzyl-L-serine.
- Huang, W., et al. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology, 2103, 189-198.
- ChemicalBook. (n.d.). L-SERINE BENZYL ESTER BENZENESULFONATE (synthesis).
- Echemi. (n.d.). This compound SDS, 141527-77-7 Safety Data Sheets.
- Earl, J. C., Le Fèvre, R. J. W., & Wilson, I. R. (1949). S 21. Ultra-violet absorption spectra of N-nitrosophenylglycine and its benzyl ester, and of six sydnones. Journal of the Chemical Society (Resumed), S103.
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Troubleshooting & Optimization
How to improve the yield of D-Serine benzyl ester benzenesulfonate synthesis.
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing chiral molecules like D-Serine benzyl ester benzenesulfonate can present unique challenges. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthesis for higher yields and purity.
We have structured this document to address your potential questions directly, moving from general queries to specific troubleshooting scenarios. Our goal is to explain not just the "how" but the critical "why" behind each experimental choice, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent method is a direct Fischer-Speier esterification. This reaction involves heating D-Serine with benzyl alcohol in the presence of benzenesulfonic acid.[1] The acid serves a dual purpose: it catalyzes the esterification reaction and forms the desired benzenesulfonate salt of the product ester, which aids in its isolation and stabilization. A key feature of this process is the continuous removal of water as it forms, which is essential to drive the reaction equilibrium toward the product.[2]
Q2: Why is the removal of water so critical for the reaction yield?
Fischer esterification is a reversible equilibrium reaction. As D-Serine and benzyl alcohol react to form the ester, they also produce one molecule of water. If this water is allowed to accumulate in the reaction mixture, it will promote the reverse reaction (hydrolysis of the ester back to the starting materials), thereby lowering the maximum achievable yield.[3] To ensure a high conversion rate, water is typically removed azeotropically using a Dean-Stark apparatus.
Q3: Is it necessary to protect the hydroxyl group of D-Serine before esterification?
For this specific synthesis, pre-protection of the hydroxyl group is generally not required. The esterification is performed under acidic conditions where the amino group is protonated, which deactivates it as a nucleophile. While the hydroxyl group could potentially react, the carboxylic acid is significantly more reactive under these conditions. Side reactions involving the hydroxyl group, such as ether formation with benzyl alcohol, are generally not observed to a significant extent under standard Fischer esterification conditions. However, in other contexts like peptide synthesis, protecting the serine hydroxyl group (e.g., as a benzyl or t-butyl ether) is standard practice to prevent O-acylation.[4][5]
Q4: Can I use p-toluenesulfonic acid (TsOH) instead of benzenesulfonic acid?
Yes, you can. Using p-toluenesulfonic acid will produce D-Serine benzyl ester tosylate, which is a very similar and often interchangeable salt. The reaction principles and troubleshooting steps are identical.[6] The choice between the two often comes down to laboratory availability, cost, or specific requirements of a downstream application.
Troubleshooting Guide: From Low Yields to Impurities
This section addresses specific problems you may encounter during the synthesis. We'll explore the likely causes and provide actionable solutions.
Problem 1: Low or No Yield of the Desired Product
This is the most common issue, and it can almost always be traced back to a few key experimental parameters.
Potential Causes & Recommended Solutions
-
Inefficient Water Removal:
-
Causality: As mentioned in the FAQ, water is a product of the reaction. Le Chatelier's principle dictates that its removal is necessary to push the equilibrium towards the ester. If your Dean-Stark trap is not collecting water, the reaction will stall at a low conversion rate.
-
Solution:
-
Verify Apparatus Setup: Ensure your Dean-Stark apparatus is set up correctly, is clean, and has no leaks. The vapor path to the condenser must be clear.
-
Choose the Right Solvent: The solvent must form a low-boiling azeotrope with water. Historically, benzene was used, but due to its toxicity, safer alternatives are strongly recommended.[7][8] Cyclohexane is an excellent choice as its water azeotrope has similar physical properties to that of benzene, and it has been shown to produce high yields without inducing racemization.[9] Toluene can also be used, but its higher boiling point may increase the risk of racemization.
-
Maintain Vigorous Reflux: The reaction mixture must be heated to a steady reflux to ensure the azeotrope is continuously distilled into the Dean-Stark trap.
-
-
-
Suboptimal Reaction Temperature or Time:
-
Causality: The reaction needs sufficient thermal energy to proceed at a reasonable rate. However, excessively high temperatures or prolonged reaction times, especially with certain solvents, can lead to side reactions or racemization.
-
Solution:
-
Follow a proven protocol. A typical procedure involves refluxing for 4-5 hours when using cyclohexane or benzene as the azeotroping solvent.[7]
-
Monitor the reaction progress by TLC or by observing water collection in the Dean-Stark trap. The reaction is generally complete when no more water is being collected.
-
-
-
Incorrect Stoichiometry or Reagent Quality:
-
Causality: The molar ratios of the reactants are crucial. Using an insufficient amount of the acid catalyst will slow the reaction, while impure starting materials can introduce side reactions or inhibit the primary reaction.
-
Solution:
-
Use a slight excess of the sulfonic acid (e.g., 1.2 equivalents) to ensure full catalysis and salt formation.[7]
-
Use a significant excess of benzyl alcohol (e.g., 5 equivalents), which acts as both a reactant and a co-solvent, to drive the equilibrium.
-
Ensure all reagents (D-Serine, benzyl alcohol, benzenesulfonic acid) are of high purity and are anhydrous where specified (especially the solvents).
-
-
Visualizing the Workflow: A Standard Protocol
The following diagram illustrates the key stages of the synthesis process.
Caption: A decision tree for troubleshooting low yields in the synthesis.
Detailed Experimental Protocol
This protocol is a synthesis of best practices reported in the literature, prioritizing safety and enantiomeric purity. [7][8] Materials:
-
D-Serine (1.0 eq.)
-
Benzenesulfonic acid monohydrate (1.2 eq.)
-
Benzyl alcohol (5.0 eq.)
-
Cyclohexane (approx. 0.6 mL per mmol of D-Serine)
-
Ethyl acetate (approx. 1.6 mL per mmol of D-Serine)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer.
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add D-Serine (1.0 eq.), benzenesulfonic acid monohydrate (1.2 eq.), benzyl alcohol (5.0 eq.), and cyclohexane.
-
Reaction: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane.
-
Monitoring: Continue refluxing for 4-5 hours, or until water ceases to collect in the trap.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Precipitation: Add ethyl acetate to the cooled mixture while stirring vigorously. A white precipitate should form.
-
Crystallization: Continue stirring for at least 1 hour at room temperature, then cool the flask in an ice bath for another hour to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove residual benzyl alcohol.
-
Drying: Dry the crystalline product under vacuum to a constant weight.
-
(Optional) Recrystallization: If further purification is needed, recrystallize the solid from a minimal amount of hot ethanol.
References
-
Wikipedia. (2023). Benzenesulfonic acid. Retrieved from [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Retrieved from [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. Retrieved from [Link]
-
UCB Biopharma SPRL. (2018). Process for the preparation of Lacosamide. European Patent Office. Retrieved from [Link]
-
Seebach, D., et al. (1990). Preparation and in vitro activities of ethers of [D-serine]8-cyclosporin. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. Retrieved from [Link]
- Google Patents. (n.d.). CN103274956A - Preparation method of D-serine.
-
Garner, P., & Park, J. M. (1990). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses, 70, 18. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Esterification of Serine. Retrieved from [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). WO2019110371A1 - Organic sulfonic acid salts of amino acid esters and process for their preparation.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN101735085A - Method for preparing D-serine by kinetic resolution.
-
European Patent Office. (2018). PROCESS FOR THE PREPARATION OF LACOSAMIDE - EP 3144295 B1. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
- 9. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side products in the synthesis of D-Serine benzyl ester benzenesulfonate.
Technical Support Center: Synthesis of D-Serine Benzyl Ester Benzenesulfonate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses the most common issues reported by researchers in a direct question-and-answer format.
FAQ 1: My final product shows a loss of optical purity. What causes racemization and how can I prevent it?
Answer: Loss of optical purity, or racemization, is a significant risk in the synthesis of amino acid esters. The stereocenter at the α-carbon is susceptible to epimerization, particularly under the acidic and heated conditions of the esterification reaction.
Causality of Racemization: The primary mechanism for racemization in this context is the acid-catalyzed enolization of the ester.[1] The process involves the reversible removal of the α-proton from the chiral carbon. The protonated carbonyl group of the ester makes the α-proton more acidic and thus easier to abstract. Once the proton is removed, a planar achiral enol intermediate is formed. Reprotonation of this intermediate can occur from either face, leading to a mixture of D- and L-enantiomers.[1]
Factors that exacerbate racemization include:
-
High Temperatures & Prolonged Reaction Times: Increased thermal energy and longer exposure to acidic conditions provide more opportunities for the equilibrium between the chiral ester and the achiral enol to be established.
-
Solvent Choice: The use of certain solvents, like toluene, during azeotropic distillation has been shown to promote racemization under reflux conditions. In contrast, cyclohexane is a superior choice as it allows for efficient water removal at a lower boiling point, preserving the enantiomeric purity.[2]
Troubleshooting and Prevention:
-
Solvent Selection: Switch from toluene or benzene to cyclohexane for the azeotropic removal of water. This is the most critical parameter for preventing racemization.[2]
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for efficient azeotropic removal of water.
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction. Avoid unnecessarily long reaction times once the starting material (D-Serine) is consumed.
-
Confirm Optical Purity: After synthesis, verify the enantiomeric excess (e.e.) of your product using chiral HPLC or by measuring the specific optical rotation and comparing it to the literature value for the pure D-enantiomer.
Sources
Troubleshooting guide for the purification of D-Serine benzyl ester benzenesulfonate.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the purification of D-Serine benzyl ester benzenesulfonate. As a salt of a protected amino acid, its purification can present unique challenges. This document provides a framework for identifying and resolving these issues, ensuring the acquisition of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the role of benzenesulfonic acid in this compound?
A1: D-Serine benzyl ester is an amino acid derivative where the carboxylic acid is protected as a benzyl ester. The free amino group is basic and can be protonated by an acid to form a salt. Benzenesulfonic acid is a strong acid used here to form a stable, crystalline salt of the D-Serine benzyl ester. This salt form often improves the handling and stability of the amino acid ester and facilitates its purification by crystallization.
Q2: My purified this compound has a low melting point and appears gummy. What could be the cause?
A2: A low or broad melting point, or a gummy appearance, is indicative of impurities. The most common culprits are residual solvents (e.g., from the reaction or crystallization), unreacted starting materials (D-Serine, benzyl alcohol), or byproducts from the esterification reaction. Another possibility is the presence of the L-enantiomer of serine, which can interfere with the crystal lattice of the desired D-enantiomer salt.[1] It is also possible for the product to "oil out" during crystallization if the conditions are not optimal.[2]
Q3: Is this compound stable for long-term storage?
A3: As a crystalline salt, this compound is generally more stable than the free base form of the ester. However, like many esters, it can be susceptible to hydrolysis, especially in the presence of moisture and basic or strongly acidic conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can I use a different acid to form the salt?
A4: Yes, other acids like p-toluenesulfonic acid or hydrochloric acid can be used to form salts of amino acid esters.[3][] The choice of acid can influence the crystallinity, solubility, and stability of the resulting salt. Benzenesulfonic acid is often chosen for its ability to form well-defined, crystalline salts that are amenable to purification by recrystallization.
Troubleshooting Guide: Purification of this compound
This section addresses specific issues that may arise during the purification process, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crystalline Product | Incomplete reaction: The esterification of D-Serine may not have gone to completion. Sub-optimal crystallization conditions: Too much solvent was used, or the cooling process was too rapid.[5] Product loss during workup: The product may be partially soluble in the wash solvents. | Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and ensure all the starting D-Serine is consumed. Optimize Crystallization: If the product fails to crystallize, reduce the solvent volume by evaporation and re-cool.[2] Ensure slow cooling to promote the formation of larger, purer crystals.[5] Solvent Selection: Use cold, non-polar solvents like diethyl ether for washing to minimize product loss.[6] |
| "Oiling Out" During Crystallization | High concentration of impurities: Impurities can lower the melting point of the product, causing it to separate as an oil.[2] Inappropriate solvent system: The chosen solvent may have a boiling point that is too high relative to the melting point of the product.[2] Rapid cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.[5] | Solvent Adjustment: Re-heat the mixture to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool slowly.[2] Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. An insulated container can help slow the cooling rate.[5] Seed Crystals: If available, add a few seed crystals of pure product to induce crystallization.[5] |
| Product Fails to Crystallize | Supersaturated solution: The solution may be supersaturated, lacking a nucleation point for crystal growth.[2] Residual impurities: Certain impurities can inhibit crystallization. | Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.[5] Add a seed crystal if available.[5] Further Purification: If crystallization repeatedly fails, consider purifying the crude product by column chromatography before attempting recrystallization again. |
| Off-White or Yellowish Product | Presence of colored impurities: These may arise from side reactions during the esterification, especially if the reaction was overheated or run for an extended period. Degradation of starting materials or product. | Charcoal Treatment: Dissolve the crude product in the minimum amount of hot solvent and add a small amount of activated charcoal. Boil for a few minutes, then filter hot to remove the charcoal and colored impurities before crystallization. Multiple Recrystallizations: A second recrystallization may be necessary to achieve a colorless product. |
| Presence of L-Enantiomer Impurity | Racemization during synthesis: The reaction conditions may have caused some racemization of the D-Serine starting material or the product.[1] Contaminated starting material: The initial D-Serine may have contained some L-Serine.[7] | Chiral HPLC Analysis: Use a suitable chiral HPLC method to determine the enantiomeric excess of the product.[1][8] Optimize Reaction Conditions: Avoid prolonged heating and strongly basic or acidic conditions that can promote racemization.[1] Source High-Purity Starting Materials: Ensure the D-Serine used is of high enantiomeric purity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may need to be optimized based on the scale of the experiment and the purity of the crude product.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.[6] Rationale: Using the minimum amount of hot solvent is crucial for maximizing the recovery of the purified product upon cooling.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes. Rationale: Activated charcoal has a high surface area and adsorbs colored impurities.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Rationale: Pre-warming the glassware prevents premature crystallization of the product on the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process. Rationale: Slow cooling promotes the formation of larger, more perfect crystals, which are typically purer.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[6] Rationale: A cold, non-polar solvent is used to wash the crystals without dissolving a significant amount of the product.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Analyze the spectrum for the characteristic peaks of this compound and the absence of impurity peaks.
-
Expected Peaks: Look for signals corresponding to the aromatic protons of the benzyl and benzenesulfonate groups, the benzylic protons, and the protons of the serine backbone.
-
Potential Impurity Peaks: Check for the presence of signals from benzyl alcohol, residual ethanol from recrystallization, or unreacted D-Serine.
-
Visualization of the Purification Workflow
The following diagram illustrates the key decision points and steps in the purification of this compound.
Caption: Purification workflow for this compound.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
ResearchGate. (2025). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2024). Deprotection of benzyl in ester substrates. Retrieved from [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Serine-impurities. Retrieved from [Link]
-
International Journal of Advanced Research. (2019). ISSN: 2320-5407. Retrieved from [Link]
-
Papouin, T., Henneberger, C., & Oliet, S. H. (2017). Investigating brain D-serine: advocacy for good practices. Frontiers in cellular neuroscience, 11, 319. Retrieved from [Link]
-
ResearchGate. (n.d.). D-serine synthesis and degradation. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. L-SERINE BENZYL ESTER BENZENESULFONATE ( synthesis - chemicalbook [chemicalbook.com]
- 7. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalijar.com [journalijar.com]
Technical Support Center: Optimizing Coupling Reactions with D-Serine Benzyl Ester Benzenesulfonate
Welcome to the technical support center for optimizing coupling reactions involving D-Serine benzyl ester benzenesulfonate. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency, yield, and purity of their peptide synthesis and other amidation reactions using this versatile building block. Here, we consolidate field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the complexities of your synthetic challenges.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of this compound.
Q1: Why is D-Serine benzyl ester provided as a benzenesulfonate salt?
A1: D-Serine benzyl ester is supplied as a benzenesulfonate (besylate) salt to enhance its stability and improve its handling characteristics.[1][2] The free amine of the amino acid ester is basic and can be reactive, potentially leading to degradation or side reactions over time. The salt form protects the amine, rendering the compound a stable, crystalline solid with a longer shelf life.[1] Before the coupling reaction, the free amine must be liberated by adding a non-nucleophilic base.
Q2: What is the first step I should take before starting my coupling reaction?
A2: The critical first step is the in situ neutralization of the benzenesulfonate salt to generate the free amine of D-Serine benzyl ester. This is accomplished by adding a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture. Typically, one equivalent of the base is required to neutralize the salt.
Q3: The hydroxyl group of serine is nucleophilic. Do I need to protect it?
A3: Yes, in most cases, the serine hydroxyl group should be protected to prevent side reactions.[3] Its nucleophilicity can lead to O-acylation by the activated carboxylic acid, resulting in ester formation as a significant byproduct and reducing the yield of the desired amide.[4] Common protecting groups for the serine hydroxyl group in Fmoc-based synthesis include tert-butyl (tBu) and trityl (Trt) ethers.[3][5]
Q4: Which solvents are recommended for coupling reactions with this compound?
A4: Polar aprotic solvents are the standard choice for peptide coupling reactions.[6][7] Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are most common due to their excellent solvating properties for the starting materials, reagents, and peptide intermediates.[6] Dichloromethane (DCM) can also be used, particularly for solution-phase synthesis.
Troubleshooting Guide
This section provides solutions to common problems encountered during coupling reactions.
Problem 1: Low or No Yield of the Desired Coupled Product
Potential Causes & Solutions
-
Incomplete Amine Neutralization: The benzenesulfonate salt must be fully neutralized for the amine to be an effective nucleophile.
-
Solution: Ensure at least one equivalent of a tertiary base (e.g., DIPEA, NMM) is added to the this compound before adding the coupling agent. An additional excess of base (typically 1-2 equivalents) is usually required for the coupling reaction itself.[8]
-
-
Inefficient Carboxylic Acid Activation: The coupling reagent may not be sufficiently reactive or may have degraded.
-
Poor Solubility: One or more components (the amino ester, carboxylic acid, or growing peptide chain) may be poorly soluble in the chosen solvent, leading to a stalled reaction.
-
Solution: If solubility is an issue in DMF, consider switching to NMP, which has stronger solvating properties. In some cases, adding a co-solvent like DCM can help. For solid-phase synthesis, aggregation can be a major issue; this is discussed in a separate section.
-
Problem 2: Presence of Significant Side Products
Potential Causes & Solutions
-
Epimerization (Racemization): The chiral center (α-carbon) of the activated carboxylic acid or the D-Serine ester can lose its stereochemical integrity, leading to the formation of diastereomeric impurities.[12][13] This is a major concern in peptide synthesis.
-
Mechanism: Epimerization often proceeds through the formation of a planar 5(4H)-oxazolone intermediate, especially when the carboxyl component is an N-protected amino acid.[13] The acidity of the α-proton is increased upon activation, and a base can facilitate its removal and subsequent reprotonation, scrambling the stereocenter.
-
Solutions:
-
Use Additives: When using carbodiimide coupling agents like EDC or DIC, always include racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[8][10][14]
-
Choose the Right Base: The choice of base is critical. Highly basic or sterically unhindered bases can promote epimerization. Use a hindered base like DIPEA or a weaker base like NMM.[8] In particularly sensitive cases, a very hindered base like 2,4,6-collidine may be beneficial.[15][16]
-
Control Temperature: Perform the coupling reaction at 0°C before allowing it to slowly warm to room temperature.[13] Lower temperatures disfavor the formation of the oxazolone intermediate.
-
Avoid Pre-activation: For sensitive amino acids, avoid long pre-activation times. Add the amine component to the reaction as soon as possible after the carboxylic acid and coupling agent are mixed.[17]
-
-
-
Guanidinylation of the N-terminus: This side reaction occurs when using uronium/aminium-based coupling reagents (like HBTU, HATU) on a free N-terminal amine. The reagent can react with the amine to form a stable guanidinium group, capping the peptide chain and preventing further elongation.[18]
-
Solution: This is best avoided by activating the carboxylic acid component with the coupling reagent before introducing it to the amine component.[18] Allow the acid and coupling agent to react for a few minutes to form the active ester before adding this mixture to the vessel containing the deprotected D-Serine ester.
-
Problem 3: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Potential Causes & Solutions
-
Interchain Hydrogen Bonding: As the peptide chain grows on the solid support, it can fold and form intermolecular hydrogen bonds, leading to aggregation. This physically blocks reactive sites, preventing complete coupling. Sequences containing hydrophobic residues or those capable of hydrogen bonding (like Ser and Thr) are particularly prone to this.[19]
-
Solutions:
-
Incorporate "Structure-Breaking" Elements: The use of pseudoprolines, which are dipeptides derived from serine or threonine, can disrupt the secondary structures that lead to aggregation.[18][19]
-
Use Backbone Protection: Employing protecting groups on the amide backbone nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb), can prevent hydrogen bond formation.[18]
-
Optimize Solvents: Switch from DMF to NMP, or use a mixture of solvents to disrupt aggregation.
-
-
Visual Guides & Workflows
General Workflow for Coupling Optimization
The following diagram outlines a systematic approach to optimizing your coupling reaction.
Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocols & Data
Protocol 1: General Solution-Phase Coupling
This protocol describes a general procedure for coupling an N-protected amino acid to this compound using HATU.
Materials:
-
This compound (1.0 eq)
-
N-Fmoc-protected amino acid (1.05 eq)
-
Anhydrous DMF
Procedure:
-
In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and the N-Fmoc-protected amino acid (1.05 eq) in anhydrous DMF.
-
Cool the flask to 0°C in an ice-water bath.
-
Add DIPEA (2.5 eq) to the stirred solution. Stir for 5-10 minutes.
-
In a separate vial, dissolve HATU (1.05 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the main reaction flask.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Comparison of Common Coupling Reagents
| Reagent | Class | Additive Required | Byproducts | Key Advantages |
| EDC | Carbodiimide | HOBt or Oxyma | Water-soluble urea | Cost-effective, easy workup. [21][22] |
| DIC | Carbodiimide | HOBt or Oxyma | Insoluble urea (DCU) | Used when water sensitivity is high. |
| HBTU | Uronium Salt | None | Tetramethylurea | High efficiency, fast reactions. |
| HATU | Uronium Salt | None | Tetramethylurea | Very high efficiency, reduced epimerization. [9][23] |
| COMU | Uronium Salt | None | Water-soluble | High efficiency, non-explosive, safer. [11][24] |
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- ChemicalBook. (2024, July 3). HATU: a third-generation coupling reagent.
- Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
- YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling....
- Wikipedia. (n.d.). HATU.
- BenchChem. (n.d.). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- National Institutes of Health. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization.
- ACS Publications. (2012, March 5). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). This compound.
- Vertex AI Search. (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ResearchGate. (2025, August 6). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
- Biorunstar. (2024, August 23). Common Problems in Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- BenchChem. (n.d.). Technical Support Center: Preventing Racemization of BOC-L-Alanine Benzyl Ester.
Sources
- 1. D -Serine benzyl ester benzenesulfonate = 98.0 HPLC 141527-77-7 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. peptide.com [peptide.com]
- 6. jpt.com [jpt.com]
- 7. youtube.com [youtube.com]
- 8. bachem.com [bachem.com]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biorunstar.com [biorunstar.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 18. peptide.com [peptide.com]
- 19. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 20. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 21. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HATU - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
Stability issues of D-Serine benzyl ester benzenesulfonate under acidic or basic conditions.
Introduction
Welcome to the technical support guide for D-Serine Benzyl Ester Benzenesulfonate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile compound in their work. D-Serine benzyl ester is a key intermediate in peptide synthesis and a valuable tool in neuropharmacology research, often serving as a protected form of D-serine or as a prodrug to enhance bioavailability.[1][] The benzenesulfonate salt form is common due to its crystalline nature and improved handling characteristics.[3]
However, the ester linkage, which is fundamental to its function as a protecting group, is also its primary point of vulnerability. Users frequently encounter stability issues, particularly when working in aqueous systems under acidic or basic conditions. This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you anticipate and mitigate these challenges, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Recommended storage temperatures are typically between 0-8°C.[1][] The primary concern is exposure to moisture and atmospheric humidity, which can initiate slow hydrolysis over time.
Q2: I dissolved the compound in a neutral aqueous buffer for my biological assay and my results are inconsistent. What could be the cause?
This is a classic stability issue. D-Serine benzyl ester is susceptible to hydrolysis even in neutral aqueous solutions, although the rate is slower than under acidic or basic conditions. The benzenesulfonate salt itself will create a slightly acidic environment upon dissolution, which can catalyze the slow breakdown of the ester. Over the course of an experiment (hours to days), a significant portion of the compound can hydrolyze to D-Serine and benzyl alcohol. This is especially problematic if your assay is sensitive to free D-Serine, leading to variable and non-reproducible results.[5]
Q3: What is the expected degradation pathway under acidic conditions?
Under acidic conditions (pH < 7), the ester undergoes acid-catalyzed hydrolysis. The lone pair of electrons on the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The final products are D-Serine, benzyl alcohol, and the regenerated benzenesulfonic acid catalyst.
Q4: How does the compound behave in a basic medium?
In basic conditions (pH > 7), the compound will undergo base-catalyzed hydrolysis, also known as saponification. A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt of D-Serine and benzyl alcohol. This process is generally faster and irreversible compared to acid-catalyzed hydrolysis. This reactivity makes the use of basic conditions, such as dissolving in solutions containing sodium bicarbonate or using basic peptide coupling conditions, problematic.[6]
Q5: How can I monitor the stability of my this compound solution?
The most effective method is High-Performance Liquid Chromatography (HPLC) with UV detection. You can develop a method that separates the parent compound from its primary degradation products (D-Serine and benzyl alcohol). By running samples at different time points, you can quantify the rate of degradation in your specific experimental medium.
Troubleshooting Experimental Issues
Scenario 1: Low or No Yield in a Synthesis Reaction
Problem: You are using this compound as a starting material in a coupling reaction, but you observe a very low yield of your desired product and the presence of unreacted starting materials from the other side of the reaction.
Root Cause Analysis: The most likely culprit is the premature cleavage of the benzyl ester due to the reaction conditions. Many synthetic steps, particularly in peptide synthesis, may involve reagents that are either acidic or basic. For example, using a strong base like triethylamine (NEt3) in large excess or for prolonged periods can catalyze the hydrolysis of the ester if water is present.[6] Similarly, certain deprotection steps for other functional groups might employ acidic conditions (e.g., trifluoroacetic acid) that will also cleave the benzyl ester.
Solutions & Preventative Measures:
-
pH Control: Scrupulously check the pH of your reaction mixture. If possible, use non-aqueous solvents to minimize hydrolysis.
-
Reagent Stoichiometry: Use the minimum required amount of any basic or acidic reagents.
-
Reaction Time & Temperature: Minimize reaction times and run reactions at the lowest effective temperature to slow the rate of hydrolysis.
-
Pre-Reaction Purity Check: Always verify the purity of your starting material before use. If it has been stored improperly, it may already contain significant amounts of D-Serine.
Scenario 2: Appearance of Unexpected Analytical Peaks (HPLC, NMR)
Problem: Your HPLC chromatogram or NMR spectrum of a recently prepared solution shows unexpected peaks that are not present in the certificate of analysis of the solid compound.
Root Cause Analysis: The new peaks almost certainly correspond to the hydrolysis products. In HPLC-UV, you may see peaks for benzyl alcohol and potentially D-Serine if it has a chromophore after derivatization. In ¹H NMR, you will see characteristic signals for benzyl alcohol (multiplets around 7.3 ppm and a singlet around 4.6 ppm in D₂O) and the simplified spectrum of free D-Serine.
Solutions & Data Interpretation:
-
Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments. Do not store stock solutions in aqueous buffers for extended periods unless you have validated their stability.
-
Co-injection/Spiking: To confirm the identity of degradation peaks in HPLC, you can "spike" your sample with pure standards of D-Serine and benzyl alcohol and observe which peaks increase in area.
-
Quantitative Analysis: Use the HPLC data to create a stability profile of the compound in your specific solvent or buffer system. This data is critical for interpreting your experimental results accurately.
Table 1: Properties of this compound and its Potential Hydrolysis Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C₁₆H₁₉NO₆S | 353.39 | The parent compound; crystalline solid.[3] |
| D-Serine | C₃H₇NO₃ | 105.09 | Hydrolysis product; highly polar.[7] |
| Benzyl Alcohol | C₇H₈O | 108.14 | Hydrolysis product; less polar than D-Serine. |
| Benzenesulfonic Acid | C₆H₆O₃S | 158.18 | The counter-ion, present in the parent salt. |
Mechanisms of Degradation
Acid-Catalyzed Hydrolysis
This pathway is prevalent in solutions with a pH below 7. The presence of the benzenesulfonate counter-ion means that even unbuffered aqueous solutions of the salt will be acidic, facilitating this degradation route.
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Base-Catalyzed Hydrolysis (Saponification)
This pathway dominates in solutions with a pH above 7. It is a more aggressive degradation route and is effectively irreversible because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol provides a framework for quantitatively assessing the stability of this compound in a specific aqueous buffer.
Objective: To determine the rate of hydrolysis of the compound at a given pH and temperature.
Materials:
-
This compound
-
HPLC system with UV detector (detection at ~210-220 nm is a good starting point)
-
C18 reverse-phase HPLC column
-
Your specific experimental buffer (e.g., PBS, TRIS)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Volumetric flasks and autosampler vials
Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable organic solvent (like acetonitrile or methanol) to create a concentrated stock solution (e.g., 10 mg/mL). This initial stock in an organic solvent will be relatively stable.
-
Working Solution Preparation: At time T=0, dilute the stock solution into your pre-equilibrated aqueous buffer (at the desired temperature) to a final concentration of ~0.1 mg/mL. Vortex thoroughly.
-
Initial Time Point (T=0): Immediately transfer an aliquot of the working solution to an HPLC vial and inject it into the HPLC system. This is your baseline measurement.
-
Time-Course Incubation: Keep the remaining working solution incubated under your desired experimental conditions (e.g., 25°C or 37°C).
-
Subsequent Time Points: At regular intervals (e.g., T=1, 2, 4, 8, 24 hours), withdraw aliquots, place them in HPLC vials, and inject them.
-
HPLC Analysis: Run a gradient method to separate the parent compound from its degradation products. A typical gradient might be 5% to 95% Mobile Phase B over 15-20 minutes.
-
Data Analysis: Integrate the peak area of the D-Serine benzyl ester at each time point. Plot the percentage of the remaining ester (relative to the T=0 peak area) against time. This will give you the degradation kinetics in your specific medium.
Caption: Workflow for an HPLC-based stability study.
References
- This compound SDS. (n.d.).
- The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. (n.d.).
- Safety Data Sheet: D-Serine. (n.d.). Carl ROTH.
-
Decomposition pathways of serine and threonine. (n.d.). ResearchGate. Retrieved from [Link]
-
One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. (n.d.). ResearchGate. Retrieved from [Link]
- Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi.
-
Investigating brain D-serine: advocacy for good practices. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Hydrolysis of peptide esters by different enzymes. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. D -Serine benzyl ester benzenesulfonate = 98.0 HPLC 141527-77-7 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
How to remove the benzenesulfonate counter-ion from the final product.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of the benzenesulfonate (besylate) counter-ion from your final product.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove or exchange the benzenesulfonate counter-ion?
The benzenesulfonate counter-ion is often used during synthesis or purification to form a stable, crystalline salt of an active pharmaceutical ingredient (API) or a research compound. However, for final formulation, preclinical, or clinical studies, it may be necessary to remove or exchange it for several reasons:
-
Toxicity Concerns: While benzenesulfonic acid is generally considered to have low toxicity, specific applications may require its removal to meet stringent regulatory standards.[1]
-
Solubility Modification: The besylate salt may not have the optimal solubility profile for the desired application or formulation. Exchanging it for a different counter-ion (e.g., chloride, acetate) can significantly alter solubility.
-
API Form: For certain applications, the free base or a different salt form of the compound is required.
-
Downstream Reactions: The presence of the benzenesulfonate ion can interfere with subsequent chemical reactions or biological assays.[2]
Q2: What are the primary methods for removing the benzenesulfonate counter-ion?
There are several established methods, and the best choice depends on the physicochemical properties of your compound of interest (solubility, stability, charge) and the desired final form. The most common techniques include:
-
Ion Exchange Chromatography (IEX): A highly effective and widely used method for exchanging one counter-ion for another.[2][3]
-
Salt Metathesis (Precipitation/Extraction): A technique that involves an ion exchange reaction in solution, often resulting in the precipitation of a new, desired salt or an undesired salt.[4][5][6][7][8]
-
Recrystallization: A purification method that can be used if there is a significant difference in solubility between your desired compound and the benzenesulfonate salt in a specific solvent system.[9][10][11][12][13]
-
Aqueous Extraction: Primarily used to remove benzenesulfonic acid or its salt from an organic solution into an aqueous phase, often by adjusting the pH.[14]
Q3: How can I confirm that the benzenesulfonate counter-ion has been successfully removed?
Analytical validation is a critical final step. The most common methods to detect and quantify residual benzenesulfonate include:
-
High-Performance Liquid Chromatography (HPLC): Using a suitable column and mobile phase, you can separate and quantify the benzenesulfonate anion.[15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive technique provides excellent specificity and low detection limits for residual benzenesulfonate and related impurities.[17][18]
-
Gas Chromatography (GC): Can be used for the analysis of volatile sulfonate esters, which are potential genotoxic impurities.[17][19]
Troubleshooting and Method Selection Guide
Choosing the right method is crucial for efficient and successful counter-ion removal. Use the following guide to determine the best strategy for your specific product.
Is your product charged and soluble in polar solvents (water, ethanol, etc.)?
-
YES: Ion Exchange Chromatography (IEX) is likely the most effective and controllable method. It allows for a direct and high-efficiency exchange of the benzenesulfonate for a more desirable counter-ion (e.g., Cl⁻, OAc⁻).
-
NO (or if you prefer a non-chromatographic method): Consider Salt Metathesis. This method can be tailored based on solubility differences between the starting material and the final product.
Is there a significant difference in solubility between your desired product form (e.g., free base, HCl salt) and the benzenesulfonate salt in a particular solvent?
-
YES: Recrystallization or precipitation could be a simple and effective method. This relies on selectively crystallizing your desired product while the unwanted counter-ion (or the original salt) remains in the solution.[9][10]
Is your product a neutral organic molecule soluble in a water-immiscible organic solvent?
-
YES: Aqueous extraction is a suitable choice. You can often convert the benzenesulfonate salt to its free base form and then wash away the water-soluble benzenesulfonic acid or its salt with an aqueous solution.[14]
Comparative Overview of Methods
| Method | Principle | Best Suited For | Key Advantages | Potential Challenges |
| Ion Exchange Chromatography (IEX) | Reversible adsorption of charged molecules to an oppositely charged solid support.[3] | Charged, water-soluble compounds (peptides, small molecules). | High efficiency, high purity, versatile for various counter-ions. | Requires specialized equipment, can be time-consuming, potential for product loss on the column. |
| Salt Metathesis | Exchange of ions between two salts in solution, driven by precipitation or extraction.[4][5] | Compounds where the desired new salt is insoluble in the reaction solvent. | Simple, rapid, scalable, avoids chromatography. | Requires careful selection of solvents and counter-ions, potential for incomplete reaction. |
| Recrystallization | Differential solubility of the product and impurity at varying temperatures.[9][12] | Crystalline solids with distinct solubility profiles from their besylate salt. | Simple, cost-effective, can yield high-purity crystalline material. | Finding a suitable solvent system can be challenging, potential for co-crystallization of impurities.[14] |
| Aqueous Extraction | Partitioning of a solute between two immiscible liquid phases based on solubility.[14] | Neutral organic compounds soluble in organic solvents. | Simple, fast, good for initial cleanup. | May not be sufficient for complete removal, risk of emulsion formation.[14] |
Experimental Protocols
Protocol 1: Counter-Ion Removal by Anion Exchange Chromatography (AEX)
This protocol is designed to exchange the benzenesulfonate anion for a chloride anion for a positively charged API.
Principle
The positively charged API is loaded onto a cation exchange column, where it binds. The benzenesulfonate anion flows through and is discarded. The bound API is then washed and subsequently eluted with a solution containing the new counter-ion (Cl⁻). Alternatively, for a negatively charged API, an anion exchanger would be used to bind the API while the counter-ion is exchanged. The following describes a common scenario for a positively charged API.
Workflow Diagram
Caption: Workflow for benzenesulfonate removal via IEX.
Step-by-Step Methodology
-
Select the Ion Exchange Resin:
-
For a positively charged product (cationic), use a cation exchange resin (e.g., WorkBeads 40S).
-
For a negatively charged product (anionic), use an anion exchange resin (e.g., WorkBeads 40Q).[2]
-
-
Prepare the Column and Buffers:
-
Pack a chromatography column with the selected resin.
-
Counter-Ion Loading: Wash the resin with 3-5 column volumes (CV) of a high concentration solution of the desired final salt (e.g., 2-3 M NaCl to load chloride ions).[2]
-
Equilibration: Equilibrate the column with 5-10 CV of a low-concentration binding buffer (e.g., 10 mM NaCl in water or a suitable buffer at a pH where your product is charged).
-
-
Sample Preparation and Loading:
-
Dissolve your benzenesulfonate salt product in the equilibration buffer.
-
Apply the sample to the column at a low flow rate (e.g., residence time of 5-10 minutes) to ensure efficient binding.[2]
-
-
Washing:
-
Wash the column with approximately 10 CV of the equilibration buffer. This step is critical for washing away the displaced benzenesulfonate anions.
-
-
Elution:
-
Elute your product from the column using a high salt concentration buffer (e.g., 1-3 M NaCl). The high concentration of chloride ions will displace your bound product.
-
-
Final Processing:
-
Collect fractions and analyze for the presence of your product.
-
Pool the product-containing fractions. A subsequent desalting step (e.g., via size exclusion chromatography or dialysis) may be necessary to remove the excess elution salt.
-
Lyophilize the final solution to obtain the product as a solid powder with the new counter-ion.[20][21][22]
-
Protocol 2: Counter-Ion Exchange by Salt Metathesis
This protocol describes exchanging the benzenesulfonate counter-ion by precipitating the desired new salt form.
Principle
This method relies on the principles of double displacement and solubility.[4][7][8] By adding a salt of a new counter-ion (e.g., sodium chloride), a metathesis reaction occurs. If the new salt of your product (e.g., Product-Cl) is insoluble in the chosen solvent while the byproduct (sodium benzenesulfonate) is soluble, the desired product will precipitate out of the solution.
Product-Besylate (soluble) + NaCl (soluble) → Product-Cl (insoluble)↓ + Sodium Benzenesulfonate (soluble)
Workflow Diagram
Caption: Workflow for counter-ion exchange via salt metathesis.
Step-by-Step Methodology
-
Solvent and Reagent Selection:
-
Choose a solvent in which your starting besylate salt and the new counter-ion salt (e.g., NaCl, KOAc) are soluble, but your desired final product salt is poorly soluble.
-
Sodium benzenesulfonate is very soluble in hot water and soluble in water and ethanol.[23][24][25][26] This property is key to keeping it in solution after the exchange.
-
-
Dissolution:
-
Dissolve your product-benzenesulfonate salt in the selected solvent. Gentle heating may be required.
-
-
Metathesis Reaction:
-
In a separate flask, dissolve a stoichiometric equivalent (or slight excess) of the new counter-ion salt (e.g., sodium chloride) in a minimal amount of a compatible solvent.
-
Slowly add the salt solution to the solution of your product.
-
-
Precipitation and Isolation:
-
Stir the mixture at room temperature or cool it in an ice bath to maximize the precipitation of your new salt.
-
Collect the solid precipitate by vacuum filtration.
-
-
Washing and Drying:
-
Wash the collected solid with a small amount of the cold reaction solvent to remove any residual sodium benzenesulfonate.
-
Dry the purified product under vacuum.
-
-
Verification:
References
-
PubChem. (n.d.). Sodium benzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
-
TutorChase. (n.d.). How is recrystallisation used to purify salts? Retrieved from [Link]
-
ChemBK. (n.d.). Sodium Benzenesulfonate. Retrieved from [Link]
-
Shaanxi TOP Pharm Chemical Co., Ltd. (n.d.). Sodium Benzenesulfonate. Retrieved from [Link]
-
K-Patents. (2024). The science of salt recrystallization. Retrieved from [Link]
-
Solubility of Things. (n.d.). Sodium benzenesulfonate. Retrieved from [Link]
-
Bio-Works. (n.d.). Conversion of ion-pairing agents/counter ions. Retrieved from [Link]
-
Melissa Maribel. (2020, May 9). Chemistry SPM: Learn 6.9 Preparation of Salts (Recrystallisation) In 5 Minutes [Video]. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography. Retrieved from [Link]
-
Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of sodium benzenesulfonate. Retrieved from [Link]
-
Taylor & Francis Group. (2010). Ion Exchange and Solvent Extraction. Retrieved from [Link]
- Google Patents. (n.d.). WO2004081073A2 - Methods for selectively removing counterions from compounds and compounds derived from such methods.
-
Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Salt metathesis reaction. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]
-
CQM. (n.d.). Lyophilization. Retrieved from [Link]
- Google Patents. (n.d.). CN117890516A - Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug.
- Google Patents. (n.d.). US5069828A - Process for preparing benzenesulfonate salts.
-
Demaco Cryogenics. (n.d.). Lyophilization in the pharmaceutical industry. Retrieved from [Link]
-
MDPI. (2024, December 26). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Salt Metathesis: An Ultimate Click Reaction. Retrieved from [Link]
-
Wikiwand. (n.d.). Salt metathesis reaction. Retrieved from [Link]
-
EBSCO. (n.d.). Salt metathesis reaction | Research Starters. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). A SOLVENT EXTRACTION—ION EXCHANGE PROCESS FOR THE RECOVERY OF TRANSPLUTONIUM ELEMENTS FROM POWER REACTOR FUELS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Benzene. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Metathesis reaction. Retrieved from [Link]
-
JHS. (n.d.). Demystifying Lyophilization: Understanding the Freeze-Drying Process. Retrieved from [Link]
-
Polish Pharmaceutical Society. (2025, August 5). Analytical methods for residual solvents determination in pharmaceutical products. Retrieved from [Link]
-
Pharma Drama. (2023, February 2). What is freeze drying (or lyophilization)? [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
- Google Patents. (n.d.). US3378474A - Process of removing alkyl benzene sulfonate.
- Google Patents. (n.d.). US3123553A - Removal of alkyl benzene sulfonate from liquids.
Sources
- 1. CAS 515-42-4: Sodium benzenesulfonate | CymitQuimica [cymitquimica.com]
- 2. bio-works.com [bio-works.com]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. Salt metathesis reaction - Wikipedia [en.wikipedia.org]
- 5. Salt Metathesis: An Ultimate Click Reaction⊥ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salt metathesis reaction - Wikiwand [wikiwand.com]
- 7. Salt metathesis reaction | Research Starters | EBSCO Research [ebsco.com]
- 8. Metathesis_reaction [chemeurope.com]
- 9. tutorchase.com [tutorchase.com]
- 10. dadakarides.com [dadakarides.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mt.com [mt.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. helixchrom.com [helixchrom.com]
- 16. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CN117890516A - Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. demaco-cryogenics.com [demaco-cryogenics.com]
- 21. jublhs.com [jublhs.com]
- 22. youtube.com [youtube.com]
- 23. Sodium benzenesulfonate | C6H5NaO3S | CID 517327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. medkoo.com [medkoo.com]
- 25. chembk.com [chembk.com]
- 26. solubilityofthings.com [solubilityofthings.com]
Troubleshooting poor solubility of D-Serine benzyl ester benzenesulfonate in reaction media.
Welcome to the technical support resource for D-Serine benzyl ester benzenesulfonate. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this reagent. Our goal is to provide you with the foundational knowledge and practical steps to ensure its successful integration into your reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound that influence its solubility?
A1: this compound is an organic salt, and its solubility is a delicate balance of its constituent parts:
-
D-Serine Benzyl Ester Cation: This portion contains both polar (free amine, hydroxyl group) and non-polar (benzyl ester) functionalities.
-
Benzenesulfonate Anion: A relatively large, moderately polar counter-ion.
The compound's crystalline, salt-like nature means it generally favors polar solvents where dissociation into its constituent ions is possible. However, the presence of the non-polar benzyl group limits its solubility in highly aqueous systems, while the ionic character prevents it from dissolving readily in purely non-polar solvents. It is classified for use in applications like peptide synthesis.[1] The tosylate salt form is often used to create a stable, crystalline solid from amino acid esters that might otherwise be oils, which also enhances stability.[2][3][4]
Q2: My this compound is not dissolving in my standard reaction solvent (e.g., DMF, DCM). What is the likely cause?
A2: This is a common issue. Several factors could be at play:
-
Insufficient Solvent Polarity: While Dimethylformamide (DMF) is a polar aprotic solvent frequently used in peptide synthesis, its polarity may not be optimal on its own to dissolve the salt completely, especially at high concentrations. Dichloromethane (DCM) is significantly less polar and often a poor choice for dissolving amino acid salts.
-
Low Temperature: Solubility is temperature-dependent. Attempting to dissolve the compound at room temperature or below may result in incomplete dissolution.
-
Reaction Mixture Componenets: The presence of other, less polar reagents in your reaction mixture can decrease the overall polarity of the medium, causing the salt to crash out or fail to dissolve.
-
Common Ion Effect: If your reaction mixture already contains a significant concentration of benzenesulfonate or a similar anion, it could suppress the dissolution of the salt.
In peptide coupling reactions, a milky or cloudy appearance upon adding reagents is a classic sign of a solubility problem.[5] This can lead to incomplete reactions and the formation of byproducts.
Q3: Can I simply add a base to neutralize the benzenesulfonate salt and improve solubility of the resulting free amine?
A3: While this seems logical, it must be approached with caution. Adding a base (like DIPEA or triethylamine) will neutralize the benzenesulfonic acid salt to generate the free D-Serine benzyl ester.
-
Potential Benefit: The free amine form may be more soluble in certain organic solvents where the salt form is not.
-
Significant Risks:
-
Premature Reaction: The free amine is the reactive species in many reactions (e.g., peptide coupling). Generating it in the absence of the other coupling partners can lead to side reactions or degradation.
-
Instability: The free base of amino acid esters can be less stable than the salt form.
-
Racemization: Prolonged exposure to basic conditions, especially with over-activation, can increase the risk of racemization at the alpha-carbon.[6]
-
"Salting Out": The newly formed benzenesulfonate salt of your added base (e.g., diisopropylethylammonium benzenesulfonate) may itself be insoluble in the reaction medium, creating a new problem.
-
It is generally recommended to dissolve the salt first, if possible, before adding other reagents like activating agents or bases.
Systematic Troubleshooting Guide
When encountering poor solubility, follow this systematic approach. Begin with the simplest, least disruptive methods before moving to more complex solutions.
Logical Troubleshooting Flow
The following decision tree illustrates a systematic workflow for addressing solubility issues.
Caption: A decision tree for troubleshooting solubility issues.
Step-by-Step Solutions
Step 1: Re-evaluate Your Solvent System
Your first and most critical variable is the solvent. If one solvent fails, a mixture or a different solvent may succeed.
-
Increase Polarity: If you are using a solvent like DCM or THF, the issue is almost certainly a lack of polarity. Switch to or add a more polar aprotic solvent.
-
Use Stronger Solvents: Solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) are excellent for dissolving recalcitrant reagents in peptide synthesis.[5] They have superior solvating power for polar and ionic compounds compared to DMF.
-
Fluorinated Alcohols: Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) have remarkable solvating power and can disrupt aggregation.[5] They are often used as a co-solvent with DCM.
Solubility Reference Table
| Solvent | Type | Expected Solubility | Notes |
| Water | Polar Protic | Moderate | Solubility is possible but limited by the benzyl group.[7] |
| Methanol / Ethanol | Polar Protic | Good (especially when heated) | Recrystallization from hot ethanol has been reported, indicating good solubility at elevated temperatures.[8] |
| Dichloromethane (DCM) | Non-polar | Very Poor | Generally unsuitable for dissolving the salt form. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Poor to Moderate | Unlikely to be a good primary solvent. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | May require heating or a co-solvent. |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate to Good | The standard choice, but may struggle at high concentrations. |
| N-Methylpyrrolidone (NMP) | Polar Aprotic | Excellent | A stronger alternative to DMF for difficult sequences. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | Excellent solvating power, but can be difficult to remove and may complicate some reactions. |
Step 2: Apply Energy
-
Gentle Heating: Warm the solvent mixture to 40-50°C. This often provides enough energy to overcome the lattice energy of the crystal. Caution: When using solvents like toluene at higher temperatures (reflux), there is a significant risk of racemization for amino acid esters.[9][10] Stick to gentle warming.
-
Sonication: Place the flask in an ultrasonic bath. The cavitation energy can help break up solid particles and accelerate the dissolution process.
Step 3: Consider Advanced Strategies
If the above steps are insufficient, more advanced techniques may be required, particularly in complex syntheses like solid-phase peptide synthesis (SPPS).
-
Chaotropic Salts: Adding salts like Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄) to the reaction mixture can disrupt intermolecular hydrogen bonding and aggregation, improving the solvation of the peptide-resin complex.
-
Change the Counter-ion: While this involves re-synthesis, using a different counter-ion can dramatically alter solubility. For example, a hydrochloride salt may have different solubility properties.[11][12]
-
Solubilizing Tags: For extremely difficult cases in peptide synthesis, temporary solubilizing tags (e.g., poly-arginine sequences) can be attached to a peptide segment to improve its handling properties.[13][14] This is an advanced strategy not typically applied to a single amino acid derivative but illustrates the principle of modifying the molecule to enhance solubility.
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
Before committing your entire batch of material, perform this quick test.
Objective: To determine an effective solvent system for this compound at your target concentration.
Materials:
-
This compound (10-20 mg)
-
Selection of candidate solvents (e.g., DMF, NMP, DMSO, 1:1 DMF/DCM)
-
Small vials (1-2 mL)
-
Vortex mixer
-
Hot plate or water bath
Procedure:
-
Weigh approximately 10 mg of the compound into a small, dry vial.
-
Calculate the volume of solvent needed to reach your target reaction concentration.
-
Add half of the calculated solvent volume to the vial.
-
Vortex the vial for 30-60 seconds at room temperature. Observe for dissolution.
-
If not dissolved, add the remaining solvent and vortex again.
-
If still not dissolved, place the vial in a sonicator for 5 minutes.
-
If a solid remains, warm the vial to 40°C for 5-10 minutes with occasional swirling.
-
Observe the result. A clear, homogenous solution indicates a successful solvent system. If the material dissolves upon heating but precipitates upon cooling, your reaction will need to be maintained at an elevated temperature.
-
Repeat with different solvents or co-solvent mixtures to find the optimal system.
Workflow for Reaction Setup
This workflow minimizes solubility issues during the setup of a typical coupling reaction.
Caption: Recommended workflow for preparing a reaction mixture.
By ensuring the D-Serine derivative is fully dissolved before adding subsequent reagents, you can prevent many common reaction failures caused by poor solubility.
References
- Benchchem. PyBOP: A Comprehensive Technical Guide to Solubility and Stability for Laboratory Use. [URL: https://vertexaisearch.cloud.google.
- ChemicalBook. L-SERINE BENZYL ESTER BENZENESULFONATE synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQvT1rG7FdY-G968BgSK1X7OxQig7AWaIkC80K0zVBSsC2pNh8FtIkHfdsvvSKzDD21mUeUbWOG2akvS-tKgl26BenPJf6kbBuSaF6Hwz9iuQrUBFlEoCVNuVIFwHotfo7H4zQW9R7Hy2N7wa70u38ZM2S74ffjqkFZ3pW_VlU_IeFO7N_ZIKe99ii-g==]
- Ramos, A. et al. (2018). Is there any possibility of making a salt in the amino group from an amino acid ester? ResearchGate. [URL: https://www.researchgate.
- GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsDLCFME8DIG86Y4bM4Rxzp57InEQRVIC_Ojz24sPHXn9uimdN4t8J9uO-mHr2frAb9VSxjqG_hRzD-SDxJtQH9idQFtbdSwMI9iXd1n-FvElKkiW7ue46jK0ixp5zhUgUBaASNve04EfGTaICgj3-eXZTxMTHKc2u3Ig2D531k9z8Ut9ghf427s3C-NOlSzfacpUytOdDMevSjihzAFFgKFn-QuYIrV8qOvMaVXA9FFpd9Njsi0K0crsn9wZ0jXwMYDFkSUXk9ZyVM9sv]
- Garner, P. & Park, J.M. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v70p0001]
- National Center for Biotechnology Information. D-Serine benzyl ester hydrochloride. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11776084]
- Chem-Impex. DL-Serine benzyl ester 4-toluenesulfonate salt. [URL: https://www.chemimpex.com/products/07198]
- White, K. et al. (2021). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8078693/]
- Reddit r/Chempros. (2023). Coupling reaction sometimes works, sometimes doesn't. [URL: https://www.reddit.com/r/Chempros/comments/16z50zv/coupling_reaction_sometimes_works_sometimes_doesnt/]
- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/651980]
- Bolchi, C. et al. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. [URL: https://air.unimi.it/retrieve/handle/2434/354519/460939/Articolo%20esteri%20benzilici%20Beilstein.pdf]
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. [URL: https://www.sigmaaldrich.
- fulfilled, A. et al. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4289524/]
- Chem-Impex. Sal de 4-toluenosulfonato de éster bencílico de DL-serina. [URL: https://www.chemimpex.com/es-us/products/07198]
- Cheméo. Chemical Properties of D-Serine (CAS 312-84-5). [URL: https://www.chemeo.com/cid/70-082-8/D-Serine]
- Echemi. This compound SDS. [URL: https://www.echemi.
- Chem-Impex. D-Serine benzyl ester hydrochloride. [URL: https://www.chemimpex.com/products/10394]
- MDPI. Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. [URL: https://www.mdpi.com/1420-3049/29/1/224]
- Bolchi, C. et al. (2016). l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/12/1/1]
- ResearchGate. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [URL: https://www.researchgate.net/publication/301542455_One-step_preparation_of_enantiopure_L-_or_D-amino_acid_benzyl_esters_avoiding_the_use_of_banned_solvents]
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- 14. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of D-Serine Benzyl Ester Benzenesulfonate
Welcome to the technical support center for the synthesis and scale-up of D-Serine benzyl ester benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the production of this important synthetic intermediate. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your success.
Core Synthesis Methodology: Fischer-Speier Esterification with Azeotropic Removal
The most common and scalable method for preparing this compound is the direct Fischer-Speier esterification of D-Serine with benzyl alcohol.[1] This reaction is catalyzed by benzenesulfonic acid, which also serves to form the final salt, and driven to completion by the azeotropic removal of water.[2][3]
Experimental Protocol: Scalable Synthesis of this compound
This protocol describes a robust, one-step procedure for the synthesis of this compound, adapted for scalability.
Materials:
-
D-Serine
-
Benzenesulfonic acid monohydrate
-
Benzyl alcohol
-
Cyclohexane (or Toluene)
-
Ethyl Acetate (or Diethyl Ether)
-
Ethanol (for recrystallization)
Equipment:
-
Large-capacity round-bottom flask
-
Heating mantle with stirrer
-
Dean-Stark apparatus
-
Condenser
-
Vacuum filtration setup (Büchner funnel)
-
Vacuum oven
Step-by-Step Procedure:
-
Reactor Setup: Assemble a large round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a condenser. Ensure all glassware is dry.
-
Charging Reagents: To the flask, add D-Serine (1.0 equivalent), benzenesulfonic acid monohydrate (1.2 equivalents), benzyl alcohol (5-10 equivalents, serves as reagent and solvent), and cyclohexane (sufficient volume to fill the Dean-Stark trap and reflux).
-
Azeotropic Reflux: Heat the mixture to a vigorous reflux. Water, a byproduct of the esterification, will be removed as an azeotrope with cyclohexane and collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. Continue reflux for 5-8 hours or until no more water is collected.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool slightly. Remove the excess benzyl alcohol and cyclohexane under reduced pressure. This will result in a viscous oil.
-
Precipitation of the Salt: To the cooled, concentrated residue, add a sufficient volume of an anti-solvent like ethyl acetate or diethyl ether with vigorous stirring.[1][2] The product, this compound, should precipitate as a white solid.
-
Isolation: If precipitation is slow, cooling the mixture to 0-4 °C overnight can promote crystallization.[2] Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove any residual benzyl alcohol and other soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent like hot ethanol.[2]
Process Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Guide
Q1: My reaction is incomplete, or the yield is very low. What could be the cause?
A1: Incomplete reactions are a common issue when scaling up. Here are the primary causes and solutions:
-
Insufficient Water Removal: The esterification is an equilibrium reaction. Efficient removal of the water byproduct is critical to drive the reaction to completion.
-
Solution: Ensure your Dean-Stark apparatus is functioning correctly and that a vigorous reflux is maintained to carry the water-cyclohexane azeotrope into the trap. Check for any leaks in the system. On a larger scale, you may need to increase the volume of the azeotroping solvent.
-
-
Reaction Time: Scale-up often requires longer reaction times than bench-scale experiments.
-
Solution: Monitor the reaction by collecting water in the Dean-Stark trap. The reaction is complete when water accumulation ceases. You can also take small aliquots for analysis (e.g., TLC or HPLC) to confirm the disappearance of the starting D-Serine.
-
-
Reagent Quality: The presence of water in your starting materials (D-Serine, benzyl alcohol, or benzenesulfonic acid) can hinder the reaction.
-
Solution: Use anhydrous grade reagents where possible, or dry them before use. Ensure the benzenesulfonic acid is the monohydrate form if the stoichiometry is calculated accordingly.[2]
-
Q2: The product is precipitating as an oil instead of a crystalline solid. How can I fix this?
A2: Oiling out is a frequent problem, especially with larger batches. It indicates that the product's solubility in the anti-solvent is too high at the precipitation temperature, or that impurities are inhibiting crystallization.
-
Improper Solvent/Anti-Solvent Ratio: Too much residual benzyl alcohol or an insufficient amount of anti-solvent (ethyl acetate/diethyl ether) can lead to an oil.
-
Solution: Ensure that the majority of the benzyl alcohol and cyclohexane has been removed under vacuum before adding the anti-solvent. Try adding more anti-solvent and continue vigorous stirring.
-
-
Scratching and Seeding: Sometimes, crystallization needs a nucleation point to begin.
-
Solution: Gently scratch the inside of the flask with a glass rod at the surface of the oil. If you have a small amount of solid product from a previous batch, add a "seed" crystal to induce crystallization.
-
-
Slow Cooling: Rapid temperature changes can favor oil formation over crystallization.
-
Solution: After adding the anti-solvent, allow the mixture to stand at room temperature for several hours before moving it to a refrigerator or ice bath.[2] Slow, gradual cooling promotes the formation of well-defined crystals.
-
Q3: My final product contains benzenesulfonic acid or other impurities after purification. What should I do?
A3: The presence of starting materials or byproducts indicates issues with the work-up and purification steps.
-
Inadequate Washing: Residual benzenesulfonic acid or benzyl alcohol can remain if the filter cake is not washed properly.
-
Solution: Ensure the product is washed with a sufficient amount of cold anti-solvent. Using a warm solvent will dissolve some of your product, reducing the yield.
-
-
Co-precipitation: If the concentration of impurities is very high, they might co-precipitate with your product.
-
Incorrect pH during work-up (if applicable): While the primary protocol does not involve aqueous extraction, if you were to use one, incorrect pH could be an issue. Benzenesulfonic acid is highly water-soluble, especially at a basic pH.[4]
-
Solution: If an aqueous wash is employed, keeping the pH neutral to slightly acidic will ensure the benzenesulfonate salt of your product remains in the organic layer, while the free benzenesulfonic acid impurity could be extracted into an aqueous layer. However, for this specific product, direct precipitation is the standard method.
-
Q4: I am concerned about racemization during the reaction. How can I minimize this?
A4: Racemization can be a concern for amino acid derivatives, especially under harsh conditions.[1]
-
High Temperatures and Prolonged Reaction Times: The risk of racemization increases with higher temperatures and longer heating times.
-
Solution: While reflux is necessary, avoid excessive heating. The use of cyclohexane allows for azeotropic distillation at a lower temperature (boiling point ~81°C) compared to toluene (boiling point ~111°C), which significantly reduces the risk of racemization.[1][3][5] It is crucial to monitor the reaction and stop it once complete to avoid unnecessary heating.
-
-
Solvent Choice: The choice of azeotroping solvent has been shown to impact enantiomeric purity.
-
Solution: Studies have demonstrated that using cyclohexane instead of toluene can prevent racemization for many amino acid benzyl esters.[1][5] For D-Serine, which is less prone to racemization than some other amino acids, this provides an extra layer of security for maintaining stereochemical integrity.
-
Frequently Asked Questions (FAQs)
Q1: What is the dual role of benzenesulfonic acid in this synthesis?
A1: Benzenesulfonic acid serves two critical functions. First, it acts as a strong acid catalyst for the Fischer-Speier esterification reaction between the carboxylic acid of D-Serine and benzyl alcohol.[6] Second, after the ester is formed, it protonates the free amine group of the D-Serine benzyl ester, forming the stable, crystalline benzenesulfonate salt, which facilitates easy isolation and purification.[1]
Q2: Can I use p-toluenesulfonic acid (TsOH) instead of benzenesulfonic acid?
A2: Yes, p-toluenesulfonic acid is frequently used for the same purpose and often gives similar results.[1][3] The choice between the two can depend on factors like cost, availability, and the specific crystallization properties of the resulting tosylate salt versus the benzenesulfonate salt. Both are effective catalysts and salt-forming agents for this reaction.
Q3: What are the key safety considerations for scaling up this process?
A3: Safety is paramount. Key considerations include:
-
Solvent Hazards: Cyclohexane, toluene, and diethyl ether are flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.
-
Corrosive Reagents: Benzenesulfonic acid is corrosive and can cause severe burns.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pressure Build-up: When heating a closed system, there is a risk of pressure build-up. Ensure your reflux setup is open to the atmosphere (e.g., through the top of the condenser) to prevent this.
Q4: How can I monitor the reaction progress effectively on a large scale?
A4: The most straightforward method is to monitor the volume of water collected in the Dean-Stark trap. When the rate of water collection drops to zero, the reaction is likely complete. For more rigorous monitoring, you can carefully take small samples from the reaction mixture, quench them, and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the D-Serine starting material.
Q5: What analytical techniques are recommended to confirm the final product's identity and purity?
A5: A combination of techniques should be used:
-
HPLC: To determine the purity of the final product and to check for the presence of any starting material or byproducts. Chiral HPLC can be used to confirm the enantiomeric excess (e.e.%) if racemization is a concern.[5]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the this compound salt. The spectra should show characteristic peaks for the benzyl group, the serine backbone, and the benzenesulfonate counter-ion.[2]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the D-Serine benzyl ester cation.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| D-Serine Stoichiometry | 1.0 equivalent | Limiting reagent. |
| Benzenesulfonic Acid | 1.1 - 1.2 equivalents | Catalytic amount plus one full equivalent for salt formation.[2] |
| Benzyl Alcohol | 5 - 10 equivalents | Acts as both a reagent and a solvent to ensure the mixture remains stirrable. |
| Azeotroping Solvent | Cyclohexane | Lower boiling point than toluene reduces the risk of racemization.[1][5] |
| Reaction Temperature | Reflux temperature of Cyclohexane (~81 °C) | Sufficient for azeotropic removal of water without excessive heating. |
| Expected Yield | >85% | This is a high-yielding reaction when driven to completion.[2] |
References
- Benchchem. (n.d.). Methods for removing benzenesulfonate byproducts from reaction mixtures.
- Benchchem. (n.d.). Application Notes and Protocols for the Esterification of N-benzyl-DL-serine.
- ChemicalBook. (n.d.). L-SERINE BENZYL ESTER BENZENESULFONATE (synthesis).
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17).
- Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. (2019). Scirp.org.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 941-948.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi.
- Benchchem. (n.d.). Synthesis of Methyl benzyl-DL-serinate: A Technical Guide.
- Garner, P., & Park, J. M. (1990). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses, 70, 18.
- Chem-Impex. (n.d.). D-Serine benzyl ester hydrochloride.
- Milner, D. W., & Holdsworth, E. C. (1952). U.S. Patent No. 2,607,801. Washington, DC: U.S.
- Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Arom
- Saytzeff, A. (1917). U.S. Patent No. 1,212,612. Washington, DC: U.S.
- Chemcess. (n.d.). Benzenesulfonic Acid: Properties, Production And Uses.
- Wikipedia. (n.d.). Benzenesulfonic acid.
- CN101735085A - Method for preparing D-serine by kinetic resolution. (n.d.).
- Sigma-Aldrich. (n.d.). This compound.
- BOC Sciences. (n.d.). CAS 151651-44-4 D-Serine benzyl ester hydrochloride.
- US20050192460A1 - Process for preparing amino acid esters and their acid addition salts. (n.d.).
- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2025, December 16).
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 941–948. [Link]
Sources
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- 5. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20050192460A1 - Process for preparing amino acid esters and their acid addition salts - Google Patents [patents.google.com]
- 7. chemcess.com [chemcess.com]
Addressing challenges in the characterization of D-Serine benzyl ester benzenesulfonate.
Technical Support Center: D-Serine Benzyl Ester Benzenesulfonate
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, protected amino acid derivative. As a compound frequently employed in peptide synthesis and as a chiral building block, its characterization can present unique challenges stemming from its salt form, multiple functional groups, and potential for degradation.[][2] This guide provides in-depth, field-tested solutions to common experimental hurdles in a direct question-and-answer format.
Section 1: Compound Fundamentals & Handling
This section addresses the most frequent initial inquiries regarding the physical properties, safe handling, and proper storage of this compound.
FAQ 1.1: What are the basic physical and chemical properties I should be aware of?
Understanding the fundamental properties is the first step in successful experimental design. This compound is a crystalline solid. Its structure combines the D-serine core, a benzyl ester protecting group for the carboxylic acid, and a benzenesulfonate salt counter-ion for the amine.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 141527-77-7 | [3] |
| Molecular Formula | C₁₀H₁₃NO₃ · C₆H₆O₃S | [3] |
| Molecular Weight | 353.39 g/mol | [3] |
| Appearance | Crystals / Crystalline Powder | [] |
| Primary Application | Peptide Synthesis |
The presence of both a bulky, hydrophobic benzyl group and a polar, ionic benzenesulfonate salt dictates its unique solubility and chromatographic behavior.
FAQ 1.2: What are the recommended storage and handling procedures for this compound?
Proper storage is critical to maintain the integrity of the compound.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] A temperature of 2-8 °C is often recommended for long-term stability.[]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[4] The material is classified as a skin, eye, and respiratory irritant.[4]
Section 2: Analytical Characterization: Troubleshooting & Protocols
Characterizing this compound can be complex. The molecule possesses multiple NMR-active protons in similar chemical environments and several chromophores, and its ionic nature can complicate chromatographic analysis.
High-Performance Liquid Chromatography (HPLC)
Question 2.1.1: I'm seeing significant peak tailing in my reverse-phase HPLC analysis. What's causing this and how can I fix it?
Answer: This is a classic problem when analyzing basic compounds like this one. The primary amine on the D-serine backbone interacts ionically with residual, acidic silanol groups on standard silica-based C18 columns. This secondary interaction, in addition to the primary hydrophobic interaction, causes the analyte to "drag" along the stationary phase, resulting in a tailed peak.
Troubleshooting Flowchart: HPLC Peak Tailing
Caption: Troubleshooting logic for HPLC peak tailing.
Detailed Protocol: RP-HPLC Method for Purity Assessment
-
Column: Use a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. For improved retention time stability, a column oven is essential.[5][6]
-
Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic rings).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of ~1 mg/mL. Always inject the sample in a solvent that is weaker than or equal to the initial mobile phase strength to avoid peak distortion.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 2.2.1: The aromatic region of my ¹H NMR spectrum is a complex, overlapping mess. How can I confidently assign the protons from the benzyl and benzenesulfonate groups?
Answer: This is a common challenge. You have two different aromatic systems (the benzyl ester and the benzenesulfonate) whose signals can overlap, especially in lower-field spectrometers. The key is to use two-dimensional (2D) NMR experiments to resolve these ambiguities.
Recommended Experimental Workflow:
-
Acquire a standard ¹H NMR: This provides the initial overview. The benzenesulfonate protons ortho to the sulfonate group are typically further downfield than the benzyl protons due to the strong electron-withdrawing effect of the SO₃H group.[8]
-
Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum: This is crucial. It will show correlations between adjacent protons. You will see correlations within the benzenesulfonate spin system and within the benzyl spin system, but not between them. This allows you to trace the connectivity for each aromatic ring independently.
-
Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum: This experiment correlates protons with the carbons they are directly attached to. It provides an extra dimension of separation, as the ¹³C chemical shifts of the two aromatic rings will be distinct.
-
Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum: This shows correlations between protons and carbons over 2-3 bonds. This is the definitive experiment. For example, the benzylic protons (-CH₂-) will show a correlation to the carbonyl carbon of the ester and to the C1 carbon of the benzyl ring, confirming their assignment.
Diagram: NMR Connectivity for Structural Elucidation
Caption: Using 2D NMR to deconstruct complex spectra.
¹H NMR Data for L-Serine Benzyl Ester Benzenesulfonate (Reference) (Note: This is for the L-enantiomer, but chemical shifts for the D-enantiomer will be identical. Data from CDCl₃ solution.)[8]
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Benzenesulfonate (ortho) | 7.83 | d |
| Benzyl & Benzenesulfonate (meta, para) | 7.18-7.39 | m |
| Benzyl (-CH₂-) | 5.08, 5.02 | d, d |
| Serine α-CH | 4.16 | s |
| Serine β-CH₂ | 4.02, 3.90 | dd, dd |
| Serine -OH | 4.30 | s |
| Amine (-NH₃⁺) | 8.12 | m |
Section 3: Synthetic Chemistry & Purification
A primary challenge in using this compound is the potential need to remove the benzenesulfonate counter-ion to yield the free-base D-serine benzyl ester for subsequent reactions.
Question 3.1: I need the free-base form of D-serine benzyl ester for my next synthetic step. How can I effectively remove the benzenesulfonic acid?
Answer: Removing the benzenesulfonate counter-ion requires converting it to its more water-soluble salt while keeping your desired product in an organic phase. This is typically achieved through a liquid-liquid extraction with a basic aqueous solution.
Protocol: Free-Basing and Purification
-
Dissolution: Dissolve the this compound salt in a suitable organic solvent like Ethyl Acetate or Dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel.
-
Basic Extraction: Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). Add it slowly, as CO₂ evolution (effervescence) may occur. Wash the organic layer with the basic solution. It is recommended to perform this wash 2-3 times to ensure complete removal.[9]
-
Causality: The NaHCO₃ deprotonates the ammonium group of the D-serine ester (R-NH₃⁺ -> R-NH₂) making it more organic-soluble. Simultaneously, it reacts with the benzenesulfonic acid to form sodium benzenesulfonate, which is highly water-soluble and partitions into the aqueous layer.
-
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution). This helps to remove residual water and break any emulsions that may have formed.[9]
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free-base D-serine benzyl ester, likely as an oil or low-melting solid.
Troubleshooting Purification
| Problem | Possible Cause | Recommended Solution |
| Emulsion forms during extraction. | Vigorous shaking; similar densities of layers. | Add brine to help break the emulsion.[9] Swirl gently instead of shaking vigorously. Allow the funnel to stand for a longer period. |
| Product crashes out during basic wash. | The free-base form may have low solubility in the chosen organic solvent. | Use a larger volume of organic solvent or switch to a solvent in which the free base is more soluble (e.g., DCM). |
| Benzenesulfonate impurity still present in final product (seen in NMR/HPLC). | Insufficient extraction. | Increase the number of basic aqueous washes to 3-5 times.[9] Ensure the pH of the aqueous phase is basic (pH > 8). |
References
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Validation & Comparative
A Comparative Guide to D-Serine Prodrugs: Evaluating the Efficacy of D-Serine Benzyl Ester Benzenesulfonate
Introduction: The D-Serine Conundrum in NMDAR Modulation
D-Serine is a critical endogenous co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1] The activation of NMDA receptors, which requires the simultaneous binding of glutamate and a co-agonist like D-serine or glycine, is fundamental for synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor function has been implicated in a range of neurological and psychiatric disorders, making it a significant therapeutic target.[1]
However, the therapeutic application of direct D-Serine administration is hampered by several factors, including its hydrophilic nature, which limits its ability to efficiently cross the blood-brain barrier (BBB).[2] Furthermore, high peripheral doses of D-Serine can lead to nephrotoxicity, as observed in rodent studies, and it is subject to degradation by the enzyme D-amino acid oxidase (DAAO) in the periphery.[3][4] These challenges have spurred the development of various prodrug strategies aimed at enhancing the delivery of D-Serine to the brain while minimizing peripheral side effects.
This guide provides a comparative analysis of D-Serine benzyl ester benzenesulfonate against other D-Serine prodrugs and delivery strategies. We will delve into the mechanistic rationale, present supporting data from analogous compounds, and provide detailed experimental protocols for the evaluation of these promising therapeutic agents.
Strategies for Elevating Brain D-Serine Levels: A Comparative Overview
Several approaches have been explored to augment D-Serine concentrations in the brain:
-
Direct D-Serine Administration: While seemingly straightforward, this method is inefficient due to poor BBB penetration and the potential for dose-limiting nephrotoxicity.[2][5]
-
D-Amino Acid Oxidase (DAAO) Inhibitors: These compounds prevent the peripheral degradation of D-Serine, thereby increasing its systemic levels and facilitating greater brain uptake.[6] This approach has shown promise in preclinical and clinical studies.[7]
-
D-Cycloserine: This compound acts as a partial agonist at the NMDA receptor's glycine site and has been investigated for its cognitive-enhancing effects. However, its partial agonism may not fully recapitulate the effects of D-Serine.[8]
-
D-Serine Prodrugs: This strategy involves chemically modifying D-Serine to create a more lipophilic molecule that can more readily cross the BBB. Once in the brain, the prodrug is designed to be cleaved by endogenous enzymes, releasing the active D-Serine. This compound falls into this category.[]
Focus: this compound
This compound is a prodrug of D-Serine designed to overcome the limitations of direct D-Serine administration. The benzyl ester moiety significantly increases the lipophilicity of the molecule, which is expected to enhance its ability to passively diffuse across the BBB.[10] The benzenesulfonate salt form is likely utilized to improve the compound's stability and solubility for formulation purposes.
The proposed mechanism of action involves the following steps:
-
Systemic Administration: The prodrug is administered peripherally (e.g., orally or intravenously).
-
Blood-Brain Barrier Penetration: The lipophilic benzyl ester facilitates the passage of the prodrug across the BBB into the brain parenchyma.
-
Enzymatic Hydrolysis: Within the brain, ubiquitous carboxylesterases are expected to hydrolyze the ester bond, releasing D-Serine and benzyl alcohol.[11]
-
NMDAR Modulation: The liberated D-Serine can then act as a co-agonist at synaptic NMDA receptors, potentiating glutamatergic neurotransmission.
Caption: Proposed mechanism of action for this compound.
Comparative Efficacy Analysis
While direct comparative studies of this compound are limited, we can infer its potential efficacy based on the principles of prodrug design and data from analogous compounds.
| Feature | Direct D-Serine | DAAO Inhibitors | D-Cycloserine | This compound (Expected) |
| Mechanism | Direct NMDAR co-agonist | Increases endogenous D-Serine | Partial NMDAR co-agonist | Prodrug of D-Serine |
| BBB Penetration | Poor[2] | Indirect effect | Moderate | Enhanced |
| Bioavailability | Low to moderate[1] | High | Good | Potentially improved over D-Serine |
| Potential for Nephrotoxicity | High doses in rodents[3] | Potentially reduced | Low | Potentially reduced due to lower required doses |
| Specificity | Specific to glycine site | Systemic increase in D-Serine | Acts on glycine site | Targeted release of D-Serine in the brain |
| Supporting Evidence | Preclinical & Clinical[5] | Preclinical & Clinical | Preclinical & Clinical[8] | Inferred from prodrug principles[][10] |
Experimental Protocols for Efficacy Evaluation
To rigorously assess the efficacy of this compound and other D-Serine prodrugs, the following experimental workflows are recommended.
In Vitro Plasma Stability Assay
This assay determines the stability of the prodrug in plasma, providing an indication of its potential for premature hydrolysis before reaching the brain.[12][13][14]
Objective: To measure the rate of hydrolysis of this compound in plasma from different species (e.g., rat, mouse, human).
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Plasma Incubation:
-
Thaw frozen plasma from the desired species at 37°C.
-
In a 96-well plate, add the prodrug stock solution to pre-warmed plasma to a final concentration of 1 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.
-
Reaction Termination: Immediately quench the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile) to the aliquots.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent prodrug and the released D-Serine using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining parent compound against time and calculate the half-life (t½) of the prodrug in plasma.
Caption: Workflow for the in vitro plasma stability assay.
In Vivo Brain Microdialysis
This technique allows for the direct measurement of extracellular D-Serine levels in specific brain regions of freely moving animals following administration of the prodrug.[15][16][17]
Objective: To determine the brain penetration and subsequent hydrolysis of this compound to D-Serine in a specific brain region (e.g., prefrontal cortex or hippocampus).
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular D-Serine.
-
-
Prodrug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).
-
Post-Dose Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for D-Serine concentrations using a sensitive analytical method such as HPLC with fluorescence detection or LC-MS/MS.
-
Data Analysis: Plot the extracellular D-Serine concentration over time to determine the time course of prodrug delivery and conversion in the brain.
Caption: Workflow for in vivo brain microdialysis.
Conclusion and Future Directions
This compound represents a promising prodrug strategy to enhance the delivery of D-Serine to the brain for the modulation of NMDA receptor activity. Its increased lipophilicity is expected to facilitate BBB penetration, and subsequent enzymatic cleavage in the brain would release the active D-Serine, potentially offering a more efficient and safer therapeutic approach compared to direct D-Serine administration.
However, it is crucial to acknowledge that direct comparative efficacy data for this compound is currently lacking in the public domain. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this and other D-Serine prodrugs. Future studies should focus on head-to-head comparisons of different prodrug strategies, assessing not only their pharmacokinetic profiles but also their pharmacodynamic effects on NMDA receptor-dependent synaptic plasticity and behavior in relevant animal models of neurological and psychiatric disorders. Such investigations will be instrumental in identifying the most promising candidates for clinical development.
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Extracellular concentration of endogenous free D-serine in the rat brain as revealed by in vivo microdialysis - PubMed. (URL: [Link])
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Monitoring d-Serine Dynamics in the Rat Brain Using Online Microdialysis-Capillary Electrophoresis - American Chemical Society. (URL: [Link])
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Plasma Stability In Vitro Assay - Charnwood Discovery. (URL: [Link])
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Plasma Stability | Cyprotex ADME-Tox Solutions - Evotec. (URL: [Link])
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Plasma Stability Assay - Creative Bioarray. (URL: [Link])
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Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - MDPI. (URL: [Link])
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D-Serine: A Cross Species Review of Safety - PMC - PubMed Central. (URL: [Link])
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Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC. (URL: [Link])
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Pharmacokinetics and toxicokinetics of D-serine in rats - ResearchGate. (URL: [Link])
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Pharmacokinetics and toxicokinetics of d-serine in rats - PubMed. (URL: [Link])
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Prodrugs and their activation mechanisms for brain drug delivery - RSC Publishing. (URL: [Link])
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Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis. (URL: [Link])
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Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC - NIH. (URL: [Link])
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Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - NIH. (URL: [Link])
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Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - RSC Publishing. (URL: [Link])
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The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC - PubMed Central. (URL: [Link])
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Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues | Molecular Pharmaceutics - ACS Publications. (URL: [Link])
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D-Serine: A Cross Species Review of Safety - Frontiers. (URL: [Link])
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Investigating brain D-serine: advocacy for good practices - PMC - PubMed Central. (URL: [Link])
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central. (URL: [Link])
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D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PubMed. (URL: [Link])
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Amino Acids in the Development of Prodrugs - MDPI. (URL: [Link])
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Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. (URL: [Link])
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Guide to Purity Validation of D-Serine Benzyl Ester Benzenesulfonate: A Comparative Analysis of Quantitative NMR (qNMR) and Chromatographic Methods
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing, ensuring safety, efficacy, and regulatory compliance.[1][2] D-Serine benzyl ester benzenesulfonate, a key derivative of the neuromodulator D-Serine, requires rigorous purity assessment for its application in peptide synthesis and neuropharmacological research.[3] This guide provides a comprehensive evaluation of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for determining the purity of this compound. We will explore the fundamental principles of qNMR, present a detailed, self-validating experimental protocol, and objectively compare its performance against the industry-standard High-Performance Liquid Chromatography (HPLC) method. This analysis is designed to equip researchers and quality control professionals with the technical insights needed to select and implement the most appropriate analytical strategy for their specific needs.
The Criticality of Purity in Pharmaceutical Intermediates
The purity of a chemical entity like this compound directly influences the outcomes of subsequent synthetic steps and the toxicological profile of the final API. Impurities can arise from starting materials, side reactions, or degradation and may impact reaction yields, introduce contaminants, or exhibit undesired biological activity. Therefore, employing an accurate and reliable analytical method for purity determination is not merely a quality control checkpoint but a fundamental requirement for robust scientific research and regulatory approval.[4][5]
Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Purity
Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a highly characterized reference standard, ¹H qNMR is a primary analytical method.[6] Its principle lies in the direct proportionality between the integrated area of a specific resonance (signal) in the NMR spectrum and the number of atomic nuclei giving rise to that signal.[7][8]
By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard of known purity, the purity of the analyte can be calculated directly. This eliminates the need for an identical, high-purity reference material of the analyte itself, which is particularly advantageous for novel compounds or when such standards are prohibitively expensive.[6]
The Causality Behind qNMR's Accuracy
The power of qNMR stems from fundamental physical principles. For the signal intensity to be truly proportional to the molar concentration, complete longitudinal relaxation (T₁) of the nuclei must occur between successive radiofrequency pulses. This is the most critical parameter in a qNMR experiment. Failure to allow for full relaxation will result in signal saturation and an underestimation of the integral area, leading to inaccurate quantification. Therefore, the choice of a long relaxation delay (D1) is paramount and is typically set to at least five times the longest T₁ relaxation time (D1 ≥ 5xT₁) of any proton being quantified in both the analyte and the internal standard.[9]
Experimental Protocol: qNMR Purity of this compound
This protocol is designed as a self-validating system. Purity can be calculated using distinct, well-resolved signals from the analyte molecule; consistency across these calculations provides a high degree of confidence in the final result.
Materials and Instrumentation
-
Analyte: this compound (Molecular Weight: 353.39 g/mol )
-
Internal Standard (IS): Maleic acid (Certified Reference Material, Purity ≥ 99.5%, Molecular Weight: 116.07 g/mol ).
-
Rationale for Choice: Maleic acid is a stable, non-volatile solid with a simple ¹H NMR spectrum consisting of a sharp singlet in the olefinic region (~6.3 ppm in DMSO-d₆), which typically does not overlap with analyte signals.[10]
-
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D).
-
Rationale for Choice: DMSO-d₆ is an excellent solvent for a wide range of organic molecules, including polar salts like the analyte. Its residual proton signal appears at ~2.5 ppm, which is unlikely to interfere with the key signals of the analyte or the chosen internal standard.[11]
-
-
Instrumentation: NMR Spectrometer (≥400 MHz) equipped with a high-resolution probe.
-
Equipment: High-precision analytical balance (readability ± 0.01 mg), volumetric flasks, pipettes, and 5 mm NMR tubes.
Workflow for qNMR Purity Determination
Caption: Experimental workflow for qNMR purity determination.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. Record the mass (mₐ) to the nearest 0.01 mg.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial. Record the mass (mₛₜᏧ) to the nearest 0.01 mg. The 1:1 intensity ratio goal is achieved by balancing the mass ratio against the molecular weight and proton count ratio.[8]
-
Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of DMSO-d₆ to the vial. Ensure complete dissolution of both components.
-
Transfer approximately 0.6 mL of the resulting solution into a 5 mm NMR tube.[12]
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent, and perform automatic or manual tuning and shimming to achieve optimal magnetic field homogeneity.
-
Set up a standard 1D proton acquisition experiment with the following critical parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Relaxation Delay (D1): Set to a minimum of 30 seconds. A longer delay (e.g., 60s) is even safer to ensure full relaxation for all protons, including those on the aromatic rings.[9][11]
-
Pulse Angle (p1): Calibrate and use a 90° flip angle.
-
Acquisition Time (AQ): At least 3 seconds.
-
Number of Scans (NS): Acquire a sufficient number of scans (typically 32 or more) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.
-
-
Acquire the spectrum.
-
-
Data Processing and Purity Calculation:
-
Process the acquired Free Induction Decay (FID) with an exponential multiplication factor (line broadening, LB) of 0.1-0.3 Hz to improve S/N without significantly distorting lineshape.
-
Perform careful, manual phase correction and baseline correction across the entire spectrum. This is a critical step for accurate integration.
-
Signal Selection: Identify well-resolved, non-overlapping signals for both the analyte and the internal standard. For this compound, potential signals include:
-
The two diastereotopic protons of the benzyl ester CH₂ group (~5.2 ppm).
-
The alpha-proton (α-CH) of the serine backbone (~4.3 ppm).
-
The aromatic protons of the benzyl group and the benzenesulfonate group (typically 7.2-7.8 ppm).
-
For the internal standard (maleic acid), integrate the singlet at ~6.3 ppm.
-
-
Integrate the selected signals.
-
Calculate the purity using the following universal equation for qNMR:[8]
Purityₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ
Where:
-
Iₐ, IₛₜᏧ: Integral values for the analyte and standard signals.
-
Nₐ, NₛₜᏧ: Number of protons corresponding to the integrated signal of the analyte and standard (for maleic acid, NₛₜᏧ = 2).
-
Mₐ, MₛₜᏧ: Molecular weights of the analyte (353.39) and standard (116.07).
-
mₐ, mₛₜᏧ: Weighed masses of the analyte and standard.
-
PurityₛₜᏧ: Purity of the internal standard (e.g., 99.5% or 0.995).
-
-
Self-Validation: Repeat the calculation using a different unique signal of the analyte (e.g., first use the benzyl CH₂ protons where Nₐ=2, then use the α-CH proton where Nₐ=1). The resulting purity values should agree within a small margin of error (e.g., <0.5%), confirming the absence of impurities co-resonating with the chosen signals.[7]
-
Comparative Analysis: qNMR vs. High-Performance Liquid Chromatography (HPLC)
While qNMR provides an absolute measure of purity, HPLC with UV detection is the most common alternative and is often used for release testing in pharmaceutical manufacturing.[5][13] The choice between them depends on the specific analytical objective.
Caption: Decision tree for selecting a purity analysis method.
Data Summary Table
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Physical separation of components followed by detection (e.g., UV absorbance). |
| Reference Standard | Requires a certified internal standard of a different compound. Does not require a standard of the analyte itself.[10] | Requires a well-characterized, high-purity reference standard of the analyte itself for accurate quantification.[5] |
| Quantification Type | Absolute (Primary Method). Provides a direct measure of mass fraction (purity). | Relative. Quantifies the analyte relative to the response of the reference standard. |
| Selectivity | High chemical selectivity based on unique proton environments. Can quantify in complex mixtures if signals are resolved.[10] | High separation selectivity. Can resolve structurally similar impurities if chromatography is optimized. |
| Accuracy & Precision | Excellent accuracy and precision (typically RSD < 1%) when executed correctly.[14] | Excellent accuracy and precision, but accuracy is dependent on the certified purity of the reference standard. |
| Information Provided | Provides purity data and confirms the chemical structure of the main component simultaneously. | Provides purity data (area %) and retention times. Does not inherently provide structural information. |
| Sample Throughput | Moderate. Can be faster than HPLC method development. A single experiment takes ~15-20 mins post-preparation. | High for routine analysis once the method is developed. Method development can be time-consuming. |
| Destructive? | No, the sample can be fully recovered. | Yes, the sample is consumed during the analysis. |
| Key Limitation | Lower sensitivity compared to HPLC. Requires soluble samples and may suffer from signal overlap in complex mixtures. | May fail to detect impurities that lack a chromophore (if using UV detection) or that co-elute with the main peak. |
Conclusion and Recommendations
Quantitative NMR is a powerful, accurate, and direct method for validating the purity of this compound. Its status as a primary method, which obviates the need for a specific certified reference material of the analyte, makes it exceptionally valuable during drug discovery, for the characterization of new batches of material, and for qualifying in-house reference standards.[6][10]
For routine quality control in a manufacturing environment where a validated method and a certified reference standard are already in place, HPLC remains a robust and high-throughput option.[1][4] However, the most rigorous approach to purity validation involves the use of orthogonal methods. Employing qNMR to provide an absolute purity value for a primary reference standard, which is then used to calibrate subsequent routine HPLC analyses, represents a best-practice, self-validating system that ensures the highest level of scientific integrity and data trustworthiness.
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- Purity by Absolute qNMR Instructions. (n.d.). University of Florida.
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- A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
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The Strategic Imperative: Criteria for Selecting a Carboxyl Protecting Group
An In-Depth Comparative Analysis of Benzyl Ester and Alternative Carboxyl-Protecting Groups for D-Serine in Advanced Synthesis
For chemists and researchers engaged in peptide synthesis and the development of complex chiral molecules, the strategic selection of protecting groups is a critical determinant of success. D-serine, a non-proteinogenic amino acid with significant roles as a neuromodulator, presents a unique synthetic challenge due to its trifunctional nature: a primary amine, a carboxylic acid, and a hydroxyl side chain.[1][2] The judicious protection of the carboxyl terminus is paramount to prevent undesired side reactions and ensure stereochemical integrity.
This guide provides a comprehensive comparative study of the benzyl ester (Bzl) as a carboxyl-protecting group for D-serine, juxtaposed with other commonly employed ester protecting groups, namely methyl, ethyl, and tert-butyl (tBu) esters. We will delve into the practicalities of their introduction and cleavage, evaluate their stability and orthogonality within prevalent synthetic strategies, and provide experimentally validated protocols to inform your selection process.
The efficacy of a carboxyl protecting group for D-serine hinges on several key performance indicators:
-
Ease and Efficiency of Introduction: The protecting group should be introduced in high yield with minimal side reactions.
-
Stability: It must remain intact throughout various synthetic steps, including Nα-amino protection (e.g., with Boc or Fmoc groups) and potential side-chain modifications.[3][4]
-
Selective Cleavage: The deprotection conditions must be specific, removing only the desired group without affecting other protecting groups or the peptide backbone—a principle known as orthogonality.[5]
-
Preservation of Chirality: The introduction and cleavage processes must not induce racemization at the α-carbon of the D-serine residue.[6]
-
Compatibility: The chosen group must align with the overall synthetic framework, most notably the widely used Boc/Bzl and Fmoc/tBu strategies in solid-phase peptide synthesis (SPPS).[4]
The Benzyl Ester: A Versatile Workhorse
The benzyl (Bzl) ester is a frequently utilized protecting group for carboxylic acids in peptide synthesis.[7] Its popularity stems from a favorable balance of stability and mild deprotection conditions.
Introduction: D-Serine benzyl ester is typically synthesized via a Fischer-Speier esterification. This involves reacting D-serine with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH), often with azeotropic removal of water to drive the reaction to completion.[8] This method often yields the stable and crystalline p-toluenesulfonate salt, which is convenient for handling and storage.
Stability and Orthogonality: The benzyl ester exhibits excellent stability under the mildly acidic conditions used to remove N-Boc groups and the basic conditions for N-Fmoc group removal, making it compatible with both major SPPS strategies.[3][4]
Deprotection: The hallmark of the benzyl ester is its cleavage via catalytic hydrogenolysis (e.g., H₂ over a palladium-on-carbon catalyst).[9][10] This method is exceptionally mild and orthogonal to most other protecting groups. Alternative deprotection can be achieved with strong acids, though this is less common. A noteworthy modern alternative is the chemoselective cleavage using nickel boride, which demonstrates high selectivity for benzyl esters while leaving other ester and ether groups intact.[11]
Advantages:
-
Mild and orthogonal deprotection via hydrogenolysis.
-
The protected amino acid often forms a stable, crystalline salt.[8]
-
Compatible with both Fmoc and Boc strategies.
Disadvantages:
-
Catalytic hydrogenolysis can be problematic with sulfur-containing amino acids like cysteine and methionine.
-
The catalyst can be poisoned by certain compounds.
-
Heterogeneous catalysis can sometimes be inefficient or difficult to scale up.
Racemization Risk: The risk of racemization during the formation of the benzyl ester is generally low. However, studies have shown that the choice of solvent can be critical; for instance, using toluene instead of cyclohexane for azeotropic water removal can lead to significant racemization.[7][8] Standard hydrogenolysis conditions for deprotection are not known to cause racemization.
Alternative Ester Protecting Groups: A Comparative Overview
Methyl and Ethyl Esters
Introduction: Methyl and ethyl esters are readily prepared by treating D-serine with methanol or ethanol in the presence of a strong acid catalyst like thionyl chloride (SOCl₂) or sulfuric acid.[12]
Deprotection: The primary method for cleaving these simple alkyl esters is saponification, which involves hydrolysis with a strong base such as sodium hydroxide.[13]
Analysis: While straightforward to introduce, the reliance on basic conditions for removal is a significant drawback. Saponification is a harsh method that is not orthogonal to the base-labile Fmoc group and can readily induce racemization at the α-carbon, particularly for sensitive amino acids like serine.[12][13] Consequently, methyl and ethyl esters are less favored in modern peptide synthesis where stereochemical purity is paramount.
Tert-Butyl (tBu) Ester
Introduction: The synthesis of tert-butyl esters typically involves the reaction of the carboxylic acid with isobutylene or tert-butyl acetate under strongly acidic conditions.[14][15][16]
Deprotection: The tBu group is highly acid-labile and is efficiently cleaved using strong acids like trifluoroacetic acid (TFA).[16][17]
Analysis: The tert-butyl ester is a cornerstone of the Fmoc/tBu strategy in SPPS.[18][19] Its stability to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and its clean cleavage by TFA during the final deprotection and resin cleavage step make it an outstanding choice for an orthogonal protection scheme. The conditions for its introduction and removal are generally considered to pose a low risk of racemization.[15]
Quantitative Data Summary
The following table provides a comparative summary of the key characteristics of benzyl, methyl/ethyl, and tert-butyl esters as carboxyl-protecting groups for D-serine.
| Feature | Benzyl (Bzl) Ester | Methyl/Ethyl Ester | tert-Butyl (tBu) Ester |
| Typical Introduction | D-Serine, benzyl alcohol, p-toluenesulfonic acid, and azeotropic reflux.[8] | D-Serine, methanol/ethanol, with SOCl₂ or H₂SO₄ catalyst.[12] | D-Serine with isobutylene and a strong acid catalyst.[16] |
| Primary Deprotection | Catalytic Hydrogenolysis (H₂/Pd-C).[9] | Saponification (e.g., NaOH). | Strong Acid (e.g., Trifluoroacetic Acid).[17] |
| Orthogonality to Fmoc | Yes: Stable to the basic conditions used for Fmoc removal.[3] | No: Cleaved under the basic conditions used for Fmoc removal. | Yes: Stable to the basic conditions used for Fmoc removal.[18] |
| Orthogonality to Boc | Quasi-orthogonal: Stable to mild acid for Boc removal; strong acid can cleave both. | Yes: Stable to acidic conditions for Boc removal. | No: Cleaved under the same acidic conditions as the Boc group. |
| Risk of Racemization | Low: Can occur during esterification with certain solvents like toluene.[7] | High: Especially during basic saponification. | Low: Introduction and cleavage conditions are generally safe. |
| Key Advantages | Mild, orthogonal deprotection; provides crystalline derivatives. | Simple and inexpensive to introduce. | Excellent orthogonality within the Fmoc/tBu strategy. |
| Key Disadvantages | Hydrogenolysis is incompatible with sulfur-containing residues; catalyst poisoning. | Harsh deprotection conditions; high risk of racemization. | Requires strong acid for cleavage; not compatible with Boc strategy. |
Visualizing Synthetic Strategies
Diagrams generated using Graphviz provide a clear visual representation of the workflows and logical relationships in protecting group strategies.
Caption: Orthogonal protection scheme in Fmoc-SPPS.
Caption: Workflow for D-Serine Benzyl Ester.
Caption: Decision tree for carboxyl protection.
Experimental Protocols
Protocol 1: Synthesis of D-Serine Benzyl Ester p-Toluenesulfonate Salt
This protocol is adapted from a procedure that minimizes racemization by using cyclohexane as the azeotroping solvent.[8]
Materials:
-
D-Serine (1 equivalent)
-
p-Toluenesulfonic acid monohydrate (1.2 equivalents)
-
Benzyl alcohol (5 equivalents)
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add D-serine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and cyclohexane (approx. 0.6 mL per mmol of D-serine).
-
Heat the mixture to reflux and continue for 4-6 hours, collecting the water that azeotropes out in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (approx. 1.6 mL per mmol of D-serine) and stir the mixture for 1 hour to induce precipitation.
-
Collect the white solid product by vacuum filtration, wash with ethyl acetate, and dry under vacuum.
Protocol 2: Deprotection of D-Serine Benzyl Ester via Catalytic Hydrogenolysis
This is a standard procedure for benzyl ester cleavage.[9]
Materials:
-
D-Serine benzyl ester derivative
-
Palladium on carbon (10% w/w, approx. 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the D-serine benzyl ester derivative in methanol in a suitable flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Use caution as the catalyst can be pyrophoric.
-
Rinse the Celite pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected D-serine product.
Conclusion
The choice of a carboxyl-protecting group for D-serine is a strategic decision that profoundly impacts the efficiency and stereochemical outcome of a synthetic route.
-
The Benzyl (Bzl) ester stands out as a versatile and reliable option, offering a good balance of stability and mild, orthogonal deprotection via hydrogenolysis. It is well-suited for both Boc- and Fmoc-based strategies, provided that sulfur-containing residues are absent.
-
The tert-Butyl (tBu) ester is the superior choice for Fmoc-based solid-phase peptide synthesis due to its perfect orthogonality. Its stability to base and clean cleavage with TFA make it the gold standard for this application.
-
Methyl and Ethyl esters are generally avoided in modern, high-fidelity synthesis involving D-serine due to the harsh, racemization-prone basic conditions required for their removal.
By carefully considering the specific requirements of the overall synthetic strategy, researchers can select the most appropriate protecting group, thereby ensuring the successful and stereochemically pure synthesis of D-serine-containing molecules.
References
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- BOC Sciences. (n.d.). D-Serine benzyl ester hydrochloride. BOC Sciences.
- Choi, B. E., & Jeong, J. H. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed.
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- Reddy, M. S., et al. (2014). Process for the preparation of lacosamide. U.S.
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- AnaSpec. (n.d.).
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- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(7), 1269–1276.
- Biosynth. (n.d.). o-Benzyl-(D)-serine benzyl ester.
- Showa Denko K.K. (1989). Method for racemization of optically active serine. U.S.
- Ho, G., et al. (1993). Temporary minimal protection synthesis of serine-containing polypeptides. U.S.
- Ito, H., et al. (2019). Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine. Journal of Biological Chemistry, 294(46), 17356–17367.
- Khurana, J. M., & Arora, R. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis, 2009(07), 1127–1130.
- Ali, I., et al. (2022). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 27(19), 6563.
- Alfa Chemistry. (n.d.). Fmoc-D-serine methyl ester.
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.
- Carter, H. E., & West, H. D. (1940). dl-Serine. Organic Syntheses, 20, 81.
- Kumar, A., & Lown, J. W. (2013).
- Liu, C. F., & Tam, J. P. (1994). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 91(14), 6584–6588.
- Alfa Chemistry. (n.d.). O-tert-Butyl-D-serine t-butyl ester hydrochloride.
- Tokyo Chemical Industry. (n.d.). N-(tert-Butoxycarbonyl)-D-serine Methyl Ester.
- BenchChem. (2025). A Comparative Guide to Side-Chain Protecting Groups for Cysteine and Serine in Peptide Synthesis.
- Garner, P., & Park, J. M. (1992). (R)-(−)- and (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde. Organic Syntheses, 70, 18.
- WuXi AppTec. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- National Center for Biotechnology Information. (n.d.). D-Serine methyl ester hydrochloride. PubChem.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Cholewiak, A., & Dąbrowska, A. (2016). Preparation of methyl ester of L-serine.
- Organic Chemistry Portal. (n.d.). Benzyl Protection.
- Wikipedia. (n.d.). Protecting group.
- Ouchi, T., & Fuji, R. (2019). Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. International Journal of Molecular Sciences, 20(22), 5786.
- Baran, P. S. (n.d.). Protecting Groups.
- ChemicalBook. (n.d.). O-Benzyl-D-serine synthesis.
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- ResearchGate. (2017).
- Wolosker, H., et al. (1999). Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. Proceedings of the National Academy of Sciences, 96(2), 721–725.
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- MedChemExpress. (n.d.). N-Boc-O-Benzyl-D-serine.
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A Researcher's Guide to D-Serine Benzyl Ester Benzenesulfonate: Bridging In Vitro Mechanisms with In Vivo Cognitive Enhancement
In the intricate landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for therapeutic intervention, particularly in disorders characterized by cognitive deficits such as schizophrenia.[1][2] The hypofunction of this critical glutamate receptor is a leading hypothesis for the pathophysiology of schizophrenia, driving the quest for potent and selective modulators.[3][4] Among these, D-serine has emerged as a key endogenous co-agonist, essential for NMDA receptor activation.[5][6][7] However, its therapeutic potential is often hampered by suboptimal pharmacokinetic properties. This guide provides a comprehensive comparison of the in vitro and in vivo activity of D-Serine Benzyl Ester Benzenesulfonate, a prodrug designed to overcome these limitations and effectively deliver D-serine to its site of action.
The Rationale for a D-Serine Prodrug Approach
D-serine, while a potent agonist at the glycine site of the NMDA receptor, faces challenges in its direct therapeutic application, including poor bioavailability and rapid metabolism.[] The synthesis of this compound addresses these issues. The benzyl ester moiety enhances lipophilicity, potentially improving blood-brain barrier penetration, while the benzenesulfonate salt form can improve stability and handling.[9][10] In vivo, esterases are expected to cleave the benzyl ester, releasing D-serine at the target site.[] This guide will, therefore, focus on the activity of the parent compound, D-serine, in both in vitro and in vivo settings, providing the foundational data for evaluating its prodrug.
In Vitro Activity: Unveiling the Molecular Mechanism
The in vitro evaluation of D-serine's activity is crucial for understanding its direct interaction with the NMDA receptor and predicting its potential for therapeutic efficacy.
Electrophysiological Analysis of NMDA Receptor Potentiation
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the modulatory effects of compounds on ion channels.[11][12][13] In this technique, the current flowing through NMDA receptors is directly measured in response to agonist and co-agonist application. D-serine's potency as a co-agonist can be quantified by its ability to potentiate glutamate-induced currents.
-
Cell Preparation: Primary hippocampal or cortical neurons are isolated from embryonic rodents and cultured on glass coverslips.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and positioned over a neuron.[11]
-
Gigaohm Seal Formation: Gentle suction is applied to form a high-resistance seal between the pipette tip and the cell membrane.[12]
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch, allowing electrical access to the entire cell.[13]
-
Data Acquisition: Neurons are voltage-clamped at a holding potential of -70 mV. NMDA receptor-mediated currents are evoked by the application of NMDA (100 µM) and varying concentrations of D-serine.
-
Data Analysis: The potentiation of the NMDA-evoked current by D-serine is measured and plotted to determine the EC50 (half-maximal effective concentration).
High-Throughput Screening with Calcium Influx Assays
For screening larger compound libraries, fluorescence-based calcium influx assays provide a higher throughput alternative to electrophysiology.[14][15] These assays measure the influx of calcium through activated NMDA receptors using a calcium-sensitive fluorescent dye.
-
Cell Line: HEK293 cells stably co-expressing NMDA receptor subunits (e.g., GluN1/GluN2A) are plated in 96- or 384-well plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Compound Addition: this compound (or D-serine as a positive control) is added to the wells at various concentrations.
-
Agonist Stimulation: A submaximal concentration of glutamate is added to stimulate NMDA receptor activation.
-
Signal Detection: The change in fluorescence intensity, corresponding to the influx of calcium, is measured using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The concentration-response curve for the potentiation of the glutamate-induced calcium signal is generated to determine the EC50.
Comparative In Vitro Potency of NMDA Receptor Co-agonists
| Compound | Assay Type | Cell Type | EC50 (µM) | Reference |
| D-Serine | Patch-Clamp | Hippocampal Neurons | 0.1 - 1.0 | [16] |
| Glycine | Patch-Clamp | Cortical Neurons | 0.3 - 3.0 | [11] |
| D-Serine | Calcium Influx | HEK293 (GluN1/GluN2A) | 0.5 - 5.0 | [14] |
This table presents typical potency ranges for D-serine and glycine, highlighting the comparable or slightly higher potency of D-serine at the NMDA receptor co-agonist site.
Caption: NMDA receptor activation requires the binding of both glutamate and a co-agonist like D-serine.
In Vivo Activity: From Molecular Action to Behavioral Outcomes
The ultimate test of a therapeutic compound lies in its ability to elicit a desired physiological response in a living organism. For this compound, this translates to the reversal of cognitive deficits in animal models of NMDA receptor hypofunction.
Animal Models of NMDA Receptor Hypofunction
To mimic the cognitive impairments observed in schizophrenia, researchers utilize pharmacological or genetic models of NMDA receptor hypofunction.[1][2][3] A common approach is the acute or chronic administration of NMDA receptor antagonists, such as phencyclidine (PCP) or ketamine.[4]
Behavioral Assays for Cognitive Enhancement
A battery of behavioral tests is employed to assess different domains of cognition, including learning, memory, and executive function.[17][18][19]
-
Habituation: Rodents are individually placed in an open-field arena for a set period to acclimate to the environment.
-
Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them freely for a defined time.
-
Inter-trial Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour).
-
Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total exploration time. A higher index indicates better recognition memory.
Comparative In Vivo Efficacy in a PCP-Induced Cognitive Deficit Model
| Compound | Animal Model | Behavioral Test | Efficacious Dose Range (mg/kg, i.p.) | Outcome |
| D-Serine | Rat (PCP-induced) | Novel Object Recognition | 30 - 100 | Reversal of cognitive deficit |
| Clozapine | Rat (PCP-induced) | Novel Object Recognition | 1 - 5 | Reversal of cognitive deficit |
| Haloperidol | Rat (PCP-induced) | Novel Object Recognition | 0.1 - 1.0 | No significant improvement |
This table illustrates the potential of D-serine to ameliorate cognitive deficits in a preclinical model, in contrast to typical antipsychotics like haloperidol.
Caption: A typical workflow for evaluating NMDA receptor modulators from in vitro to in vivo.
Bridging the Gap: From In Vitro Potency to In Vivo Efficacy
The successful translation of in vitro activity to in vivo efficacy for this compound hinges on its ability to be efficiently converted to D-serine in the brain and sustain concentrations sufficient to occupy the NMDA receptor co-agonist site. The in vitro data provides the fundamental evidence of D-serine's ability to modulate the target receptor, while the in vivo studies validate its therapeutic potential in a complex biological system. The prodrug strategy aims to optimize the delivery of D-serine, thereby enhancing its therapeutic window and potential for treating the cognitive symptoms of schizophrenia and other neurological disorders.
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A Researcher's Guide to D-Serine Benzyl Ester Benzenesulfonate: Evaluating Cross-Reactivity and Off-Target Effects
An Objective Comparison and Framework for Preclinical Validation
For researchers in neuroscience and drug development, D-Serine is a molecule of significant interest due to its role as a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its involvement in synaptic plasticity, neurotoxicity, and various neurological disorders has made it a focal point for therapeutic development.[2][4] D-Serine benzyl ester benzenesulfonate represents a strategic chemical modification of D-Serine, designed to enhance its therapeutic potential, likely by improving properties such as stability and bioavailability.[5][6][7] This guide provides a comprehensive overview of the anticipated activities of this compound, a framework for evaluating its potential cross-reactivity and off-target effects, and a comparison with its parent compound, D-Serine.
Understanding the Compound: A Tripartite Molecule
This compound is a salt composed of the benzyl ester of D-Serine and benzenesulfonic acid. Each component contributes to the overall physicochemical and pharmacological profile of the molecule:
-
D-Serine: The active pharmacological component. It is a neuromodulator that potentiates NMDA receptor activity, which is crucial for learning, memory, and other cognitive functions.[1][8]
-
Benzyl Ester: This is a common "prodrug" modification in medicinal chemistry.[9][10] By masking the carboxylic acid of D-Serine, the benzyl ester increases the molecule's lipophilicity. This can potentially enhance its ability to cross the blood-brain barrier and enter cells.[6][7] Once in the body, cellular enzymes (esterases) are expected to cleave the benzyl ester, releasing the active D-Serine.
-
Benzenesulfonate (Besylate): This is a pharmaceutically acceptable salt form.[5][11] Forming a besylate salt can improve a drug's solubility, stability, and ease of handling, which are critical for formulation and manufacturing.[5][12][13]
Primary Target and Anticipated Mechanism of Action
The primary molecular target of this compound, following the cleavage of the benzyl ester, is the glycine-binding site on the GluN1 subunit of the NMDA receptor.[1][8] For the NMDA receptor ion channel to open, it requires the binding of both glutamate to the GluN2 subunit and a co-agonist (either glycine or D-Serine) to the GluN1 subunit.[8] D-Serine is often considered a more potent co-agonist than glycine at synaptic NMDA receptors.[1][2]
Signaling Pathway of NMDA Receptor Activation
Caption: NMDA receptor activation by glutamate and D-Serine.
Comparative Analysis: D-Serine vs. This compound
| Feature | D-Serine | This compound | Rationale for Difference |
| Primary Target | NMDA Receptor (GluN1) | NMDA Receptor (GluN1) | The active moiety is D-Serine in both cases. |
| Bioavailability | Potentially limited | Potentially enhanced | Increased lipophilicity of the benzyl ester may improve absorption and blood-brain barrier penetration.[6][7] |
| Stability | Moderate | Potentially enhanced | The benzenesulfonate salt form can improve chemical stability.[5] |
| Solubility | Water-soluble | Potentially improved aqueous solubility | The salt form is designed to enhance solubility for formulation purposes.[5][12] |
| Onset of Action | Rapid | Delayed | Requires in vivo enzymatic conversion (hydrolysis) to the active D-Serine.[9][14] |
Potential Cross-Reactivity and Off-Target Effects
While the primary target is well-defined, a thorough evaluation of any new chemical entity requires assessing its potential for unintended interactions. For this compound, these can be hypothesized based on its constituent parts.
1. D-Serine-Related Off-Targets:
-
GluN2 Subunit of the NMDA Receptor: At high concentrations, D-Serine has been shown to compete with glutamate for binding to the GluN2A subunit, which can be inhibitory.[8]
-
GluN3-Containing NMDA Receptors: D-Serine can act as an antagonist or inverse co-agonist at NMDA receptors that contain the GluN3 subunit.[1]
-
Amino Acid Transporters: D-Serine is a substrate for various amino acid transporters, such as Asc-1.[8] High concentrations of exogenously delivered D-Serine could potentially interfere with the transport of other endogenous amino acids.
2. Benzyl Ester and Benzenesulfonate-Related Effects:
-
Esterase Activity: The prodrug relies on endogenous esterases for its activation. High doses could potentially saturate these enzymes, affecting the metabolism of other ester-containing drugs or endogenous molecules.
-
Non-Specific Binding: The increased lipophilicity of the benzyl ester form, prior to cleavage, might lead to non-specific binding to hydrophobic pockets in other proteins.
-
Benzenesulfonic Acid: While generally considered to have low toxicity and is used in many approved drugs, it is still a chemical entity that will be present systemically.[11][12][15] Its potential for any off-target interactions, though likely low, should not be entirely dismissed without experimental validation.
Experimental Workflow for Off-Target Assessment
A systematic approach is crucial to validate the specificity of this compound and to identify any potential off-target liabilities early in the development process.
Workflow for Off-Target Profiling
Caption: A multi-stage workflow for assessing off-target effects.
Detailed Experimental Protocols
1. In Vitro Broad Panel Screening (Lead Discovery Phase)
-
Objective: To identify potential off-target binding interactions across a wide range of receptors, ion channels, transporters, and enzymes.
-
Methodology:
-
Compound Preparation: Prepare stock solutions of this compound and, as a control, D-Serine and sodium benzenesulfonate, in a suitable solvent (e.g., DMSO).
-
Assay Selection: Utilize a commercial broad target binding panel (e.g., a Eurofins SafetyScreen or a similar service). These panels typically use radioligand binding assays to assess the ability of the test compound to displace a known ligand from its target.
-
Execution: The test compounds are typically screened at a standard concentration (e.g., 10 µM).
-
Data Analysis: Results are expressed as a percentage of inhibition of radioligand binding. A common threshold for a "hit" or significant interaction is >50% inhibition.
-
Follow-up: For any identified hits, determine the binding affinity (Ki) through concentration-response curves.
-
2. Functional Cellular Assays (Hit-to-Lead and Lead Optimization)
-
Objective: To determine if the binding interactions identified in the broad panel screen translate into functional activity (agonist, antagonist, or allosteric modulator).
-
Methodology (Example: Calcium Flux Assay for a Gq-coupled GPCR hit):
-
Cell Culture: Culture a cell line stably expressing the off-target receptor of interest (e.g., HEK293 cells expressing the 5-HT2A receptor).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Agonist Test: Measure the fluorescent signal to see if the compound alone stimulates an increase in intracellular calcium.
-
Antagonist Test: Pre-incubate the cells with the test compound, and then add a known agonist for the receptor. Measure the fluorescent signal to see if the test compound inhibits the agonist-induced response.
-
Data Analysis: Generate concentration-response curves to determine the potency (EC50 for agonists, IC50 for antagonists) of the off-target effect. Similar functional assays, such as electrophysiology for ion channels, can be employed for other target classes.[16][17]
-
3. In Vivo Assessment (Preclinical Safety)
-
Objective: To evaluate the physiological consequences of any identified off-target effects in a whole-animal model.
-
Methodology (Example: Behavioral Phenotyping):
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Dosing: Administer this compound at a range of doses, including the anticipated therapeutic dose and higher doses.
-
Behavioral Battery: Conduct a battery of behavioral tests to assess for unintended effects. This could include tests for motor function (rotarod), anxiety-like behavior (elevated plus maze), and sedative effects (open field test).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Concurrently measure plasma and brain concentrations of the parent compound and the active D-Serine to correlate exposure levels with any observed behavioral changes.
-
Biomarker Analysis: Measure downstream biomarkers related to the off-target to confirm engagement in vivo.[18]
-
Conclusion
This compound is a rationally designed prodrug of D-Serine with the potential for improved pharmaceutical properties. While its primary pharmacological activity is expected to be mediated by D-Serine at the NMDA receptor, a comprehensive evaluation of its potential for cross-reactivity and off-target effects is a critical component of its preclinical development. The multi-step workflow outlined in this guide, progressing from broad in vitro screening to specific functional assays and in vivo validation, provides a robust framework for building a comprehensive safety and specificity profile. By understanding the potential for unintended interactions based on the molecule's constituent parts and systematically testing for them, researchers can confidently advance the development of this promising therapeutic candidate.
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A Comparative Guide to the Bioanalytical Validation of D-Serine Benzyl Ester in Biological Samples via LC-MS/MS
This guide provides an in-depth technical comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of D-Serine and its prodrug, D-Serine benzyl ester benzenesulfonate, in biological matrices. Designed for researchers, clinical scientists, and drug development professionals, this document elucidates the rationale behind methodological choices, presents a robust validation framework, and compares the premier LC-MS/MS approach against alternative analytical technologies.
The Scientific Imperative: Quantifying D-Serine
D-Serine is a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a pivotal role in synaptic plasticity and neurotransmission.[1][2] Its dysregulation is implicated in numerous neurological and psychiatric disorders. D-Serine benzyl ester is a protected form of D-Serine, often used in research to enhance its delivery or stability.[][4]
The bioanalysis of this compound and its active D-Serine metabolite presents a significant challenge: D-Serine is a chiral molecule, and its enantiomer, L-Serine, is a proteinogenic amino acid present at concentrations that can be orders of magnitude higher in biological fluids.[5] Therefore, any reliable quantitative method must be highly sensitive and, crucially, enantioselective. LC-MS/MS has emerged as the gold standard for this application due to its unparalleled selectivity and sensitivity.[6][7]
The Premier Approach: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An LC-MS/MS-based method provides a robust, sensitive, and high-throughput solution for the simultaneous quantification of the parent prodrug (D-Serine benzyl ester) and the active metabolite (D-Serine). The core of this approach is the combination of chromatographic separation with highly selective mass-based detection.
Causality in Method Development: Key Experimental Choices
A. Sample Preparation: The Foundation of Accuracy
The objective is to efficiently extract the analytes from the complex biological matrix (e.g., plasma, serum) while removing interfering substances like proteins and phospholipids. A simple protein precipitation (PPT) is the method of choice for its speed and efficacy.
-
Protocol: To 50 µL of a biological sample, add 200 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., D-Serine-d3). Vortex vigorously for 1 minute to ensure complete protein denaturation. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins. Transfer the supernatant to a new plate or vial for injection.
-
Expert Rationale: Methanol is selected over acetonitrile as it often provides cleaner extracts for polar analytes like amino acids. The inclusion of an internal standard (IS) is non-negotiable; a stable isotope-labeled version of the analyte is ideal as it co-elutes and experiences identical ionization effects, correcting for both extraction variability and matrix-induced ion suppression or enhancement.[2]
B. Chiral Chromatographic Separation: The Selectivity Engine
Enantioselective separation is the most critical step. Two primary strategies exist, each with distinct advantages.
-
Strategy 1: Direct Chiral Separation (Recommended)
-
Principle: Utilizes a chiral stationary phase (CSP) column that contains a chiral selector immobilized on the support material. This selector forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.
-
Implementation: A column such as the Regis ChiroSil RCA(+) or a crown-ether based column (CROWNPAK) provides excellent separation of underivatized D- and L-Serine.[8][9]
-
Expert Rationale: This direct approach is elegant and efficient. It eliminates the need for a derivatization step, simplifying the sample preparation workflow, reducing potential sources of error, and increasing throughput—a major advantage in a drug development setting.[8]
-
-
Strategy 2: Indirect Chiral Separation via Derivatization
-
Principle: The analytes are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).[1][10]
-
Implementation: A common reagent is o-phthaldialdehyde (OPA) combined with a chiral thiol like N-isobutyryl-L-cysteine (IBLC).[11][12]
-
Expert Rationale: While this method adds complexity and time to sample preparation, it can sometimes improve chromatographic peak shape and enhance ionization efficiency in the mass spectrometer, potentially lowering detection limits.[13] However, the stability of the derivatives must be carefully validated.[14]
-
Caption: Core parameters for a comprehensive bioanalytical method validation.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (FDA/EMA) |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | Define the concentration range over which the method is accurate and precise. | A calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio >5; Accuracy within ±20%, Precision ≤20%. |
| Accuracy & Precision | Determine the closeness of measured values to the true value (accuracy) and the variability of measurements (precision). | For Quality Control (QC) samples at low, mid, and high levels: Accuracy within ±15% of nominal, Precision (CV%) ≤15%. |
| Matrix Effect | Assess the suppression or enhancement of ionization caused by the biological matrix. | The coefficient of variation (CV%) of the IS-normalized matrix factor across different lots of matrix should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent and precise, though a specific percentage is not mandated. |
| Stability | Evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term frozen). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Performance Comparison: LC-MS/MS vs. Alternative Methods
While LC-MS/MS is the premier method, other techniques have been employed for D-Serine analysis. Understanding their capabilities and limitations is crucial for selecting the appropriate technology for a given application.
| Feature | LC-MS/MS (Direct Chiral) | HPLC with Fluorescence (FLD) | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation followed by mass-based detection of parent/fragment ions. | Chromatographic separation of fluorescent derivatives. [12][15] | Separation in a capillary based on charge-to-size ratio, often with derivatization for detection. [16] |
| Selectivity | Exceptional: Based on retention time and highly specific MRM transitions. | Good: Based on retention time and fluorescence properties. Prone to interference from other fluorescent compounds. | Very High: Excellent separation efficiency. Selectivity depends heavily on the detector used. |
| Sensitivity (LLOQ) | Excellent: Typically low nmol/L to high pmol/L. [10] | Very Good: Can reach low pmol range but is method-dependent. [11] | Excellent (with LIF): Can reach pmol to fmol levels. CE-MS is comparable to LC-MS/MS. [16][17] |
| Chiral Separation | Achieved directly with a chiral column or indirectly via derivatization. | Requires derivatization with a chiral, fluorescent reagent. [1] | Requires addition of a chiral selector (e.g., cyclodextrin) to the buffer. [16] |
| Throughput | High: Runtimes are typically <10 minutes per sample. [7][8] | Moderate: Derivatization step adds time; runtimes can be longer (>20 min). | Moderate to High: Fast separation times but can be less robust for high-throughput automation. |
| Matrix Tolerance | High: MRM detection provides excellent rejection of matrix interference. | Moderate: Susceptible to matrix components that quench fluorescence or co-elute. | Moderate: Sensitive to salt and protein content in the sample matrix. |
| Cost | High: Instrument acquisition and maintenance costs are significant. | Moderate: Widely available and less expensive than mass spectrometers. | Low to Moderate: Lower instrument cost, but specialized expertise may be needed. |
Conclusion and Recommendation
For the validation of this compound and its active D-Serine metabolite in biological samples within a research or drug development context, the LC-MS/MS method employing a direct chiral separation strategy is unequivocally superior.
This approach provides an unmatched combination of selectivity, sensitivity, and throughput. Its ability to directly measure the underivatized analyte simplifies the workflow, enhances robustness, and aligns perfectly with the rigorous demands of regulatory bioanalysis. While HPLC-FLD and CE are viable techniques for specific research questions, they lack the comprehensive performance characteristics required for definitive pharmacokinetic and biomarker studies. The investment in LC-MS/MS technology is justified by the generation of high-quality, reliable, and defensible data that is critical for making informed decisions in modern pharmaceutical science.
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Ramautar, R. (2015). CE-MS for the Analysis of Amino Acids. PubMed. [Link]
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Lutomski, P., & Kaca, W. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Radzishevsky, I., & Wolosker, H. (2012). An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures. Methods in Molecular Biology. [Link]
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Avala, P., et al. (2014). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. PubMed Central. [Link]
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Grant, R. P., et al. (2006). Determination of D-serine and related neuroactive amino acids in human plasma by high-performance liquid chromatography with fluorimetric detection. ResearchGate. [Link]
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Avala, P., et al. (2014). Development and validation of a sensitive LC-MS/MS method for the determination of D-serine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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European Medicines Agency. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Shikanai, S., et al. (2012). Separation and detection of D-/L-serine by conventional HPLC. PubMed Central. [Link]
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Skende, E., et al. (2017). Direct Quantitation of D-serine in Human Plasma by Enantioselective Liquid Chromatography with Tandem Mass Spectrometry. Semantic Scholar. [Link]
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Ilisz, I., et al. (2015). Chiral separations for D-amino acid analysis in biological samples. ResearchGate. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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University of North Carolina School of Medicine. Amino Acid Analysis. [Link]
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Li, Y., & Zhang, Z. (2023). Roles of the quantification of serine in the brain. PubMed Central. [Link]
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Lutomski, P., & Kaca, W. (2019). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate. [Link]
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Ozaki, M., et al. (2023). Quantitative analysis of D/L-serine and D/L-proline in serum by isotope-coded derivatization using an original chiral resolution. Kyoto University Research Information Repository. [Link]
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Oláh, E., et al. (2007). Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre. AKJournals. [Link]
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Ozaki, M., et al. (2023). Quantitative analysis of D/L-serine and D/L-proline in serum by isotope-coded derivatization using an original chiral resolution labeling reagent. ResearchGate. [Link]
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Liu, L., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health. [Link]
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Zhang, H., et al. (2024). Contact Electrification–Based Enantioselective Recognition of Chiral Amino Acids through Stereospecific Interfacial Electron Transfer. ACS Publications. [Link]
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The Sentinel of the Side-Chain: Benchmarking D-Serine Benzyl Ester Benzenesulfonate in Modern Peptide Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the intricate choreography of peptide synthesis, the incorporation of serine residues presents a recurring challenge. The nucleophilic hydroxyl side-chain, if left unprotected, can engage in deleterious side reactions, leading to byproducts, reduced yields, and purification nightmares. The choice of a protecting group for serine is therefore not a trivial matter but a critical decision that dictates the success of a synthesis campaign. This guide provides a comprehensive performance benchmark of D-Serine benzyl ester benzenesulfonate, contextualized against its primary alternatives in contemporary solid-phase peptide synthesis (SPPS), namely tert-butyl (tBu) and trityl (Trt) ether protections.
The Serine Conundrum: Why Protection is Non-Negotiable
The hydroxyl group of serine is a potent nucleophile. During the activation of the incoming amino acid's carboxyl group, an unprotected serine side-chain can be acylated, leading to the formation of ester linkages. This results in branched peptides or chain termination.[1] Furthermore, the presence of the hydroxyl group can increase the acidity of the α-proton, making serine residues more susceptible to racemization, particularly during activation steps.[2] This loss of stereochemical integrity can have profound consequences for the final peptide's biological activity.
The quintessential solution is the "capping" of this reactive group with a temporary protecting group. An ideal protecting group should be stable throughout the iterative cycles of deprotection and coupling in SPPS and be cleanly removable during the final cleavage from the resin, without inducing side reactions. This guide will focus on the performance of the benzyl (Bzl) ether protection, provided by this compound, in comparison to the more contemporary tert-butyl (tBu) and trityl (Trt) ethers within the prevalent Fmoc/tBu synthesis strategy.
The Contenders: A Comparative Overview
While this compound is primarily utilized in the Boc/Bzl synthesis strategy, for a true comparative analysis, we will consider the performance of its Fmoc-protected counterpart, Fmoc-D-Ser(Bzl)-OH, against the current industry standards in Fmoc-SPPS: Fmoc-D-Ser(tBu)-OH and Fmoc-D-Ser(Trt)-OH.
| Parameter | Fmoc-D-Ser(Bzl)-OH | Fmoc-D-Ser(tBu)-OH | Fmoc-D-Ser(Trt)-OH |
| Primary Synthesis Strategy | Boc/Bzl (traditionally); adaptable to Fmoc | Fmoc/tBu (Standard) | Fmoc/tBu |
| Cleavage Condition | Strong acids (e.g., HF, TFMSA)[3]; Catalytic Hydrogenolysis[4] | Standard TFA cleavage cocktail[5] | Mildly acidic conditions (e.g., 1-5% TFA in DCM); Standard TFA cleavage[5] |
| Orthogonality in Fmoc-SPPS | Partial. Requires separate deprotection step if not cleaved by TFA. | Fully Orthogonal . Cleaved simultaneously with resin cleavage by TFA. | Fully Orthogonal . Cleaved simultaneously with resin cleavage by TFA. |
| Racemization Risk | Moderate. Benzyl group is less sterically hindering than tBu or Trt. | Low. The bulky tBu group provides steric hindrance that can suppress racemization.[6] | Low. The very bulky Trt group offers significant steric protection. |
| Side Reactions | Prone to catalytic transfer hydrogenation if other protecting groups are sensitive. | Stable under standard Fmoc-SPPS conditions. | Can be prematurely cleaved under repeated mild acid conditions. |
| Solubility in DMF/NMP | Good | Excellent | Good[5] |
| Key Advantage | Useful in syntheses where tBu groups need to be retained. | High stability and reliability . The gold standard for most applications. | Allows for selective on-resin deprotection for side-chain modification (e.g., phosphorylation). |
Experimental Design: Synthesis of a Model Hexapeptide
To provide a tangible comparison, we will outline the synthesis of a model hexapeptide, Tyr-Ala-D-Ser-Phe-Gly-Leu-NH₂ , on a Rink Amide resin. This sequence is chosen to be representative of a typical synthetic target, incorporating both bulky and simple amino acid residues. The following protocols detail the manual synthesis using the three different D-serine derivatives.
Materials and General Procedures
-
Resin: Rink Amide AM resin (0.7 mmol/g loading)
-
Amino Acids: Fmoc-L-Tyr(tBu)-OH, Fmoc-L-Ala-OH, Fmoc-D-Ser(Bzl)-OH, Fmoc-D-Ser(tBu)-OH, Fmoc-D-Ser(Trt)-OH, Fmoc-L-Phe-OH, Fmoc-Gly-OH, Fmoc-L-Leu-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Fmoc Deprotection: 20% piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Experimental Workflow Diagram
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Synthesis Protocol
-
Resin Swelling: Swell 100 mg of Rink Amide AM resin in DMF in a reaction vessel for 1 hour.
-
First Amino Acid Coupling (Leu):
-
Perform Fmoc deprotection on the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x).
-
In a separate vial, pre-activate Fmoc-L-Leu-OH (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 2 minutes.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm coupling completion.
-
-
Subsequent Cycles (Gly, Phe, D-Ser, Ala, Tyr):
-
Repeat the deprotection, wash, and coupling steps for each amino acid in the sequence.
-
For the D-Serine position, use Fmoc-D-Ser(Bzl)-OH , Fmoc-D-Ser(tBu)-OH , or Fmoc-D-Ser(Trt)-OH in three separate syntheses.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling, perform a final Fmoc deprotection.
-
Wash the resin with DMF (5x) and DCM (5x), then dry under vacuum.
-
Add the cleavage cocktail (2 mL) to the resin and shake for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Analyze the crude product by RP-HPLC to determine purity.
-
Confirm the mass of the desired peptide using LC-MS.
-
Performance Analysis and Discussion
Coupling Efficiency and Purity
Upon analysis of the crude peptide products, distinct differences are expected.
-
Fmoc-D-Ser(tBu)-OH: This derivative is anticipated to yield the highest purity crude product. The tBu group is highly stable to the basic conditions of Fmoc deprotection and the repeated coupling cycles. Its steric bulk effectively prevents side-chain O-acylation. Coupling efficiency is generally high, though for sterically hindered sequences, double coupling may be beneficial.[1]
-
Fmoc-D-Ser(Trt)-OH: The Trityl group, being more acid-labile than tBu, offers good protection and generally high coupling efficiency. However, it can exhibit slight instability to the repetitive basic Fmoc deprotection steps over a long synthesis, potentially leading to a minor increase in side products compared to the tBu-protected version.
-
Fmoc-D-Ser(Bzl)-OH: The benzyl ether is very stable to the basic conditions of Fmoc deprotection. However, its performance within an Fmoc/tBu strategy presents challenges. The final cleavage with a standard TFA cocktail is often insufficient to completely remove the benzyl group, which typically requires stronger acids like HF or TFMSA, or catalytic hydrogenolysis.[3][4] This makes it non-orthogonal to the standard Fmoc strategy. Using a standard TFA cleavage will likely result in a significant portion of the final peptide still bearing the benzyl protection, complicating purification and reducing the yield of the desired product.
Racemization
Serine's susceptibility to racemization is a critical factor.[2]
Caption: Mechanism of base-catalyzed racemization of an activated amino acid.
The steric hindrance provided by the side-chain protecting group plays a significant role in mitigating racemization. The bulky tBu and Trt groups are expected to offer superior protection against racemization compared to the less bulky Bzl group. Studies have shown that for challenging couplings, the choice of base is also critical, with weaker bases like 2,4,6-collidine sometimes being preferred over DIPEA to minimize epimerization.[6][7] Therefore, syntheses utilizing Fmoc-D-Ser(tBu)-OH and Fmoc-D-Ser(Trt)-OH are expected to yield products with higher chiral purity.
Conclusion and Recommendations
For routine Fmoc-SPPS, Fmoc-D-Ser(tBu)-OH remains the gold standard. Its high stability, excellent protection against side reactions, and full orthogonality with the Fmoc/tBu strategy ensure reliable synthesis of high-purity peptides.
Fmoc-D-Ser(Trt)-OH serves as a valuable alternative, particularly when selective on-resin deprotection of the serine side-chain is required for subsequent modifications like phosphorylation or glycosylation.
This compound , and by extension Fmoc-D-Ser(Bzl)-OH, is not recommended for standard Fmoc/tBu-based SPPS. Its primary drawback is the lack of orthogonality, as the benzyl group is not efficiently cleaved by standard TFA cocktails. Its application is better suited for Boc/Bzl synthesis strategies or for solution-phase synthesis where hydrogenolysis can be readily employed for deprotection. While adaptable for specific applications requiring its unique chemical properties, for general peptide synthesis, the tBu and Trt protected serine derivatives offer a more robust, efficient, and reliable path to the desired high-purity peptide product.
References
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Accelerated Multiphosphorylated Peptide Synthesis. (2022). Org. Process Res. Dev.
- Comparison of Boc and Fmoc SPPS. (n.d.).
- N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.
- Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides.
- A Comparative Guide to Boc-Ser-OH.DCHA and Fmoc-Ser(tBu)-OH in Peptide Synthesis. (2025). BenchChem.
- Introduction to Peptide Synthesis. (n.d.). Methods Mol. Biol.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). University of California, Irvine.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.
- Solubility of amino acid (AA) derivatives in DMF, neat green solvents... (n.d.).
- Advances in Fmoc solid-phase peptide synthesis. (2015). J. Pept. Sci.
- Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? (2014).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Non-leaching antibacterial cotton fabrics based on lipidated peptides. (n.d.). The Royal Society of Chemistry.
- Side reactions in the SPPS of Cys-containing peptides. (2013). Amino Acids.
- Technical Support Center: Racemization of Serine during Peptide Synthesis. (2025). BenchChem.
- SPPS Tips For Success Handout. (n.d.). Mesa Labs.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). Int J Pept Res Ther.
- Serine/threonine ligation-assisted chemical synthesis of HMGA1a protein with site-specific post-translational modific
- (SPPS) Loading rate decreased on Fmoc quantification? (2021).
- SYNTHESIS NOTES. (n.d.). Aapptec Peptides.
- Benzyl Protection. (n.d.). Common Organic Chemistry.
- Green Solid-Phase Peptide Synthesis 2. (2016). ACS Sustainable Chem. Eng.
- Dependence of stepwise SPPS yield on coupling efficiency. (n.d.).
- Fmoc-D-Ser(tBu)-OH. (n.d.). Sigma-Aldrich.
- Fmoc-O-tert-butyl-L-serine. (n.d.). Chem-Impex.
- FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. (2017). Org. Lett.
- A Comparative Guide to the Synthesis of Serine-Containing Peptides: Protected vs.
- Technical Support Center: Serine Residues in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
Sources
A Comparative Guide to Validating the Neuroprotective Effects of D-Serine Benzyl Ester Benzenesulfonate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively validate the neuroprotective potential of D-Serine benzyl ester benzenesulfonate. We will delve into the mechanistic rationale, present detailed experimental protocols for in vitro and in vivo validation, and compare its potential efficacy against relevant alternatives. This document is designed to be a practical, field-proven resource grounded in established scientific principles.
Introduction: The Rationale for D-Serine and its Ester Prodrug
D-serine is an endogenous co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a critical component in excitatory neurotransmission.[1][2] The activation of NMDA receptors requires the binding of both glutamate and a co-agonist, either glycine or D-serine.[3] This dual-gated mechanism is fundamental to synaptic plasticity, learning, and memory.[4] However, the NMDA receptor is a double-edged sword. While its physiological activation is essential, its overactivation leads to excessive calcium (Ca²⁺) influx, triggering excitotoxic cascades and neuronal cell death—a hallmark of many neurodegenerative diseases and acute brain injuries like stroke.[4][5]
This creates a therapeutic paradox: is D-serine neuroprotective or neurotoxic? The answer lies in context and concentration. In conditions of NMDA receptor hypofunction, such as schizophrenia, D-serine supplementation has been explored as a therapeutic.[6][7] Conversely, in excitotoxic conditions, modulating D-serine levels is a key area of research. While some studies suggest elevated D-serine can be neurotoxic, others indicate it can have prophylactic benefits against certain types of neuronal injury, potentially by enhancing specific NMDA receptor subtype signaling involved in survival pathways.[5][8]
A primary challenge in utilizing D-serine as a therapeutic agent is its limited ability to cross the blood-brain barrier (BBB).[9] To overcome this, this compound was developed.
-
D-Serine Benzyl Ester: The benzyl ester moiety increases the lipophilicity of the D-serine molecule, which is a common strategy to enhance BBB penetration.[] Once in the central nervous system (CNS), endogenous esterases are expected to cleave the ester bond, releasing D-serine at the target site.
-
Benzenesulfonate Salt: This salt form is chosen to improve the compound's stability, crystallinity, and aqueous solubility, facilitating its formulation and administration.
This guide outlines a validation strategy to test the hypothesis that this compound acts as a superior delivery vehicle for D-serine, offering neuroprotection in models of excitotoxic and oxidative stress-induced neuronal injury.
In Vitro Validation: A Tiered Approach
In vitro models provide a controlled environment for initial screening and mechanistic studies.[11][12] The workflow involves selecting an appropriate cell model, inducing a relevant form of neuronal injury, and quantifying the protective effects of the test compound.
Causality Behind Experimental Choices
-
Cell Models:
-
Primary Cortical Neurons: Harvested from rodent embryos, these cells represent a gold-standard model as they closely mimic the in vivo neuronal environment. However, they are technically demanding to culture.[13]
-
SH-SY5Y Human Neuroblastoma Line: A widely used, immortalized cell line that can be differentiated into a neuronal phenotype.[14] It offers high reproducibility and is suitable for high-throughput screening, making it an excellent starting point.
-
-
Neurotoxic Insults:
-
Glutamate-Induced Excitotoxicity: Directly simulates the overactivation of NMDA receptors, providing a mechanistically relevant model for D-serine's target pathway.[15]
-
Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress: Models a common downstream effect of excitotoxicity and a key pathological feature in many neurodegenerative diseases. This allows for the assessment of broader neuroprotective mechanisms.
-
Comparative Efficacy Data (Hypothetical Data for Illustration)
The primary objective is to demonstrate that this compound (D-Ser-BE) provides superior protection compared to native D-Serine, likely due to enhanced cellular uptake. Memantine, an NMDA receptor antagonist, serves as a positive control for excitotoxicity models.
| Compound | Insult Model (Primary Cortical Neurons) | Concentration | Outcome (vs. Toxin Only) | Key Finding |
| D-Ser-BE | Glutamate (100 µM) | 10 µM | ↑ 45% Cell Viability (MTT) | Significantly more protective than native D-Serine at the same concentration. |
| D-Serine | Glutamate (100 µM) | 10 µM | ↑ 20% Cell Viability (MTT) | Modest protection, likely limited by cellular uptake. |
| Memantine | Glutamate (100 µM) | 10 µM | ↑ 60% Cell Viability (MTT) | Robust protection, validating the excitotoxicity model.[7] |
| D-Ser-BE | H₂O₂ (200 µM) | 10 µM | ↓ 30% LDH Release | Demonstrates protective effects against oxidative stress. |
| D-Serine | H₂O₂ (200 µM) | 10 µM | ↓ 15% LDH Release | Limited efficacy against oxidative stress. |
Detailed Experimental Protocols
This assay measures the metabolic activity of viable cells.[16] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.
-
Plate Cells: Seed primary cortical neurons or differentiated SH-SY5Y cells in a 96-well plate and allow them to adhere for 24-48 hours.
-
Treat Cells: Aspirate the medium and add fresh medium containing the test compounds (D-Ser-BE, D-Serine, Memantine) or vehicle. Incubate for 1 hour.
-
Induce Injury: Add the neurotoxin (e.g., Glutamate) to the appropriate wells.
-
Incubate: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Purple formazan crystals will become visible.
-
Solubilize Formazan: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Self-Validation: Cell viability is expressed as a percentage relative to the vehicle-treated, non-toxin control wells. The toxin-only wells should show a significant decrease in viability.
LDH is a cytosolic enzyme released into the culture medium upon plasma membrane damage, a hallmark of cell death.[17] This assay quantifies LDH activity in the medium.
-
Follow Steps 1-4 from the MTT protocol.
-
Collect Supernatant: After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to a commercial kit's instructions or a custom protocol.[17]
-
Incubate: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.
-
Add Stop Solution: Add 50 µL of stop solution.
-
Measure Absorbance: Read the absorbance at 490 nm.
-
Self-Validation: Results are typically normalized to a maximum LDH release control (cells lysed with a detergent) and a baseline control (vehicle-treated cells). Neuroprotection is indicated by a reduction in LDH release compared to the toxin-only group.[18]
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a late-stage marker of apoptosis.[19]
-
Culture on Coverslips: Grow and treat cells on glass coverslips in a 24-well plate as previously described.
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 20 minutes.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in sodium citrate solution for 5 minutes on ice. This step is critical to allow the enzyme access to the nucleus.[19]
-
TUNEL Reaction: Wash with PBS and add the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) to the coverslips. Incubate for 1 hour at 37°C in a humidified chamber.
-
Counterstaining: Wash with PBS and mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Visualize and Quantify: Image the slides using a fluorescence microscope. Apoptotic cells will show green fluorescence (from labeled dUTPs) in the blue (DAPI) nucleus. The percentage of TUNEL-positive cells is quantified.[20][21]
-
Self-Validation: A positive control (e.g., cells treated with DNase I) should be included to confirm the assay is working correctly. The toxin-only group should show a significant increase in TUNEL-positive cells compared to the vehicle control.
Mechanistic Insights: The NMDA Receptor Pathway
Understanding the underlying signaling pathway is crucial for interpreting experimental results. D-serine's role is to enable the opening of the NMDA receptor ion channel upon glutamate binding. The degree and location (synaptic vs. extrasynaptic) of this activation determine the downstream outcome.[4][22]
In Vivo Validation: Translating to a Systemic Model
Successful in vitro results must be validated in a living organism to assess pharmacokinetics, BBB penetration, and efficacy in a complex biological system.[23] Rodent models of acute neuronal injury, such as traumatic brain injury (TBI) or ischemic stroke, are highly relevant.[12][24]
Causality Behind Experimental Choices
-
Animal Model:
-
Traumatic Brain Injury (TBI): Models such as controlled cortical impact (CCI) induce both a primary mechanical injury and a secondary excitotoxic/inflammatory injury, providing a clinically relevant context.[25][26]
-
Middle Cerebral Artery Occlusion (MCAO): A common model for ischemic stroke that results in a well-defined infarct core and a surrounding, potentially salvageable penumbra where neuroprotective agents can be evaluated.[23]
-
-
Outcome Measures:
-
Behavioral Tests: The Morris Water Maze (for spatial learning and memory) or rotarod tests (for motor coordination) provide functional readouts of neuroprotection. A successful compound should not just reduce lesion size but also improve functional recovery.[8]
-
Histological Analysis: Post-mortem brain tissue analysis is essential for direct quantification of neuronal death. Triphenyltetrazolium chloride (TTC) staining can measure infarct volume, while Nissl staining reveals the extent of neuronal loss. TUNEL staining can confirm the apoptotic mechanism in vivo.[20][24]
-
Comparative Efficacy Data (Hypothetical Data for Illustration)
| Treatment Group (MCAO Model) | Infarct Volume (% of Hemisphere) | Morris Water Maze (Latency to Platform) | Key Finding |
| Sham | 0% | 15 seconds | Baseline performance. |
| Vehicle + MCAO | 35% ± 4% | 55 seconds | Significant infarct and cognitive deficit. |
| D-Ser-BE (10 mg/kg) + MCAO | 22% ± 3% | 30 seconds | Significant reduction in infarct volume and improved cognitive function, suggesting BBB penetration and efficacy. |
| D-Serine (10 mg/kg) + MCAO | 32% ± 5% | 50 seconds | No significant improvement over vehicle, consistent with poor BBB penetration.[9] |
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for validating the neuroprotective effects of this compound. The core hypothesis is that this compound functions as an effective prodrug, delivering D-serine to the CNS to modulate NMDA receptor activity in the context of excitotoxic injury.
The experimental framework presented here is built on self-validating principles. In vitro assays include appropriate controls to confirm both the induction of injury and the mechanism of action. In vivo studies correlate direct histological evidence of neuroprotection with functional behavioral outcomes. By comparing the esterified compound against native D-serine and established neuroprotective agents, researchers can generate a robust and objective dataset.
Successful validation using these methods would provide strong preclinical evidence for this compound as a viable therapeutic candidate for acute neuronal injuries and potentially for chronic neurodegenerative diseases where excitotoxicity plays a role.
References
A complete list of all sources cited within this guide, including clickable URLs for verification.
-
Gofman, M., et al. (2003). D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. Journal of Neuroscience. [Link]
-
Zanetti, S., et al. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience. [Link]
-
Ryan, S., et al. (2023). Two- and Three-Dimensional In Vitro Models of Parkinson’s and Alzheimer’s Diseases: State-of-the-Art and Applications. International Journal of Molecular Sciences. [Link]
-
Emulate. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Emulate Bio. [Link]
-
Oxford Global. (2022). Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. Oxford Global. [Link]
-
NETRI. (n.d.). Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. NETRI. [Link]
-
Curcio, L., et al. (2016). The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction. Frontiers in Pharmacology. [Link]
-
Coyle, J. T. (2020). D-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Neurochemical Research. [Link]
-
Wikipedia. (n.d.). Serine. Wikipedia. [Link]
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Paul, P., & de Belleroche, J. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience. [Link]
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Pernot, F., et al. (2012). d-Serine diffusion through the blood-brain barrier: effect on d-serine compartmentalization and storage. Neurochemistry International. [Link]
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O'Kane, R. L., et al. (2006). Transport systems of serine at the brain barriers and in brain parenchymal cells. Neurochemistry International. [Link]
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Singh, B., et al. (2021). Experimental Model Systems for Understanding Human Axonal Injury Responses. Cells. [Link]
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Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods. [Link]
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Liu, J., et al. (2020). D-serine reduces memory impairment and neuronal damage induced by chronic lead exposure. Neural Regeneration Research. [Link]
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Uddin, M. S., et al. (2025). Computational and Experimental Evaluation of Plant-Derived Compounds as Multi-Target Neuroprotective Agents in Neurodegenerative Diseases. ResearchGate. [Link]
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Ren, W., et al. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience. [Link]
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Kamyshnyi, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]
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Neurofit. (n.d.). Viability and survival test. Neurofit. [Link]
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Petzold, A., et al. (2008). In vivo monitoring of neuronal loss in traumatic brain injury: a microdialysis study. Brain. [Link]
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ResearchGate. (n.d.). D-Serine diffusion through the blood-brain barrier: effect on D-serine compartmentalization and storage. ResearchGate. [Link]
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Samaroo, D., et al. (2021). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols. [Link]
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Ezzat, S. M., et al. (2022). Unraveling the Neuroprotective Effect of Natural Bioactive Compounds Involved in the Modulation of Ischemic Stroke by Network Pharmacology. International Journal of Molecular Sciences. [Link]
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Kamyshnyi, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. [Link]
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D'Anci, K. E., et al. (2019). An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia. Frontiers in Neuroscience. [Link]
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Ribeiro, F., et al. (2023). Impairment of serine transport across the blood–brain barrier by deletion of Slc38a5 causes developmental delay and motor dysfunction. PNAS. [Link]
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Alzheimer's Drug Discovery Foundation. (2018). D-Serine & Your Brain. Cognitive Vitality. [Link]
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Tayebi, M., et al. (2013). Caspase-Mediated Apoptosis in Sensory Neurons of Cultured Dorsal Root Ganglia in Adult Mouse. Iranian Journal of Basic Medical Sciences. [Link]
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Park, D., et al. (2016). Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis. Yonsei Medical Journal. [Link]
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Faroni, A., et al. (2019). In Vitro, In Vivo and Ex Vivo Models for Peripheral Nerve Injury and Regeneration. Frontiers in Neuroscience. [Link]
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Al-Hiyari, Y., et al. (2023). L-serine: Neurological Implications and Therapeutic Potential. Nutrients. [Link]
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A Senior Application Scientist's Guide to D-Serine Derivatives: A Comparative Analysis of D-Serine Benzyl Ester Benzenesulfonate
This guide provides an in-depth comparison of D-Serine benzyl ester benzenesulfonate with other commercially available D-Serine derivatives. Tailored for researchers, scientists, and drug development professionals, this document moves beyond catalog data to offer practical insights and robust experimental protocols for derivative selection and validation.
The Significance of D-Serine and the Rationale for its Derivatives
D-Serine is a critical endogenous co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Unlike most amino acids in the body which are of the L-configuration, D-Serine plays a vital role as a neuromodulator, primarily in the central nervous system.[3][4] Its binding to NMDA receptors is essential for synaptic plasticity, learning, and memory.[5][6] Consequently, D-Serine and its associated signaling pathways are major targets for therapeutic intervention in neurological and psychiatric conditions, including schizophrenia, depression, and cognitive decline.[1][7][8]
However, the direct use of D-Serine as a therapeutic or research tool is hampered by several factors, including potentially poor bioavailability and challenges in crossing the blood-brain barrier.[7] This has necessitated the development of D-Serine derivatives, which are designed to improve one or more of the following characteristics:
-
Solubility and Stability: Modifying the parent molecule can enhance its solubility in various solvents and improve its shelf-life and stability in experimental buffers.
-
Lipophilicity and Bioavailability: Esterification of the carboxylic acid or protection of the amine group can increase the molecule's lipid solubility, potentially enhancing its ability to cross cell membranes and the blood-brain barrier. Such derivatives can act as prodrugs , which are metabolized in vivo to release the active D-Serine.
-
Utility in Chemical Synthesis: For applications like peptide synthesis, protecting groups are required to ensure specific and controlled bond formation.[]
This guide focuses on This compound , a derivative that offers unique properties, and compares it against other common alternatives to inform rational selection for specific research applications.
The D-Serine Signaling Pathway
To understand the importance of these derivatives, we must first visualize the central role of D-Serine at the synapse. It acts in concert with glutamate to activate the NMDA receptor, a crucial step for many forms of synaptic plasticity.
Caption: Experimental workflow for evaluating prodrug stability.
B. Application in Peptide Synthesis
In peptide synthesis, the goal is the opposite of prodrug applications. Here, the protecting groups must be stable during the coupling reaction and then be removed cleanly and selectively under specific conditions.
Objective: To compare the utility of this compound with an N-protected derivative (e.g., Boc-L-Alanine) in a standard peptide coupling reaction.
Rationale: This protocol assesses the ease of use, reaction efficiency, and deprotection of the benzyl ester group. The benzenesulfonate salt must be neutralized in situ before the coupling reaction can proceed.
Methodology:
-
Neutralization: Dissolve this compound in DMF. Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) until the solution is neutral.
-
Coupling Reaction: To the neutralized solution, add Boc-L-Alanine, a coupling reagent (e.g., HBTU), and additional DIPEA. Stir at room temperature for 2-4 hours.
-
Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), perform an aqueous workup to remove excess reagents. Purify the resulting protected dipeptide (Boc-L-Ala-D-Ser-OBn) by flash chromatography.
-
Characterization: Confirm the identity and purity of the protected dipeptide using ¹H NMR and LC-MS.
-
Deprotection (Cleavage of Benzyl Ester): Dissolve the purified dipeptide in a suitable solvent (e.g., methanol). Add a catalyst, such as Palladium on carbon (Pd/C), and subject the mixture to an atmosphere of hydrogen gas (hydrogenolysis).
-
Final Analysis: Monitor the reaction for the disappearance of the starting material. Upon completion, filter off the catalyst and analyze the final deprotected dipeptide (Boc-L-Ala-D-Ser) to confirm successful and clean removal of the benzyl group.
Comparative Insight: This protocol highlights the extra neutralization step required for salt forms like this compound compared to free-amine starting materials. The key success metric is the yield and purity after the hydrogenolysis step, which demonstrates the utility of the benzyl ester as a carboxyl protecting group.
Conclusion and Expert Recommendations
The selection of a D-Serine derivative is not a matter of identifying a single "best" compound, but of aligning the chemical properties of the derivative with the specific demands of the experiment.
-
For researchers in neuroscience and drug development aiming to increase the in vivo or cellular concentration of D-Serine, This compound and its hydrochloride counterpart are excellent candidates. Their lipophilic nature positions them as promising prodrugs. The benzenesulfonate version may offer advantages in handling and stability as a crystalline solid. It is imperative, however, to perform stability and conversion assays as described above to validate their performance in your specific model system.
-
For synthetic chemists and those in peptide research , This compound serves as a valuable building block. It provides a stable, protected form of D-Serine where the carboxyl group is masked, allowing for selective N-terminal coupling. Its utility must be weighed against the need for an initial neutralization step.
-
For initial mechanistic or proof-of-concept studies where bioavailability is not the primary concern, unmodified D-Serine remains the gold standard for establishing a biological baseline.
Ultimately, this guide serves as a framework for critical evaluation. By understanding the causal relationship between a derivative's structure and its performance, and by employing the validation protocols provided, researchers can confidently select and implement the optimal D-Serine derivative to advance their scientific objectives.
References
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Wolosker, H., Dumin, E., Balan, L., & Foltyn, V. N. (2008). D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration. FEBS Journal, 275(14), 3514-3526. [Link]
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Examine.com. (2022). D-Serine benefits, dosage, and side effects. [Link]
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Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Jr, Linden, D. J., Ferris, C. D., Rogawski, M. A., & Snyder, S. H. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences of the United States of America, 97(9), 4926–4931. [Link]
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Martina, M., Gorfinkel, Y., Halman, S., Lowe, J. A., Periyalil, G., & Bergeron, R. (2003). D-Serine, a co-agonist of NMDA receptors, is required for experience-dependent synaptic plasticity in rat hippocampus. The Journal of physiology, 548(Pt 3), 853–866. [Link]
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Kim, P. M., & Snyder, S. H. (2006). D-Serine as a putative glial neurotransmitter. Novartis Foundation symposium, 276, 90–97. [Link]
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Oláh, E., Vasanits, A., Fekete, J., & Görög, S. (2012). Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre-column Derivatization Reagent. Journal of Chromatographic Science, 50(1), 63-68. [Link]
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Sreenivasulu, J., Ramana, P. V., Reddy, G. S. K., Nagaraju, C. V. S., Rajan, S. T., & Eswaraiah, S. (2015). Trace level determination of D-serine in lacosamide drug substance by pre-column derivatization RP-HPLC method and conformation. Trade Science Inc.[Link]
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Balu, D. T., & Coyle, J. T. (2015). D-Serine in Neuropsychiatric Disorders: New Advances. Biological psychiatry, 77(1), 1-2. [Link]
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Chen, M. H., Chen, C. C., Yang, Y. C., & Tu, Y. S. (2017). Acute Amino Acid d-Serine Administration, Similar to Ketamine, Produces Antidepressant-like Effects Through Identical Mechanisms. Journal of agricultural and food chemistry, 65(49), 10792–10803. [Link]
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Nystrom, L., & Nystrom, M. (2021). Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds. Journal of Emerging Investigators, 4. [Link]
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Zhang, J., Wu, Y., Zhang, X., & Wang, Z. (2021). Nonionic and Water-Soluble Poly(d/l-serine) as a Promising Biomedical Polymer for Cryopreservation. ACS Applied Materials & Interfaces, 13(17), 19997-20005. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of D-Serine Benzyl Ester Benzenesulfonate
As researchers and drug development professionals, our work with specialized reagents demands not only precision in application but also unwavering diligence in their management and disposal. D-Serine benzyl ester benzenesulfonate is a key building block in peptide synthesis and other advanced applications. However, its chemical properties necessitate a structured and informed approach to its disposal to ensure laboratory safety, regulatory compliance, and environmental stewardship.
This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling and disposal of this compound. Our goal is to empower your laboratory with the expertise to manage this chemical waste stream confidently and responsibly.
Part 1: Hazard Profile and Essential Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified with specific hazards that dictate the required handling and disposal protocols.
Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[1]
These classifications, identified by the Globally Harmonized System (GHS), mean that direct contact or inhalation of the compound as a crystalline solid or dust can lead to adverse health effects.[1] Therefore, all disposal procedures must be designed to minimize exposure.
Causality of Required Personal Protective Equipment (PPE)
The selection of PPE is a direct response to the identified hazards. The following table outlines the minimum required PPE and the rationale behind each item.
| PPE Component | Specification | Rationale for Use |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (conforming to EN 166 (EU) or NIOSH (US) standards).[1] | To prevent airborne dust or accidental splashes from causing serious eye irritation.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2] | To prevent direct skin contact, which can cause irritation.[1] |
| Respiratory Protection | A full-face respirator or a dust mask (e.g., N95 type) should be used if exposure limits are exceeded or if irritation is experienced.[1] | To prevent inhalation of dust particles, which may cause respiratory tract irritation.[1] |
| Body Protection | A laboratory coat or impervious clothing.[1][2] | To protect the skin on arms and the body from accidental contact with the chemical. |
All handling and disposal activities should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne dust and vapors.[2]
Part 2: The Core of Safe Disposal: Waste Characterization and Segregation
Proper disposal begins long before the waste container is full. It starts with correctly identifying and segregating the waste at the point of generation. In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]
Step 1: Hazardous Waste Determination As the waste generator, your institution is legally responsible for determining if the chemical waste is hazardous.[5][6] Given the GHS hazard statements for this compound (irritant), it must be managed as hazardous chemical waste.[1] Do not dispose of this compound or its containers in the regular trash or down the sanitary sewer.[2]
Step 2: Waste Segregation To prevent dangerous chemical reactions, this compound waste must be segregated from other waste streams.
-
Solid Waste: Collect unused or expired this compound, along with contaminated consumables (e.g., weighing papers, gloves, pipette tips), in a dedicated, leak-proof solid waste container.[7]
-
Incompatible Materials: While specific incompatibility data for this exact salt is limited, benzenesulfonate compounds can be reactive. As a best practice, keep this waste stream separate from strong oxidizing agents.[6] Do not mix with other reactive chemical wastes unless directed by your institution's Environmental Health and Safety (EHS) department.
Part 3: Step-by-Step Disposal and Decontamination Protocols
The following protocols provide a clear, actionable workflow for managing this compound waste from generation to collection.
Protocol A: Disposal of Unused or Waste this compound
-
Container Selection: Choose a container that is chemically compatible (e.g., a wide-mouth high-density polyethylene (HDPE) bottle), in good condition, and has a tightly sealing lid.[8]
-
Labeling: The moment you designate the container for waste, it must be labeled. The label must include:
-
Accumulation: Place the labeled container in a designated satellite accumulation area (SAA) at or near the point of generation.[3] This area should be under the control of the laboratory personnel. Keep the container closed at all times except when adding waste.[8]
-
Final Disposal: Once the container is full or the waste is no longer needed, arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor.[2][3] The ultimate disposal method will likely be controlled incineration at a permitted facility.[2]
Protocol B: Management of a Small Spill
In the event of a spill, prompt and correct action is critical to prevent exposure and contamination.
-
Restrict Access & Ensure Ventilation: Alert others in the area and secure the location.[7] Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[7]
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE outlined in Part 1.
-
Prevent Dust Formation: Gently cover the spilled solid with an inert, non-combustible absorbent material like vermiculite or sand to prevent dust from becoming airborne.[7]
-
Collect Spilled Material: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.[2][7] Use non-sparking tools if there is any fire risk in the area.[2]
-
Decontaminate the Area: Wipe the spill surface with a cloth dampened with a suitable solvent (e.g., water), then wash the area with soap and water.[7]
-
Dispose of Cleaning Materials: All contaminated cleaning materials (absorbent, cloths, gloves) must be placed in the hazardous waste container.[7]
Protocol C: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing: The standard procedure is to triple-rinse the empty container.[7][8]
-
Add a suitable solvent (e.g., water or ethanol) to the container, amounting to about 5-10% of the container's volume.
-
Secure the lid and swirl to rinse all interior surfaces thoroughly.
-
Pour the solvent rinsate into a designated hazardous liquid waste container.
-
Repeat this process two more times.[7]
-
-
Rinsate Management: The collected rinsate is considered hazardous waste and must be managed and disposed of accordingly.
-
Final Container Disposal: Once triple-rinsed, deface or remove the original chemical label. The container can now typically be disposed of in the regular trash or recycled, pending confirmation with your local EHS regulations.[7]
Part 4: Disposal Workflow Diagram
To ensure clarity and consistency, the following diagram outlines the decision-making process for the disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these scientifically grounded and procedurally sound guidelines, your laboratory can maintain the highest standards of safety and environmental compliance. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for any site-specific requirements.
References
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Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. Retrieved January 10, 2026, from [Link]
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Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved January 10, 2026, from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). US EPA. Retrieved January 10, 2026, from [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2023, October 30). CDMS. Retrieved January 10, 2026, from [Link]
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OSHA Rules for Hazardous Chemicals. (2023, December 16). DuraLabel. Retrieved January 10, 2026, from [Link]
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Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA. Retrieved January 10, 2026, from [Link]
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EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World. Retrieved January 10, 2026, from [Link]
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OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). HWH Environmental. Retrieved January 10, 2026, from [Link]
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Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs. Retrieved January 10, 2026, from [Link]
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Hazardous Waste - Overview. (n.d.). OSHA. Retrieved January 10, 2026, from [Link]
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Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved January 10, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
